TSPO Ligand-Linker Conjugates 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H55N3O10S |
|---|---|
分子量 |
673.9 g/mol |
IUPAC名 |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[3-[2-[2-[3-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C32H55N3O10S/c1-22(2)8-9-26-31(4,45-26)28-27(39-5)25(10-11-32(28)21-43-32)44-30(38)34-13-7-15-41-17-19-42-18-16-40-14-6-12-33-29(37)24(20-46)35-23(3)36/h8,24-28,46H,6-7,9-21H2,1-5H3,(H,33,37)(H,34,38)(H,35,36)/t24-,25+,26+,27+,28+,31-,32-/m0/s1 |
InChIキー |
FJLOTRQPIPWDLY-WGNSCKGKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TSPO Ligand-Linker Conjugates for Targeted Mitochondrial Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document elucidates the mechanism of action of TSPO Ligand-Linker Conjugates, which function as precursors for mitochondria-targeting Autophagy-Targeting Chimeras (AUTACs). It details the molecular pathway of induced mitophagy, presents quantitative data from related compounds, and provides established experimental protocols for validation.
Introduction: The Translocator Protein (TSPO) as a Therapeutic Target
The 18 kDa Translocator Protein (TSPO) is a highly conserved protein primarily located on the outer mitochondrial membrane (OMM).[1][2] Historically known as the peripheral benzodiazepine (B76468) receptor, TSPO is implicated in a multitude of cellular processes, including cholesterol transport for steroidogenesis, regulation of mitochondrial homeostasis, apoptosis, and neuroinflammation.[3][4][5] Its expression is relatively low in healthy tissues but becomes significantly upregulated in response to pathology, such as in activated microglia during neuroinflammation, various cancers like gliomas, and in response to brain injury.[6][7][8] This differential expression makes TSPO an attractive target for both diagnostic imaging and targeted drug delivery.[1][9] TSPO ligands have been developed to modulate these functions and deliver therapeutic payloads to affected cells.[10][11]
TSPO Ligand-Linker Conjugates: Building Blocks for AUTACs
"TSPO Ligand-Linker Conjugates 1" is a chemical entity composed of a high-affinity ligand for TSPO attached to a chemical linker.[3] This conjugate serves as a critical component for the synthesis of a class of molecules known as Autophagy-Targeting Chimeras (AUTACs).[3]
An AUTAC is a heterobifunctional molecule designed to selectively eliminate specific cellular components through the autophagy-lysosome pathway.[4][8] It consists of two key moieties joined by a linker: a "warhead" that binds to the protein or organelle of interest and a "degradation tag" that recruits the cellular autophagy machinery.[9] In this context, the TSPO ligand acts as the warhead, specifically directing the chimera to the mitochondrial surface.
Core Mechanism of Action: AUTAC-Mediated Mitophagy
Once synthesized into a complete AUTAC, the molecule leverages the cell's natural quality control system to induce the targeted degradation of mitochondria, a process known as mitophagy. The mechanism proceeds through a sequence of molecular events.
Targeting Mitochondria via the TSPO Ligand
The TSPO ligand portion of the AUTAC molecule selectively binds to TSPO proteins on the outer mitochondrial membrane. This binding event effectively "paints" the targeted mitochondrion with the AUTAC.
Induction of K63-Linked Polyubiquitination
The degradation tag of the AUTAC, often a guanine (B1146940) derivative, mimics post-translational modifications that trigger the ubiquitination of the target.[8] This action promotes the attachment of K63-linked polyubiquitin (B1169507) chains to OMM proteins in the vicinity of the bound AUTAC.[8][9] Unlike K48-linked ubiquitination, which primarily signals for proteasomal degradation of soluble proteins, K63-linked chains are a key signal for selective autophagy.[8][12] A similar strategy has been demonstrated with "mitophagy-enhancing chimeras" (MECs), which recruit an E3 ligase to TSPO to induce extensive K63 ubiquitination on OMM proteins.[10]
Recruitment of Autophagy Receptors
The newly formed K63 polyubiquitin chains are recognized and bound by specific autophagy receptor proteins, most notably Sequestosome-1 (SQSTM1/p62).[4][9] The p62 protein acts as a bridge, linking the ubiquitinated cargo (the mitochondrion) to the core autophagy machinery.[9] Studies have shown that TSPO ligands can enhance mitophagy by modulating the autophagic cargo receptor p62.[13][14]
Autophagosome Engulfment and Lysosomal Degradation
Through its interaction with p62, the targeted mitochondrion is recognized by the nascent autophagosome (also known as a phagophore). The phagophore, a double-membraned structure, elongates and engulfs the mitochondrion. This completed vesicle, now termed an autophagosome, subsequently fuses with a lysosome to form an autolysosome. The potent acidic hydrolases within the lysosome then degrade the mitochondrion and its contents.[7][15]
Visualization of the TSPO-AUTAC Signaling Pathway
The following diagram illustrates the step-by-step mechanism of action for a TSPO-targeting AUTAC.
Caption: TSPO-AUTAC binds to the OMM, inducing ubiquitination and p62 recruitment for lysosomal degradation.
Quantitative Assessment of Mitophagy Induction
While specific quantitative data for AUTACs derived from "this compound" are not publicly available, data from functionally similar molecules demonstrate the potency of this approach. The following table summarizes key metrics for related mitochondria-targeting degraders.
| Compound Type | Target / E3 Ligase Recruited | Key Metric | Value | Cell Line / Model | Reference |
| AUTAC (BRD4 Degrader) | BRD4 | DC₅₀ | 24.7 µM | 4T1 Cancer Cells | [3] |
| Mitophagy-Enhancing Chimera (MEC1) | TSPO / MAP3K1 | EC₅₀ | ~100 nM | AML-12 Mouse Hepatocytes | [10] |
| Mitophagy-Enhancing Chimera (MEC1) | TSPO / MAP3K1 | EC₅₀ | Low nanomolar | Mouse Model (Acute Liver Injury) | [10] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the compound required to degrade 50% of the target protein.
-
EC₅₀ (Effective Concentration 50%): The concentration of the compound that produces 50% of the maximal possible effect (e.g., restoration of mitochondrial function).
Key Experimental Protocols for Validation
Validating the mechanism and efficacy of a TSPO-targeting AUTAC requires a multi-faceted approach combining biochemical and cell imaging techniques.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the activity of a novel TSPO-AUTAC.
References
- 1. Targeting mitochondrial degradation by chimeric autophagy-tethering compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AUTAC - Profacgen [profacgen.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting mitochondrial degradation by chimeric autophagy-tethering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel quantitative assay of mitophagy: Combining high content fluorescence microscopy and mitochondrial DNA load to quantify mitophagy and identify novel pharmacological tools against pathogenic heteroplasmic mtDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adaptor linked K63 di-ubiquitin activates Nedd4/Rsp5 E3 ligase | eLife [elifesciences.org]
- 13. Translocator protein (TSPO) ligands attenuate mitophagy deficits in the SH-SY5Y cellular model of Alzheimer's disease via the autophagy adaptor P62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 15. researchgate.net [researchgate.net]
The Role of TSPO in Mitochondrial Quality Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 18 kDa Translocator Protein (TSPO), predominantly located on the outer mitochondrial membrane, has emerged as a critical regulator of mitochondrial quality control.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of TSPO in maintaining mitochondrial health, focusing on its involvement in mitophagy, mitochondrial dynamics, bioenergetics, and redox signaling. This document synthesizes current research to offer a detailed resource for professionals in academia and the pharmaceutical industry. We present quantitative data from key studies, detailed experimental protocols for investigating TSPO function, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this pivotal mitochondrial protein.
Introduction to TSPO and Mitochondrial Quality Control
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling.[4][5] To ensure cellular homeostasis, a stringent set of quality control mechanisms operates to maintain a healthy mitochondrial network. These processes include the removal of damaged mitochondria (mitophagy), regulation of mitochondrial shape and size (fission and fusion), synthesis of new mitochondria (biogenesis), and response to protein misfolding stress (mitochondrial unfolded protein response or UPRmt).[6]
TSPO, first identified as a peripheral benzodiazepine (B76468) receptor, is increasingly recognized for its integral role in these mitochondrial quality control pathways.[7][8] Its expression is often upregulated in response to cellular stress and in various pathological conditions, including neurodegenerative diseases and cancer, making it a protein of significant interest for both basic research and therapeutic development.[3][9] This guide will delve into the molecular mechanisms through which TSPO exerts its influence on mitochondrial integrity.
TSPO's Role in Mitophagy
Mitophagy is a selective form of autophagy that targets damaged or superfluous mitochondria for degradation. A key pathway governing this process is the PINK1/Parkin signaling cascade.
TSPO as a Negative Regulator of Mitophagy:
Evidence strongly suggests that TSPO acts as a negative regulator of mitophagy.[1][2] Overexpression of TSPO inhibits the removal of damaged mitochondria, while its downregulation enhances this process.[1][2] This regulation is intricately linked to the production of reactive oxygen species (ROS) and the interaction with the Voltage-Dependent Anion Channel 1 (VDAC1), a protein TSPO complexes with on the outer mitochondrial membrane.[7][8][10]
The prevailing model suggests that the TSPO-VDAC1 interaction leads to increased ROS production.[2][11] This elevated ROS environment, in turn, inhibits the E3 ubiquitin ligase activity of Parkin, a crucial step in tagging mitochondria for degradation.[2] Consequently, the recruitment of autophagy receptors like p62/SQSTM1 and the subsequent engulfment of the mitochondrion by the autophagosome are prevented.[2][12] Interestingly, while TSPO inhibits Parkin-mediated ubiquitination, it does not appear to affect the initial recruitment of PINK1 and Parkin to the damaged mitochondrion.[13]
Quantitative Data on TSPO and Mitophagy
| Parameter | Experimental Condition | Cell Type | Effect of TSPO Modulation | Quantitative Change | Reference |
| Mitophagy Index | MPP+ Treatment (0.5 mM, 20h) | SH-SY5Y | TSPO Downregulation | Significant Increase | [1] |
| MPP+ Treatment (0.5 mM, 20h) | SH-SY5Y | TSPO Overexpression | Significant Decrease | [1] | |
| FCCP Treatment (20 µM, 20h) | SH-SY5Y | TSPO Downregulation | Robust Increase | [1] | |
| FCCP Treatment (20 µM, 20h) | SH-SY5Y | TSPO Overexpression | Strong Reduction | [1] | |
| Mitochondrial LC3 Puncta | MPP+ Treatment (0.5 mM, 20h) | SH-SY5Y | TSPO siRNA | Increased Number of Puncta | [1] |
| Mitochondrial Ubiquitination | MPP+ Treatment (0.5 mM, 20h) | SH-SY5Y | TSPO Downregulation | Increased Co-localization with Ubiquitin | [1] |
Signaling Pathway: TSPO-Mediated Inhibition of Mitophagy
References
- 1. The translocator protein (TSPO) is prodromal to mitophagy loss in neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes [mdpi.com]
- 4. A Comprehensive Functional Investigation of the Human Translocator Protein 18 kDa (TSPO) in a Novel Human Neuronal Cell Knockout Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO deficiency induces mitochondrial dysfunction, leading to hypoxia, angiogenesis, and a growth-promoting metabolic shift toward glycolysis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial unfolded protein response: Signaling from the powerhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States | Semantic Scholar [semanticscholar.org]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. researchgate.net [researchgate.net]
AUTACs for Targeted Protein Degradation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Autophagy-Targeting Chimeras (AUTACs)
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. While much of the initial focus has been on Proteolysis-Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system, a powerful and complementary strategy has been developed that harnesses the cell's own bulk degradation and recycling pathway: autophagy.
Autophagy-Targeting Chimeras (AUTACs) are heterobifunctional molecules designed to selectively target proteins and even entire organelles for degradation via the autophagy-lysosome pathway.[1][2] This approach expands the landscape of "druggable" targets beyond the scope of the proteasome, opening up new avenues for treating a wide range of diseases, including neurodegenerative disorders, cancer, and age-related conditions.[3][4]
An AUTAC molecule is comprised of three key components: a "warhead" that specifically binds to the protein of interest (POI), a flexible linker, and a unique degradation tag, typically a guanine (B1146940) derivative.[5][6][7] This tag mimics a natural post-translational modification, S-guanylation, which has been identified as a signal for selective autophagy.[5][8] By hijacking this process, AUTACs effectively mark the target for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.
Core Mechanism of Action
The mechanism of AUTAC-mediated degradation is distinct from that of PROTACs. Instead of recruiting an E3 ligase to induce K48-linked polyubiquitination for proteasomal degradation, AUTACs trigger K63-linked polyubiquitination on the target protein.[2][3] This specific ubiquitin chain topology is recognized by autophagy cargo receptors, most notably SQSTM1/p62, which then facilitates the recruitment of the nascent autophagosome (phagophore) to the ubiquitinated cargo.[5]
The key steps in the AUTAC signaling pathway are:
-
Target Engagement: The AUTAC's warhead binds specifically to the POI.
-
S-Guanylation Mimicry: The guanine-based degradation tag on the AUTAC mimics an S-guanylation modification on the POI.
-
K63-linked Polyubiquitination: This modification promotes the attachment of K63-linked polyubiquitin (B1169507) chains to the POI. The precise E3 ligase(s) involved in this step have not been fully elucidated and remain an area of active investigation.
-
Autophagy Receptor Recruitment: The K63-polyubiquitin chains are recognized and bound by the autophagy receptor p62/SQSTM1.
-
Autophagosome Engulfment: p62 tethers the entire complex (AUTAC-POI-Ub) to LC3-II on the elongating phagophore membrane, leading to the engulfment of the cargo and the formation of a mature, double-membraned autophagosome.
-
Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the acidic environment and lysosomal hydrolases degrade the cargo, including the POI.
This mechanism allows AUTACs to degrade not only soluble cytosolic proteins but also larger substrates like protein aggregates and damaged organelles, such as mitochondria (a process known as mitophagy), which are not amenable to proteasomal degradation.[4][9]
Quantitative Data Presentation
The efficacy of AUTACs is typically quantified by measuring the reduction in the target protein level. Key parameters include the percentage of degradation at a given concentration and the DC₅₀ (the concentration required to achieve 50% of the maximum degradation).
Table 1: Degradation Efficacy of First-Generation AUTACs
| AUTAC Compound | Target Protein | Cell Line | Concentration (µM) | Degradation | Reference |
|---|---|---|---|---|---|
| AUTAC1 | MetAP2 | HeLa | 1 - 100 | Significant silencing | [1] |
| AUTAC2 | FKBP12 | HeLa | 10 | Significant silencing |[3] |
Table 2: Improved Efficacy of Second-Generation (2G) AUTACs Targeting HaloTag-GFP Data extracted and summarized from SAR studies reported in J Med Chem. 2023, 66(17), 12342-12372.[10][11]
| Compound | Modification from 1st Gen | Concentration (µM) | Degradation (%) |
|---|---|---|---|
| First-Gen Control | Cysteine substructure | 10 | ~20% |
| 2G-AUTAC (Compound 15) | Replacement of cysteine with pyrazole (B372694) moiety | 10 | >90% |
| 2G-AUTAC (Compound 15) | Replacement of cysteine with pyrazole moiety | 1 | ~80% |
| 2G-AUTAC (Compound 15) | Replacement of cysteine with pyrazole moiety | 0.1 | ~50% |
Table 3: Efficacy of Mitochondria-Targeting AUTAC4
| Compound | Target | Cell Line | Concentration (µM) | Effect | Reference |
|---|---|---|---|---|---|
| AUTAC4 | Mitochondria (Mitophagy) | Detroit 532 | 10 | Induction of mitophagy after 24-72h | [4][12] |
| AUTAC4 | Mitochondria (Mitophagy) | HeLa | 10 | Induces K63-linked polyubiquitination |[4] |
Experimental Protocols & Workflow
Validating the function and mechanism of a novel AUTAC requires a series of well-defined experiments. The following protocols represent a standard workflow for characterizing an AUTAC from initial protein degradation assessment to mechanism of action studies.
Detailed Methodology: AUTAC Synthesis
The synthesis of AUTACs is a multi-step process involving the conjugation of the three core components. The following is a representative scheme based on the synthesis of second-generation AUTACs.[10][11]
-
Synthesis of the Degradation Tag: The core of the degradation tag, often a modified guanine such as p-fluorobenzyl guanine (FBnG), is synthesized. This is followed by the attachment of a linker precursor, which often contains a protected amine or carboxylic acid group for future conjugation.
-
Synthesis of the Warhead-Linker Conjugate: The protein-targeting warhead is synthesized or obtained commercially. A linker, often a polyethylene (B3416737) glycol (PEG) chain of variable length, is then covalently attached to the warhead. The other end of the linker is functionalized with a reactive group complementary to the one on the degradation tag (e.g., a carboxylic acid to react with an amine).
-
Final Conjugation: The degradation tag-linker precursor is deprotected and then conjugated to the warhead-linker construct, typically via an amide bond formation reaction (e.g., using HATU or EDC/NHS coupling agents).
-
Purification and Characterization: The final AUTAC product is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Researchers should refer to the supplementary information of publications such as Takahashi et al., J Med Chem 2023, for detailed, step-by-step synthetic procedures and characterization data.[10][11]
Detailed Methodology: Western Blot for Protein Degradation
This protocol is used to quantify the amount of a target protein in cell lysates following AUTAC treatment.[13][14][15][16][17]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the AUTAC (e.g., 0.01, 0.1, 1, 10, 100 µM) or with a fixed concentration for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel (polyacrylamide percentage dependent on target protein size). Include a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Detailed Methodology: Immunofluorescence for LC3/p62 Colocalization
This protocol is used to visualize the engagement of the autophagy machinery in response to AUTAC treatment.[18]
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with the AUTAC at an effective concentration (determined by Western blot) and a vehicle control for a specified time (e.g., 8-16 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer (e.g., rabbit anti-LC3 and mouse anti-p62) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS, with the second wash including a nuclear counterstain like DAPI.
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a confocal microscope. Capture images in separate channels for DAPI (blue), LC3 (green), and p62 (red).
-
-
Analysis:
-
Analyze the images for the formation of distinct puncta for both LC3 and p62.
-
Merge the channels to assess the colocalization of LC3 and p62 puncta, which indicates the recruitment of the autophagy machinery to cargo. Quantify the number and intensity of puncta per cell using image analysis software.
-
Detailed Methodology: Quantitative Proteomics for Off-Target Analysis
This protocol provides an overview of using label-free quantitative mass spectrometry to assess the selectivity of an AUTAC.[19][20]
-
Sample Preparation:
-
Culture a relevant cell line in large-format dishes (e.g., 10 cm) and treat in biological triplicate with the AUTAC at an effective concentration and a vehicle control for 24 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse as described for the Western blot protocol.
-
Quantify the protein concentration of the clarified lysates.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Perform in-solution digestion: denature proteins (e.g., with urea), reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest proteins into peptides using a protease like trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The LC system separates the peptides over a gradient, and the mass spectrometer performs data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS) to determine their sequences.
-
-
Data Processing and Analysis:
-
Process the raw MS data using a software platform like MaxQuant. This involves peptide identification by searching the MS/MS spectra against a human protein database and label-free quantification (LFQ) of protein intensities across all samples.
-
Perform statistical analysis on the LFQ intensities. For each protein, calculate the fold change and p-value (e.g., using a t-test) between the AUTAC-treated and vehicle-treated groups.
-
Identify off-target proteins as those that show a statistically significant decrease in abundance, excluding the intended target. On-target effects are confirmed by the significant downregulation of the POI. Volcano plots are commonly used to visualize these changes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K48/K63-linked polyubiquitination of ATG9A by TRAF6 E3 ligase regulates oxidative stress-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous nitrated nucleotide is a key mediator of autophagy and innate defense against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of TSPO Ligand-Linker Conjugates in Combating Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function, often linked to mitochondrial dysfunction and the accumulation of toxic protein aggregates. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a promising therapeutic and diagnostic target due to its upregulation in activated glial cells associated with neuroinflammation, a hallmark of these disorders. This technical guide provides an in-depth exploration of a novel therapeutic strategy employing TSPO Ligand-Linker Conjugates, with a focus on "TSPO Ligand-Linker Conjugate 1," a precursor for the synthesis of Autophagy-Targeting Chimeras (AUTACs). These innovative molecules are designed to specifically target and induce the degradation of damaged mitochondria through a process known as mitophagy, offering a potential avenue for disease modification in neurodegenerative conditions. This document details the underlying science, presents available quantitative data on the effects of TSPO ligands, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction: TSPO as a Target in Neurodegenerative Diseases
The translocator protein (TSPO) is a multifaceted protein primarily found on the outer mitochondrial membrane. In the central nervous system (CNS), its expression is relatively low under normal physiological conditions but is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events. This upregulation is a consistent feature in various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS)[1]. This localized increase in TSPO expression at sites of pathology makes it an attractive target for both diagnostic imaging and therapeutic intervention.
TSPO's involvement in cellular processes such as cholesterol transport, steroidogenesis, and regulation of mitochondrial function further underscores its therapeutic potential. Dysfunctional mitochondria are a key pathological feature of many neurodegenerative diseases, contributing to oxidative stress, energy deficits, and eventual cell death. By targeting TSPO, it is possible to modulate mitochondrial function and inflammatory responses, thereby offering a neuroprotective effect.
TSPO Ligands: Therapeutic and Diagnostic Applications
A variety of small molecules, known as TSPO ligands, have been developed and investigated for their ability to bind to TSPO with high affinity and specificity. These ligands have demonstrated therapeutic potential in preclinical models of neurodegenerative diseases. For instance, TSPO ligands have been shown to reduce neuroinflammation, decrease the accumulation of pathological protein aggregates, and improve cognitive and motor functions in animal models.
Furthermore, radiolabeled TSPO ligands are utilized as imaging agents in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in living subjects, serving as valuable biomarkers for disease progression and therapeutic response[2].
"TSPO Ligand-Linker Conjugate 1" and the AUTAC Platform
"TSPO Ligand-Linker Conjugate 1" is a specialized chemical entity designed as a building block for the creation of mitochondria-targeting AUTACs[3][4]. AUTACs are bifunctional molecules that hijack the cellular autophagy pathway to induce the degradation of specific targets. An AUTAC molecule consists of three key components:
-
A targeting ligand: In this case, a TSPO ligand that specifically binds to TSPO on the outer mitochondrial membrane.
-
A degradation tag: A molecule, such as a derivative of guanine (B1146940), that can be recognized by the autophagy machinery.
-
A linker: A chemical scaffold that connects the targeting ligand and the degradation tag.
The "TSPO Ligand-Linker Conjugate 1" provides the TSPO ligand pre-functionalized with a linker, ready for conjugation to a degradation tag to form a complete AUTAC molecule[3].
Mechanism of Action: TSPO-Targeted Mitophagy
The TSPO-targeted AUTAC functions by tethering damaged mitochondria to the autophagy machinery, thereby inducing their selective degradation through mitophagy. The process can be summarized as follows:
-
The TSPO ligand moiety of the AUTAC binds to TSPO on the surface of a mitochondrion.
-
The degradation tag on the other end of the AUTAC is recognized and ubiquitinated, marking the mitochondrion for degradation.
-
Autophagy receptors, such as p62/SQSTM1, recognize the ubiquitinated tag and recruit the autophagosome to engulf the mitochondrion.
-
The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrion and its contents are degraded.
This targeted removal of dysfunctional mitochondria can alleviate cellular stress, reduce the production of reactive oxygen species (ROS), and restore cellular homeostasis, thus offering a therapeutic benefit in neurodegenerative diseases.
Quantitative Data on the Efficacy of TSPO Ligands
While specific quantitative data for AUTACs derived from "TSPO Ligand-Linker Conjugate 1" in neurodegenerative disease models are still emerging, the therapeutic potential of targeting TSPO is supported by numerous studies on various TSPO ligands. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Effects of TSPO Ligands in Alzheimer's Disease Models
| Ligand | Animal Model | Key Findings | Reference |
| Ro5-4864 & PK11195 | 3xTg-AD Mice | Co-administration decreased soluble Aβ42 levels by over 25% and improved memory. | [5] |
| Ro5-4864 & XBD173 | SH-SY5Y cells overexpressing APP | Attenuated mitophagy deficits and mitochondrial fragmentation. | [6] |
| Various | - | TSPO deletion in 3xTg-AD mice led to a decrease in poorly and highly aggregated forms of Tau (-44% and -82%, respectively) and Aβ42 (-25% and -95%, respectively) at 9 months of age. | [7] |
Table 2: Effects of TSPO Ligands in Parkinson's Disease and other Neurodegenerative Models
| Ligand | Animal/Cell Model | Key Findings | Reference |
| Emapunil (XBD173) | MPTP mouse model of Parkinson's disease | Ameliorated degeneration of dopaminergic neurons, preserved striatal dopamine (B1211576) metabolism, and prevented motor dysfunction. | |
| ATC161 (AUTOTAC) | α-synuclein PFF-injected mice (Parkinson's model) | Oral administration at 10 mg/kg induced degradation of α-syn aggregates, reduced their propagation, mitigated glial inflammation, and improved motor function. | [8] |
| Ro5-4864 | rTg4510 tau transgenic mice | Reduced neuroinflammation, neurodegeneration, and brain atrophy. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of TSPO ligand-linker conjugates and their derived AUTACs.
Synthesis of a TSPO-Targeted AUTAC from "TSPO Ligand-Linker Conjugate 1"
This protocol is a generalized procedure based on the principles of bioconjugate chemistry and information on AUTAC synthesis.
Materials:
-
TSPO Ligand-Linker Conjugate 1 (with a reactive group on the linker, e.g., an amine or carboxylic acid)
-
Degradation tag (e.g., a guanine derivative with a complementary reactive group)
-
Coupling agents (e.g., EDC/NHS for amide bond formation)
-
Anhydrous solvents (e.g., DMF or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve "TSPO Ligand-Linker Conjugate 1" in anhydrous DMF.
-
If the linker has a carboxylic acid group, add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxyl group.
-
In a separate vial, dissolve the degradation tag (with an amine group) in anhydrous DMF.
-
Add the solution of the degradation tag to the activated "TSPO Ligand-Linker Conjugate 1" solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final TSPO-AUTAC conjugate.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
In Vitro Evaluation of TSPO-AUTAC Induced Mitophagy
This protocol describes how to assess the ability of a TSPO-AUTAC to induce mitophagy in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
TSPO-AUTAC
-
MitoTracker Red CMXRos
-
LysoTracker Green DND-26
-
Confocal microscope
-
Reagents for Western blotting (antibodies against mitochondrial proteins like TOM20, and autophagy markers like LC3 and p62)
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate media.
-
Treat the cells with varying concentrations of the TSPO-AUTAC for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Confocal Microscopy:
-
Co-stain the treated cells with MitoTracker Red (to label mitochondria) and LysoTracker Green (to label lysosomes).
-
Acquire images using a confocal microscope.
-
Quantify the colocalization of red and green fluorescence, which indicates the fusion of mitochondria with lysosomes (mitolysosomes). An increase in colocalization suggests an induction of mitophagy.
-
-
Western Blotting:
-
Lyse the treated cells and collect protein extracts.
-
Perform Western blotting to analyze the levels of mitochondrial proteins (e.g., TOM20, COX IV). A decrease in the levels of these proteins indicates mitochondrial degradation.
-
Analyze the levels of autophagy markers. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a general procedure for evaluating the therapeutic efficacy of a TSPO-AUTAC in a transgenic mouse model of AD (e.g., 5XFAD mice).
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
TSPO-AUTAC formulated for in vivo administration (e.g., in a solution with DMSO and saline)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents for immunohistochemistry and ELISA (antibodies against Aβ and phosphorylated Tau)
Procedure:
-
Animal Dosing:
-
Divide the mice into groups (e.g., wild-type + vehicle, 5XFAD + vehicle, 5XFAD + TSPO-AUTAC at different doses).
-
Administer the TSPO-AUTAC or vehicle via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Analysis:
-
Towards the end of the treatment period, conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Prepare brain homogenates to measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques and neurofibrillary tangles (phosphorylated Tau).
-
Analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic density (e.g., synaptophysin).
-
-
Data Analysis:
-
Statistically compare the data from the different treatment groups to determine the effect of the TSPO-AUTAC on AD pathology and cognitive function.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: TSPO-AUTAC Mechanism of Action
Caption: Mechanism of TSPO-targeted mitophagy induced by an AUTAC.
Diagram 2: Experimental Workflow for In Vitro Evaluation
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. The mitochondrial translocator protein (TSPO) in Alzheimer's disease: Therapeutic and immunomodulatory functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocols for Assessing Mitophagy in Neuronal Cell Lines and Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 6. Translocator protein (TSPO) ligands attenuate mitophagy deficits in the SH-SY5Y cellular model of Alzheimer's disease via the autophagy adaptor P62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are mitophagy enhancers therapeutic targets for Alzheimer’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted ferroptosis induction enhances chemotherapy efficacy in chemoresistant neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mito-QC Reporter for Quantitative Mitophagy Assessment in Primary Retinal Ganglion Cells and Experimental Glaucoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Exploring the Link Between TSPO Expression and Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 18 kDa Translocator Protein (TSPO), a highly conserved outer mitochondrial membrane protein, has emerged as a molecule of significant interest in oncology.[1] Initially recognized for its role in cholesterol transport and steroidogenesis, a growing body of evidence now implicates TSPO in the fundamental hallmarks of cancer, including rampant cell proliferation, evasion of apoptosis, and metabolic reprogramming.[2][3] Its expression is frequently dysregulated in a multitude of malignancies, often correlating with tumor aggressiveness and poor patient prognosis.[4][5] This guide provides a comprehensive technical overview of the multifaceted role of TSPO in cancer progression, summarizing key quantitative data, detailing experimental methodologies for its investigation, and visualizing the complex signaling networks in which it participates. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cancer biology and forging new therapeutic avenues.
TSPO Expression Across Various Cancers: A Quantitative Overview
TSPO expression is notably elevated in a wide array of human cancers compared to corresponding normal tissues.[4] This differential expression pattern has positioned TSPO as a potential biomarker for diagnosis, prognosis, and a target for therapeutic intervention.[2][4] The following tables summarize the quantitative findings on TSPO expression in several key cancer types.
Table 1: TSPO mRNA Expression in Human Cancers
| Cancer Type | Change in mRNA Expression Compared to Normal Tissue | Method of Analysis | Reference |
| Liver Cancer | Significant Increase | In situ Hybridization (Fluorescent) | [6] |
| Prostate Cancer | Significant Increase | In situ Hybridization (Fluorescent) | [6] |
| Kidney Cancer | Significant Increase | In situ Hybridization (Fluorescent & Colorimetric) | [6] |
| Brain Cancer | Significant Increase | In situ Hybridization (Fluorescent) | [6] |
| Colon Cancer | Significant Decrease | In situ Hybridization | [6] |
| Lung Cancer | Significant Decrease | In situ Hybridization | [6] |
| Glioblastoma | ~3.5-fold higher protein levels than normal brain | The Cancer Genome Atlas (TCGA) analysis | [7] |
Table 2: TSPO Protein Expression and Clinicopathological Correlations
| Cancer Type | Key Findings on Protein Expression | Correlation with Prognosis/Tumor Grade | Reference |
| Glioblastoma | Overexpression is directly related to malignancy grade. | High expression correlates with poor prognosis and shorter overall survival. | [2][8] |
| Breast Cancer | Overexpression is associated with the degree of malignancy. | Positive correlation with disease progression. | [2][4] |
| Prostate Cancer | Elevated in prostatic intraepithelial neoplasia, primary, and metastatic cancer. | Expression increases with Gleason sum and stage. | [2][9] |
| Colorectal Cancer | 64% of tumors show positive expression. | Higher levels are significantly associated with higher tumor grades. | [10] |
| Hepatocellular Carcinoma (HCC) | Upregulated in HCC tissue. | Associated with poor differentiation and poor survival; an independent predictive factor for poor prognosis. | [11] |
| Thyroid Cancer (Papillary) | Increased in 55.7% of cases compared to normal thyroid. | N/A | [12] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Downregulated in more aggressive tumors. | Low expression is associated with worse 5-year survival and is an independent prognostic factor. | [5][13] |
The Mechanistic Role of TSPO in Cancer Progression
TSPO's influence on cancer progression is not merely a consequence of its overexpression but is deeply rooted in its involvement in critical cellular processes that are hijacked by cancer cells to sustain their growth and survival.
Regulation of Cell Proliferation and Apoptosis
TSPO plays a pivotal role in the life and death of a cancer cell. Several studies have demonstrated a direct correlation between TSPO expression and cancer cell proliferation.[9] For instance, in astrocytomas and breast cancer, TSPO expression is linked to increased cell proliferation.[9] Conversely, antagonizing TSPO function has been shown to inhibit proliferation in various cancer models.[9]
TSPO's role in apoptosis is more complex, with reports suggesting both pro-apoptotic and anti-apoptotic functions depending on the cellular context.[2][8] It is known to interact with the mitochondrial permeability transition pore (MPTP), a key regulator of apoptosis.[2] In some contexts, TSPO activation can lead to mitochondrial membrane potential collapse and subsequent cell death.[14] However, in other scenarios, it appears to confer resistance to apoptosis.[8] For example, in hepatocellular carcinoma, TSPO knockdown was found to induce apoptosis.[11]
Mitochondrial Function and Metabolic Reprogramming
Located at the outer mitochondrial membrane, TSPO is strategically positioned to influence mitochondrial bioenergetics.[6] It forms a complex with the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide carrier (ANC), which is crucial for mitochondrial function.[6] Studies have shown that TSPO deficiency can lead to mitochondrial dysfunction, characterized by decreased mitochondrial respiration, reduced ATP production, and altered mitochondrial membrane potential.[7][15] This disruption in oxidative phosphorylation can trigger a metabolic shift towards glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancers.[7]
Regulation of Oxidative Stress
TSPO is implicated in the regulation of reactive oxygen species (ROS) production within cancer cells.[2] In glioblastoma, TSPO is responsible for generating higher levels of ROS compared to surrounding non-cancerous cells.[2] This elevated oxidative stress can have dual effects: promoting tumorigenesis through DNA damage and signaling pathway activation, or inducing cell death at very high levels. TSPO's interaction with VDAC is thought to be central to its role in ROS signaling.[16]
Key Signaling Pathways Influenced by TSPO
TSPO expression and function are intricately linked with several key signaling pathways that are frequently dysregulated in cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2] The expression of TSPO can be modulated by Protein Kinase C (PKC), which is an upstream activator of the MAPK pathway.[2] In colorectal cancer, the regulation of TSPO expression involves the PKC epsilon-mediated MAPK pathway, which in turn activates transcription factors like STAT3 and c-Jun that bind to the TSPO promoter.[10] Furthermore, TSPO knockdown in hepatocellular carcinoma has been shown to modulate apoptotic regulatory proteins by regulating the ERK signaling pathway.[11]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling network that promotes cell survival and proliferation. In glioma cells, TSPO has been shown to inhibit apoptosis through the activation of anti-apoptotic signaling pathways such as the PI3K/AKT pathway.[8]
P62/KEAP1/Nrf2 Antioxidant Pathway
In hepatocellular carcinoma, TSPO has been shown to inhibit ferroptosis, a form of iron-dependent cell death, by enhancing the Nrf2-dependent antioxidant defense system.[17] Mechanistically, TSPO interacts with P62, leading to its accumulation. This accumulated P62 competes with KEAP1, preventing it from targeting Nrf2 for degradation. The stabilized Nrf2 then upregulates antioxidant genes, protecting the cell from ferroptosis.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Translocator Protein TSPO in Hallmarks of Glioblastoma [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | TSPO is a potential independent prognostic factor associated with cellular respiration and p16 in head and neck squamous cell carcinoma [frontiersin.org]
- 6. Translocator Protein (TSPO) as a Potential Biomarker in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSPO deficiency induces mitochondrial dysfunction, leading to hypoxia, angiogenesis, and a growth-promoting metabolic shift toward glycolysis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translocator protein (TSPO) in glioma: implications for diagnosis, disease progression monitoring, and targeted therapies [explorationpub.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assessment of TSPO Gene Expression Levels in Colorectal Cancer Tumors: A Paired Sample Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TSPO is a novel biomarker for prognosis that regulates cell proliferation through influencing mitochondrial functions in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The expression of translocator protein in human thyroid cancer and its role in the response of thyroid cancer cells to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TSPO is a potential independent prognostic factor associated with cellular respiration and p16 in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes [mdpi.com]
- 15. Cellular sources of TSPO expression in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Mitochondrial TSPO Promotes Hepatocellular Carcinoma Progression through Ferroptosis Inhibition and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Targeted Degradation via Autophagy: A Technical Guide to Autophagy-Targeting Chimeras (AUTACs)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, a novel modality has emerged that harnesses the cell's own recycling machinery to eliminate unwanted proteins and even entire organelles. Autophagy-targeting chimeras, or AUTACs, represent a paradigm shift from the well-established proteasome-mediated degradation to a lysosome-dependent approach. This in-depth technical guide provides a comprehensive overview of the core principles of AUTAC technology, detailing their mechanism of action, key molecular players, and the experimental methodologies required for their evaluation.
Core Principles of AUTACs: A Dual-Functionality Approach
AUTACs are heterobifunctional molecules meticulously designed to perform two critical functions: selectively binding to a protein of interest (POI) and concurrently engaging the autophagy machinery to earmark the POI for degradation. This elegant strategy overcomes certain limitations of other targeted protein degradation technologies, expanding the scope of "undruggable" targets to include aggregated proteins and dysfunctional organelles.
An AUTAC molecule is typically composed of three key components:
-
A Target-Binding Ligand (Warhead): This moiety provides specificity by binding to the desired POI.
-
A Degradation Tag: Often a guanine (B1146940) derivative, this tag mimics post-translational modifications that signal for selective autophagy.
-
A Linker: A flexible chemical linker connects the warhead and the degradation tag, allowing for the optimal orientation and formation of a productive complex with the cellular machinery.
Unlike Proteolysis-Targeting Chimeras (PROTACs) that hijack the ubiquitin-proteasome system through K48-linked polyubiquitination, AUTACs mediate their effect through the autophagy-lysosome pathway. The key mechanistic distinction lies in the type of ubiquitin chain they promote. AUTACs induce K63-linked polyubiquitination of the target protein.[1][2] This specific ubiquitin linkage is not a signal for proteasomal degradation but is instead recognized by autophagy receptor proteins, most notably p62/SQSTM1 .[3][4]
The p62 protein acts as a bridge, linking the ubiquitinated cargo to the nascent autophagosome membrane. Specifically, the UBA (ubiquitin-associated) domain of p62 recognizes and binds to the K63-polyubiquitin chains on the target protein.[3][4] Simultaneously, the LIR (LC3-interacting region) of p62 interacts with LC3 (microtubule-associated protein 1A/1B-light chain 3) on the autophagosome membrane, thereby sequestering the AUTAC-POI complex into the autophagosome. The autophagosome then matures and fuses with a lysosome, leading to the degradation of its contents, including the target protein, by lysosomal hydrolases.
The E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) has been identified as a key player in mediating the K63-linked polyubiquitination of proteins targeted for autophagic degradation.[1][5][6][7]
Signaling Pathway and Experimental Workflow
The mechanism of AUTAC-mediated degradation can be visualized as a multi-step signaling cascade, while the experimental validation follows a logical workflow.
DOT source for signaling pathway
Caption: AUTAC Signaling Pathway.
DOT source for experimental workflow
Caption: Experimental Workflow for AUTAC Evaluation.
Quantitative Data on AUTAC Performance
The efficacy of AUTACs is quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes publicly available data for several reported AUTACs.
| AUTAC Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| AUTAC1 | MetAP2 | - | - | - | [1] |
| AUTAC2 | FKBP12 | HeLa | ~10 (significant silencing) | - | [8] |
| BRD4 degrader-5 | BRD4 | 4T1 | 24.7 | - | [1] |
| SHP2 protein degrader-3 | SHP2 | HeLa | 3.22 | - | [1] |
| PD-L1 degrader-2 | PD-L1 | CT26 | 0.5 | - | [9] |
| Anle138b-F105 | tauP301L | - | 0.003 | - | [9] |
| Fumagilin-105 | MetAP2 | HEK293 | 0.7 | - | [9] |
| VinclozolinM2-2204 | Androgen Receptor | LNCaP | 0.2 | - | [9] |
| PHTPP-1304 | Estrogen Receptor β | HEK293T | ~0.002 | - | [9] |
Detailed Experimental Protocols
The successful evaluation of AUTACs relies on a series of well-established and meticulously executed experimental protocols.
Western Blot Analysis for Protein Degradation
This protocol is fundamental for quantifying the reduction in the target protein levels following AUTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
AUTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the AUTAC compound or vehicle control for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
LC3 Turnover Assay to Measure Autophagic Flux
This assay is crucial to confirm that the observed protein degradation is indeed mediated by autophagy.
Materials:
-
Cells treated as described in the Western blot protocol
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer, antibodies (anti-LC3B, anti-p62, and loading control), and other reagents for Western blotting as described above.
Procedure:
-
Cell Treatment: Prepare four treatment groups:
-
Vehicle Control
-
AUTAC Treatment
-
Vehicle + Lysosomal Inhibitor (add for the last 2-4 hours of the experiment)
-
AUTAC + Lysosomal Inhibitor (add for the last 2-4 hours of the experiment)
-
-
Sample Preparation and Western Blotting: Prepare cell lysates and perform Western blotting as described previously.
-
Analysis: Probe the membrane with antibodies against LC3B and p62. An increase in the lipidated form of LC3 (LC3-II) in the presence of the AUTAC compared to the control indicates an increase in autophagosome formation. A further accumulation of LC3-II in the presence of both the AUTAC and a lysosomal inhibitor confirms an active autophagic flux. A decrease in p62 levels upon AUTAC treatment, which is rescued by lysosomal inhibition, also indicates autophagy-mediated degradation.
Co-Immunoprecipitation (Co-IP) to Detect the Ternary Complex
This protocol aims to demonstrate the physical interaction between the AUTAC-bound target protein and the autophagy receptor p62.
Materials:
-
Treated cell lysates
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP lysis buffer (less stringent than RIPA, e.g., containing 0.1-0.5% NP-40)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western blot detection (anti-target protein, anti-p62, anti-ubiquitin K63-linkage specific)
Procedure:
-
Cell Lysis: Lyse cells treated with the AUTAC or vehicle control in a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with beads alone for 1 hour and then discard the beads.
-
Immunoprecipitation: Add the primary antibody against the target protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein, p62, and K63-linked ubiquitin to confirm the presence of the ternary complex.
Conclusion and Future Perspectives
AUTACs represent a powerful and versatile tool in the field of targeted protein degradation, offering the potential to address a wide range of diseases driven by the accumulation of pathogenic proteins or the dysfunction of organelles. The ability to harness the autophagy-lysosome pathway opens up new avenues for therapeutic intervention, particularly for targets that are intractable to proteasome-based degradation. As research in this area continues to expand, the development of more potent and specific AUTACs, along with a deeper understanding of the intricate molecular mechanisms governing their activity, will be crucial for translating this promising technology into novel therapeutics. This guide provides a foundational framework for researchers to design, evaluate, and understand the fundamental principles of these innovative chimeric molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging roles of E3 ubiquitin ligases in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequestosome 1/p62 Is a Polyubiquitin Chain Binding Protein Involved in Ubiquitin Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PB1 and UBA domains of p62 are essential for aggresome-like induced structure formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K48/K63-linked polyubiquitination of ATG9A by TRAF6 E3 ligase regulates oxidative stress-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRAF6 coordinates the activation of autophagy and ubiquitin-proteasome systems in atrophying skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
An In-Depth Technical Guide to TSPO Ligand-Linker Conjugates 1 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental applications, and underlying signaling pathways of TSPO Ligand-Linker Conjugates 1, a novel chemical tool with significant potential in the field of diabetes research. By enabling the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs), these conjugates offer a new modality for addressing the mitochondrial dysfunction central to the pathophysiology of diabetes and its complications.
Introduction: Targeting Mitochondrial Dysfunction in Diabetes with this compound
Mitochondrial dysfunction is a key contributor to the development and progression of diabetes, leading to impaired insulin (B600854) secretion in pancreatic β-cells and insulin resistance in peripheral tissues. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a promising therapeutic target due to its role in mitochondrial homeostasis, inflammation, and cellular metabolism[1][2].
"this compound" are specialized chemical tools designed for the synthesis of AUTACs. An AUTAC is a heterobifunctional molecule that consists of a targeting ligand and a degradation tag, which can induce the selective degradation of cellular components via the autophagy pathway[3][4]. By conjugating a TSPO ligand to a linker, researchers can then attach a "warhead" that recognizes a specific cellular cargo, such as a pathogenic protein, or in the case of mitochondria-targeting AUTACs, the mitochondria themselves to induce mitophagy[3][5][6]. This targeted degradation of dysfunctional mitochondria and subsequent promotion of mitochondrial biogenesis presents a novel therapeutic strategy for diabetes[5][6].
Core Concepts and Mechanism of Action
An AUTAC synthesized from a TSPO Ligand-Linker Conjugate 1 functions by hijacking the cell's natural autophagy machinery to selectively clear damaged mitochondria. The mechanism involves several key steps:
-
Mitochondrial Targeting : The TSPO ligand portion of the AUTAC binds to TSPO on the outer membrane of mitochondria, tethering the entire chimeric molecule to the organelle[1].
-
Recruitment of Autophagy Machinery : The degradation tag of the AUTAC, typically a guanine (B1146940) derivative, mimics a post-translational modification that is recognized by the autophagy machinery[3][].
-
Ubiquitination and Autophagosome Formation : The AUTAC induces K63-linked polyubiquitination of mitochondrial proteins, a signal for selective autophagy[4][]. This recruits autophagy receptors and facilitates the formation of a double-membraned autophagosome around the targeted mitochondrion[].
-
Lysosomal Degradation : The autophagosome then fuses with a lysosome, and the enclosed mitochondrion is degraded by lysosomal hydrolases[].
This process of selective mitochondrial degradation is known as mitophagy. By clearing damaged mitochondria, AUTACs can restore cellular bioenergetics, reduce oxidative stress, and improve overall cell health[4][6].
Data Presentation: Efficacy of Mitochondria-Targeting AUTACs
While specific quantitative data for "this compound" in a diabetes model is not yet available in published literature, the foundational study by Takahashi et al. (2019) provides proof-of-concept data for a mitochondria-targeting AUTAC (referred to as AUTAC4) in HeLa and fibroblast cells. These data serve as a benchmark for the potential efficacy in other disease models, including diabetes.
Table 1: In Vitro Efficacy of Mitochondria-Targeting AUTAC4 [4]
| Parameter | Cell Line | Treatment | Concentration (µM) | Duration (h) | Result |
| Mitophagy Induction | Detroit 532 Fibroblasts | AUTAC4 | 10 | 24-72 | Significant increase in mitophagy |
| Mitochondrial Membrane Potential | Down Syndrome Fibroblasts | AUTAC4 | 10 | 72 | Restoration of mitochondrial membrane potential |
| Intracellular ATP Levels | Down Syndrome Fibroblasts | AUTAC4 | 10 | 72 | Restoration of ATP production |
| Cytochrome c Release | HeLa cells (CCCP-induced stress) | AUTAC4 | 10 | - | Inhibition of cytochrome c release |
| Pro-caspase 3 Cleavage | HeLa cells (CCCP-induced stress) | AUTAC4 | 10 | - | Inhibition of pro-caspase 3 cleavage |
Experimental Protocols
The following are detailed methodologies for the synthesis and application of a mitochondria-targeting AUTAC derived from a TSPO Ligand-Linker Conjugate 1, based on established protocols[4][8][9].
Synthesis of a Mitochondria-Targeting AUTAC (e.g., AUTAC4)
This protocol describes the general steps for conjugating a TSPO ligand (as part of the linker conjugate) with a degradation tag to form a functional AUTAC. For the specific synthesis of "this compound," refer to the manufacturer's datasheet.
Materials:
-
TSPO Ligand-Linker Conjugate 1 (containing a reactive group)
-
Degradation tag with a compatible reactive group (e.g., p-fluorobenzylguanine (FBnG) with a thiol group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Reaction vessel
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the TSPO Ligand-Linker Conjugate 1 in anhydrous DMF in a reaction vessel.
-
Add the degradation tag to the solution.
-
Add TEA to catalyze the conjugation reaction.
-
Stir the reaction mixture at room temperature for the time specified by the reaction kinetics (monitor by TLC or LC-MS).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by HPLC.
-
Characterize the final AUTAC product by MS and NMR to confirm its identity and purity.
In Vitro Assessment of AUTAC-Induced Mitophagy in a Pancreatic β-Cell Line
This protocol outlines the steps to evaluate the efficacy of a mitochondria-targeting AUTAC in inducing mitophagy in a relevant diabetic cell model.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E)
-
Cell culture medium and supplements
-
Mitochondria-targeting AUTAC (e.g., AUTAC4)
-
Mito-Rosella reporter (or other tandem fluorescent mitochondrial probe)
-
Confocal microscope
-
Flow cytometer
-
Reagents for Western blotting (antibodies against LC3, TOM20, etc.)
-
Reagents for ATP measurement assay
Procedure:
-
Cell Culture and Transfection: Culture the pancreatic β-cell line under standard conditions. Transfect the cells with the Mito-Rosella reporter plasmid according to the manufacturer's instructions to visualize mitophagy.
-
AUTAC Treatment: Treat the transfected cells with varying concentrations of the mitochondria-targeting AUTAC for different time points (e.g., 24, 48, 72 hours).
-
Confocal Microscopy: Image the cells using a confocal microscope to visualize the colocalization of mitochondria with lysosomes (indicated by a shift in the Mito-Rosella fluorescence).
-
Flow Cytometry: Quantify the percentage of cells undergoing mitophagy by analyzing the fluorescence of the Mito-Rosella reporter using a flow cytometer.
-
Western Blotting: Prepare cell lysates and perform Western blotting to assess the levels of mitophagy markers such as the conversion of LC3-I to LC3-II and the degradation of mitochondrial proteins like TOM20.
-
Functional Assays: Measure intracellular ATP levels using a commercial kit to assess the impact of AUTAC treatment on mitochondrial function.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of AUTAC-Induced Mitophagy
Caption: AUTAC-induced mitophagy signaling pathway.
Experimental Workflow for Assessing AUTAC Efficacy
Caption: Experimental workflow for AUTAC synthesis and in vitro evaluation.
Logical Relationship of TSPO, Mitochondrial Dysfunction, and Diabetes
Caption: Logical relationship of TSPO-targeted mitophagy in diabetes.
Conclusion and Future Directions
This compound represent a gateway to a promising new class of therapeutics for diabetes and other metabolic diseases characterized by mitochondrial dysfunction. The ability to synthesize AUTACs that can selectively induce mitophagy offers a precise and potent way to restore cellular homeostasis. While the direct application of these specific conjugates in diabetes models is a critical next step, the foundational research provides a strong rationale for their investigation.
Future research should focus on:
-
Synthesizing and testing TSPO-targeted AUTACs in diabetic cell lines and animal models.
-
Quantifying the effects on insulin secretion, insulin sensitivity, and glucose metabolism.
-
Investigating the long-term safety and efficacy of this therapeutic approach.
-
Exploring the potential of conjugating different cargo-specific "warheads" to address other pathological aspects of diabetes.
By leveraging the potential of this compound, the scientific community can pave the way for innovative treatments that target the root cause of mitochondrial dysfunction in diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. AUTACs: Cargo-Specific Degraders Using Selective Autophagy [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Discovery of Novel TSPO Ligands for Therapeutic Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane. Its strategic position allows it to play a pivotal role in a multitude of cellular functions, making it a compelling target for therapeutic intervention across a spectrum of diseases. Upregulation of TSPO is a well-documented hallmark of neuroinflammation and cellular stress, positioning it as both a valuable biomarker and a promising drug target. This technical guide provides a comprehensive overview of the discovery of novel TSPO ligands, detailing quantitative data, experimental protocols, and the intricate signaling pathways they modulate.
Data Presentation: Quantitative Analysis of TSPO Ligands
The therapeutic potential of a TSPO ligand is fundamentally linked to its binding affinity and selectivity. A critical factor influencing the binding of many second-generation ligands is the single nucleotide polymorphism rs6971 in the TSPO gene, which results in an alanine (B10760859) to threonine substitution at position 147 (Ala147Thr). This polymorphism leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1][2] Understanding a ligand's behavior across these genotypes is crucial for clinical development.
| Ligand | Chemical Class | Ki (nM) - High-Affinity Binder (HAB) | Ki (nM) - Mixed-Affinity Binder (MAB) | Ki (nM) - Low-Affinity Binder (LAB) | Reference(s) |
| First Generation | |||||
| PK11195 | Isoquinoline carboxamide | ~9.3 (genotype independent) | ~9.3 (genotype independent) | ~9.3 (genotype independent) | [3] |
| Ro5-4864 | Benzodiazepine | 20.04 ± 2.36 | Not reported | Not reported | [4] |
| Second Generation | |||||
| PBR28 | Phenyl-pyridinyl-acetamide | 2.17 ± 0.17 | 2.23 ± 0.31 and 297 ± 43 | 187 ± 20 | [3] |
| DPA-713 | Pyrazolopyrimidine | ~4 (estimated) | Binds to two sites | ~4-fold lower affinity than HAB | [5] |
| DAA1106 | Phenyl-imidazo[1,2-a]pyridine | ~4-fold higher affinity than LAB | Binds to one site with intermediate affinity | ~4-fold lower affinity than HAB | [5] |
| Emerging & Endogenous Ligands | |||||
| XBD173 (Emapunil) | Phenyl-purin-acetamide | 0.297 | Not reported | Not reported | [4] |
| Etifoxine (B195894) | Benzoxazine | 7800 ± 3300 (genotype independent) | 7800 ± 3300 (genotype independent) | 7800 ± 3300 (genotype independent) | [6] |
| Protoporphyrin IX (Endogenous) | Porphyrin | 33 ± 3 | 33 ± 1 | 35 ± 3 | [7][8] |
| Diazepam Binding Inhibitor (DBI) (Endogenous) | Polypeptide | 6100 ± 900 | 6000 ± 700 | 6000 ± 1000 | [7][8] |
| Disulfiram | Dithiocarbamate | 2200 ± 600 | 2300 ± 200 | 2600 ± 500 | [7][8] |
Experimental Protocols: Methodologies for TSPO Ligand Discovery
The identification and characterization of novel TSPO ligands rely on a suite of robust in vitro assays. These protocols provide a foundational framework for screening and evaluating candidate molecules.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for TSPO.
Objective: To determine the inhibition constant (Ki) of a test ligand by measuring its ability to displace a radiolabeled ligand from TSPO.
Materials:
-
Cell membranes or tissue homogenates expressing TSPO
-
Radioligand (e.g., [3H]PK11195)
-
Test compounds (unlabeled ligands)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing TSPO in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses the effect of TSPO ligands on cell proliferation and cytotoxicity.
Objective: To measure the viability of cells treated with TSPO ligands.
Materials:
-
Cells cultured in 96-well plates
-
TSPO ligand test compounds
-
MTS reagent (containing a tetrazolium salt)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the TSPO ligand for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential is a key indicator of mitochondrial health. Fluorescent dyes like JC-1 and TMRE are commonly used to measure ΔΨm.
Objective: To assess the effect of TSPO ligands on mitochondrial membrane potential.
Materials:
-
Cells cultured in black-walled, clear-bottom 96-well plates
-
TSPO ligand test compounds
-
JC-1 or TMRE fluorescent dye
-
Fluorescence plate reader or fluorescence microscope
Procedure (using JC-1):
-
Cell Treatment: Treat cells with TSPO ligands as described in the cell viability assay.
-
Dye Loading: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Measurement: Measure the fluorescence intensity at both green (e.g., 529 nm) and red (e.g., 590 nm) emission wavelengths.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Measurement
TSPO ligands can modulate the production of ROS. Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) are common probes for detecting ROS.
Objective: To measure the levels of intracellular ROS after treatment with TSPO ligands.
Materials:
-
Cells cultured in 96-well plates
-
TSPO ligand test compounds
-
DHE or H2DCFDA fluorescent probe
-
Fluorescence plate reader or fluorescence microscope
Procedure (using H2DCFDA):
-
Cell Treatment: Treat cells with TSPO ligands.
-
Probe Loading: Incubate the cells with H2DCFDA. Cellular esterases deacetylate H2DCFDA to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
TSPO's multifaceted roles are a consequence of its involvement in several key signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of novel TSPO ligands.
TSPO and Steroidogenesis
TSPO is critically involved in the rate-limiting step of steroid synthesis: the translocation of cholesterol from the outer to the inner mitochondrial membrane.
Caption: TSPO's role in the cholesterol transport cascade for neurosteroid synthesis.
TSPO and the Mitochondrial Permeability Transition Pore (mPTP)
TSPO is a component of the mPTP, a protein complex that, when opened, can lead to mitochondrial dysfunction and apoptosis.
Caption: TSPO's interaction with mPTP components and its role in apoptosis.
Experimental Workflow for TSPO Ligand Screening
A typical workflow for the discovery and initial characterization of novel TSPO ligands is outlined below.
Caption: A streamlined workflow for the discovery and validation of novel TSPO ligands.
Clinical Trials of Prominent TSPO Ligands
Several TSPO ligands have progressed to clinical trials, demonstrating the therapeutic potential of targeting this protein.
| Ligand | Therapeutic Area | Phase | Key Findings/Status | Reference(s) |
| TRO19622 (Olesoxime) | Spinal Muscular Atrophy (SMA), Amyotrophic Lateral Sclerosis (ALS) | Phase II/III | In a Phase II/III study for SMA, olesoxime (B7910238) treatment was associated with the maintenance of motor function over a two-year period compared to a decline in the placebo group.[9][10] The study also suggested fewer disease-related adverse events in the olesoxime-treated group.[9] Olesoxime has been granted orphan drug status for SMA in the EU and for ALS in the US.[11] | [9][10][11] |
| TRO40303 | Myocardial Infarction (Reperfusion Injury) | Phase II | The MITOCARE study, a Phase II trial, did not demonstrate a significant effect of TRO40303 in reducing infarct size in patients with ST-elevation myocardial infarction undergoing revascularization.[12][13] A Phase I trial in healthy volunteers showed that the drug was well-tolerated.[14] | [12][13][14] |
| Etifoxine | Anxiety Disorders, Depressive Disorders | Marketed (in some countries for anxiety); Phase II (for depression) | Etifoxine is an established anxiolytic with a dual mechanism of action, modulating both GABA-A receptors and TSPO.[15] Clinical studies have shown its efficacy to be comparable to benzodiazepines like lorazepam and alprazolam for anxiety, but with a more favorable side-effect profile, particularly regarding sedation and dependence potential.[15] A proof-of-concept, double-blind, randomized, placebo-controlled study is underway to evaluate its antidepressant effects.[16][17] | [15][16][17] |
| XBD173 (Emapunil) | Anxiety Disorders, Age-Related Macular Degeneration (AMD) | Phase II (for anxiety) | XBD173 has completed Phase I and II clinical trials for anxiety disorders.[18] Preclinical studies have shown its potential in neurodegenerative conditions like Parkinson's disease, multiple sclerosis, and AMD by reducing neuroinflammation and oxidative stress.[18][19] In rodent models of multiple sclerosis, its efficacy has been debated, with some studies showing a lack of effect.[20] Human pharmacokinetic data suggests that oral dosing can achieve pharmacologically relevant TSPO occupancy.[6][21] | [6][18][19][20][21] |
Conclusion
The translocator protein TSPO continues to be a target of significant interest in drug discovery. Its role in fundamental cellular processes, combined with its upregulation in pathological states, provides a strong rationale for the development of novel ligands. The methodologies and data presented in this guide offer a comprehensive resource for researchers in this dynamic field. Future advancements will likely focus on the development of third-generation ligands that are insensitive to the rs6971 polymorphism, as well as on further elucidating the complex signaling networks in which TSPO participates. The ongoing clinical evaluation of TSPO ligands holds the promise of delivering new therapeutic options for a range of challenging diseases.
References
- 1. Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. curesma.org [curesma.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of intravenous TRO40303 as an adjunct to primary percutaneous coronary intervention for acute ST-elevation myocardial infarction: MITOCARE study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Translation of TRO40303 from myocardial infarction models to demonstration of safety and tolerance in a randomized Phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The translocator protein 18kDa ligand etifoxine in the treatment of depressive disorders-a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The translocator protein 18kDa ligand etifoxine in the treatment of depressive disorders—a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of translocator protein ligands for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential efficacy of the TSPO ligands etifoxine and XBD-173 in two rodent models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between TSPO and VDAC1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the Translocator Protein (TSPO) and the Voltage-Dependent Anion Channel 1 (VDAC1), two crucial outer mitochondrial membrane proteins. Understanding this interaction is paramount for research into cellular metabolism, apoptosis, and neuroinflammation, and holds significant potential for novel drug development strategies.
Core Interaction and Functional Significance
The 18-kDa Translocator Protein (TSPO) and the Voltage-Dependent Anion Channel 1 (VDAC1) are physically and functionally linked at the outer mitochondrial membrane.[1][2] Their interaction is integral to a variety of cellular processes, including apoptosis, mitochondrial quality control through mitophagy, and steroidogenesis.[1][3][4] The dynamic interplay between these two proteins can influence mitochondrial calcium homeostasis, reactive oxygen species (ROS) production, and ATP synthesis.[5][6]
The significance of the TSPO-VDAC1 interaction is underscored by its implication in various pathological states. Both proteins are often overexpressed in the brains of Alzheimer's disease patients.[2] Furthermore, the TSPO-VDAC1 complex has emerged as a promising target for therapeutic intervention in neurodegenerative diseases and cancer.[1][7]
Quantitative Data on the TSPO-VDAC1 Interaction and its Functional Consequences
While a direct physical interaction between TSPO and VDAC1 has been confirmed through co-immunoprecipitation experiments, precise quantitative data such as binding affinity (Kd) and the exact stoichiometry of the complex are not yet firmly established in the literature.[8][9] However, the functional consequences of varying the relative expression levels of these two proteins have been investigated, yielding semi-quantitative insights.
| Functional Consequence | Effect of Increased TSPO:VDAC1 Ratio | Key Findings |
| Mitochondrial ATP Production | Decreased | Increasing the ratio of TSPO to VDAC1 has been shown to limit mitochondrial ATP production.[5][10] |
| Reactive Oxygen Species (ROS) Production | Increased | A higher TSPO to VDAC1 ratio leads to an increase in mitochondrial ROS levels.[5][9][10] |
| Mitophagy | Inhibited | Elevated TSPO levels relative to VDAC1 inhibit the PINK1-PARK2 pathway of mitophagy, preventing the clearance of dysfunctional mitochondria.[9][11] |
| Apoptosis | Promoted | The interaction is considered to play a role in the activation of the mitochondrial apoptosis pathway, partly through increased ROS generation.[12][13] |
Signaling Pathways and Molecular Interactions
The interplay between TSPO and VDAC1 is a critical node in several signaling pathways. These interactions regulate fundamental mitochondrial functions and cellular fate.
Regulation of Mitochondrial-Mediated Apoptosis
The TSPO-VDAC1 complex is a key player in the intrinsic pathway of apoptosis. An increased TSPO:VDAC1 ratio can lead to elevated ROS production, which in turn can trigger the opening of the mitochondrial permeability transition pore (mPTP), of which VDAC1 is a core component.[1][12][14] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, ultimately activating the caspase cascade and programmed cell death.
Inhibition of Mitophagy
The TSPO-VDAC1 interaction plays a crucial role in mitochondrial quality control by regulating mitophagy. An increased TSPO to VDAC1 ratio leads to elevated ROS levels, which in turn inhibits the ubiquitination of mitochondrial proteins mediated by the E3 ubiquitin ligase Parkin (PARK2).[9][11] This prevents the recruitment of autophagic machinery and the subsequent clearance of damaged mitochondria.
Experimental Protocols
Investigating the TSPO-VDAC1 interaction requires a combination of techniques to probe their physical association and functional relationship. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Confirm In Vivo Interaction
This protocol outlines the steps to determine if TSPO and VDAC1 interact within a cellular context.
Workflow:
Methodology:
-
Cell Culture and Lysis:
-
Culture mammalian cells (e.g., HEK293T or a relevant cell line) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against TSPO overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed using an isotype-matched control IgG.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against VDAC1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band for VDAC1 in the TSPO immunoprecipitated sample (and its absence in the IgG control) confirms the interaction.
-
Förster Resonance Energy Transfer (FRET) Microscopy for In Situ Interaction Analysis
FRET microscopy allows for the visualization of protein-protein interactions in living cells with high spatial resolution.
Workflow:
References
- 1. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of TSPO/VDAC1 Upregulation and Matrix Metalloproteinase-2 Localization in the Dysfunctional Myocardium of Hyperglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of TSPO Ligand-Linker Conjugates 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa Translocator Protein (TSPO) is a promising mitochondrial target for drug delivery and diagnostic applications due to its overexpression in a variety of pathologies, including cancers and neuroinflammatory diseases.[] "TSPO Ligand-Linker Conjugates 1" is a key intermediate for the synthesis of mitochondria-targeting Autophagy-Targeting Chimeras (AUTACs).[2][3] AUTACs are novel molecules that induce the degradation of specific cellular targets, such as damaged mitochondria, through the autophagy pathway.[4] This document provides a detailed protocol for the synthesis of "this compound," along with relevant data and visualizations to guide researchers in its preparation and application.
Data Presentation
Table 1: Physicochemical and In Vitro Stability Data for a Representative TSPO Ligand-Drug Conjugate
| Conjugate | Molecular Formula | Yield (%) | IC50 (nM) for TSPO | LogP | Chemical Half-life (t½) at pH 7.4 | Serum Half-life (t½) |
| TSPO-ligand α-MTX | C43H48ClN13O6 | ~70 | 7.2 | >3 | Stable | Stable |
| TSPO-ligand γ-MTX | C43H48ClN13O6 | ~25 | 40.3 | >3 | Stable | Stable |
Data is based on a similar TSPO ligand-methotrexate conjugate and is provided for illustrative purposes.[5]
Experimental Protocols
Synthesis of "this compound"
This protocol describes a plausible synthetic route for "this compound" based on the structure of AUTAC4 and general synthetic methodologies for bioconjugation. The synthesis involves two main steps: 1) Synthesis of the TSPO ligand with a suitable functional group for linker attachment, and 2) Conjugation of the TSPO ligand with a bifunctional linker.
Materials:
-
2-(4-chlorophenyl)-N,N-dipropylacetamide (or a similar TSPO ligand precursor)
-
Reagents for imidazopyridine ring formation (e.g., 2-amino-5-bromopyridine)
-
Boc-protected amino-PEG linker (e.g., Boc-NH-PEG3-COOH)
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, TEA)
-
Solvents (e.g., DMF, DCM, TFA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of an Amine-Functionalized TSPO Ligand
A variety of TSPO ligands can be utilized. A common scaffold is the 2-phenyl-imidazo[1,2-a]pyridine-3-acetamide. The synthesis generally involves the condensation of a substituted 2-amino-pyridine with a 2-halo-acetophenone derivative, followed by functionalization. For conjugation, an amine or carboxyl group is typically introduced. Here, we describe the synthesis of an amine-functionalized TSPO ligand.
-
Synthesis of the imidazopyridine core: React 2-amino-5-bromopyridine (B118841) with 2-bromo-1-(4-chlorophenyl)ethan-1-one in a suitable solvent like ethanol (B145695) under reflux to form the imidazo[1,2-a]pyridine (B132010) core.
-
Introduction of the acetamide (B32628) side chain: The bromo-imidazopyridine intermediate is then reacted with N,N-dipropyl-2-aminoacetamide through a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce the acetamide side chain.
-
Introduction of an amino group for linker attachment: The bromo-substituent on the imidazopyridine can be converted to an amino group via a nucleophilic substitution with a protected amine (e.g., using sodium azide (B81097) followed by reduction, or using a protected diamine).
Step 2: Conjugation with a Bifunctional Linker
-
Activation of the Linker: To a solution of a Boc-protected amino-PEG-acid linker (e.g., Boc-NH-(PEG)n-COOH) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
-
Coupling Reaction: Add the amine-functionalized TSPO ligand (1.0 eq) to the activated linker solution. Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the Boc-protected TSPO Ligand-Linker Conjugate.
-
Deprotection: Dissolve the purified Boc-protected conjugate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Final Purification: Evaporate the solvent and TFA under reduced pressure. The residue, "this compound" with a terminal amine, can be further purified by preparative HPLC to obtain the final product with high purity. Characterize the final product by NMR and mass spectrometry.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of "this compound".
AUTAC Signaling Pathway
Caption: Simplified signaling pathway of mitochondria degradation mediated by a TSPO-targeting AUTAC.
References
Application Notes and Protocols: TSPO Ligand-Linker Conjugates 1 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TSPO Ligand-Linker Conjugates 1 in neuroscience research, with a focus on their application in studying and targeting mitochondrial dysfunction in neurodegenerative diseases. This document includes detailed protocols for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs), and subsequent in vitro and in vivo experimental procedures.
Introduction to TSPO and this compound
The 18 kDa translocator protein (TSPO) is a promising therapeutic and diagnostic target in neuroscience. Located on the outer mitochondrial membrane, its expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation associated with a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
This compound is a precursor molecule designed for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs). AUTACs are bifunctional molecules that can induce the degradation of specific cellular components via the autophagy pathway. By incorporating a TSPO ligand, these AUTACs can specifically target mitochondria for degradation (mitophagy), offering a powerful tool to study the role of mitochondrial dysfunction in neurological disorders and to explore novel therapeutic strategies aimed at clearing damaged mitochondria.[1]
Data Presentation
Table 1: Binding Affinity (Ki) of Representative TSPO Ligands
The binding affinity of TSPO ligands is a critical parameter for their use as imaging agents and therapeutic molecules. The following table summarizes the inhibition constant (Ki) values for several generations of TSPO ligands.
| Ligand | Generation | Ki (nM) | Notes |
| --INVALID-LINK---PK11195 | First | 9.3 | Prototypical TSPO radioligand, but with a low signal-to-noise ratio.[2][3] |
| [11C]PBR28 | Second | 0.68 (rat), 2.5 (human) | High affinity, but binding is affected by the rs6971 genetic polymorphism.[4] |
| [18F]DPA-714 | Second | 7.0 | High affinity, also sensitive to the rs6971 polymorphism.[2][3] |
| [11C]ER176 | Third | High | Shows less sensitivity to the rs6971 polymorphism. |
| XBD173 | - | 0.297 | A potent neuroprotective TSPO ligand.[5] |
| Ro5-4864 | - | 6.0 | A benzodiazepine-class TSPO ligand.[4] |
Table 2: Anti-Inflammatory Effects of TSPO Ligands on LPS-Stimulated Microglia
TSPO ligands have demonstrated significant anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines from lipopolysaccharide (LPS)-stimulated microglial cells.
| TSPO Ligand | Cytokine/Chemokine | Concentration | % Inhibition / Fold Reduction | Cell Type | Reference |
| 2-Cl-MGV-1 | IL-6 | 25 µM | 16.9-fold to 2.5-fold reduction | BV-2 | [1] |
| 2-Cl-MGV-1 | TNF-α | 25 µM | 16.4-fold to 1.8-fold reduction | BV-2 | [1] |
| 2-Cl-MGV-1 | CCL2 | 25 µM | 90% inhibition | BV-2 | |
| 2-Cl-MGV-1 | CCL8 | 25 µM | 97% inhibition | BV-2 | |
| 2,4-Di-Cl-MGV-1 | IL-6 | 25 µM | 14-fold reduction | BV-2 | [6] |
| 2,4-Di-Cl-MGV-1 | TNF-α | 25 µM | 29-fold reduction | BV-2 | [6] |
| PK11195 | CCL3 | 25 µM | 83% inhibition | BV-2 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of Mitochondria-Targeting AUTAC from TSPO Ligand-Linker Conjugate 1
This protocol is adapted from the general principles of AUTAC synthesis and should be optimized for the specific degradation tag being conjugated.[4][6][7]
Materials:
-
TSPO Ligand-Linker Conjugate 1
-
Degradation tag with a reactive group (e.g., an amine-reactive N-hydroxysuccinimide (NHS) ester of a guanine (B1146940) derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Dissolve TSPO Ligand-Linker Conjugate 1 in anhydrous DMF.
-
Add the degradation tag (e.g., NHS-guanine derivative) to the solution in a 1:1.1 molar ratio (Conjugate:Degradation Tag).
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the purified mitochondria-targeting AUTAC by MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: In Vitro Evaluation of Mitophagy Induction by Western Blot
This protocol describes how to assess the degradation of mitochondrial proteins following treatment with the synthesized TSPO-AUTAC.[8]
Materials:
-
HeLa cells or a relevant neuronal cell line
-
Synthesized TSPO-AUTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PINK1, anti-Parkin, anti-LC3B, anti-TOM20, anti-VDAC1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the TSPO-AUTAC at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against mitophagy markers (PINK1, Parkin, LC3B) and mitochondrial proteins (TOM20, VDAC1).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). A decrease in mitochondrial protein levels and an increase in the LC3-II/LC3-I ratio are indicative of mitophagy.
Protocol 3: Immunofluorescence Imaging of Mitochondrial Clearance
This protocol allows for the visualization of mitochondrial engulfment by autophagosomes.[8][9]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Synthesized TSPO-AUTAC
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat the cells with the TSPO-AUTAC as described in Protocol 2.
-
30 minutes before the end of the treatment, add MitoTracker Red CMXRos to the media to stain the mitochondria, following the manufacturer's instructions.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope. Co-localization of MitoTracker Red (mitochondria) and Alexa Fluor 488 (LC3-positive autophagosomes) will appear as yellow puncta, indicating mitophagosomes.
Protocol 4: In Vivo PET Imaging of Neuroinflammation with [11C]PBR28
This protocol provides a general framework for PET imaging in a mouse model of neurodegeneration to assess neuroinflammation.[1][10][11]
Materials:
-
Animal model of neurodegeneration (e.g., 5XFAD mice for Alzheimer's disease) and wild-type controls
-
[11C]PBR28 radiotracer
-
Anesthesia (e.g., isoflurane)
-
MicroPET scanner
-
Tail vein catheter
-
Arterial blood sampling equipment (optional, for full kinetic modeling)
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal in the microPET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of [11C]PBR28 (e.g., ~0.5 mCi in 0.2 ml) via the tail vein catheter and start the dynamic PET scan acquisition for 60-90 minutes.[11]
-
(Optional) Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma for input function generation.
-
After the scan, reconstruct the PET images.
-
Co-register the PET images with a brain atlas or an anatomical MRI scan for region-of-interest (ROI) analysis.
-
Analyze the PET data to quantify [11C]PBR28 uptake, often expressed as the volume of distribution (VT), which reflects the density of TSPO. An increase in VT in the disease model compared to controls indicates neuroinflammation.
Protocol 5: Radioligand Binding Assay for TSPO Ligands
This competitive binding assay is used to determine the binding affinity (Ki) of a novel TSPO ligand.[12][13][14]
Materials:
-
Brain tissue homogenates or cell membranes expressing TSPO
-
Radiolabeled TSPO ligand with known affinity (e.g., [3H]PK11195)
-
Unlabeled test compound (novel TSPO ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known TSPO ligand like unlabeled PK11195).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. Imaging of Microglial Activation in Alzheimer's Disease by [11C]PBR28 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. proteolysis.jp [proteolysis.jp]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A dual tracer [11C]PBR28 and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Targeted Degradation of Cytosolic Proteins Using AUTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Autophagy-targeting chimeras (AUTACs) are a novel class of heterobifunctional molecules designed to hijack the cell's own autophagy machinery to selectively degrade cytosolic proteins and even damaged organelles.[1]
An AUTAC molecule consists of three key components: a "warhead" that specifically binds to the protein of interest (POI), a flexible linker, and a degradation tag, often a guanine (B1146940) derivative that mimics S-guanylation.[1][2] Upon binding to the POI, the AUTAC's degradation tag induces K63-linked polyubiquitination of the target protein.[2][3] This specific type of ubiquitin chain is recognized by the autophagy receptor p62/SQSTM1, which then recruits the ubiquitinated cargo to the autophagosome.[1][2][4] The autophagosome subsequently fuses with the lysosome, leading to the degradation of the target protein by lysosomal hydrolases.[1][4] This mechanism provides an alternative to proteasome-mediated degradation and expands the range of targetable proteins.
These application notes provide a comprehensive overview of the experimental protocols required to evaluate the efficacy and mechanism of action of AUTACs for the targeted degradation of cytosolic proteins.
Mechanism of Action: AUTAC-Mediated Protein Degradation
The signaling pathway for AUTAC-mediated protein degradation is a multi-step process that ultimately harnesses the cell's lysosomal degradation machinery.
Caption: AUTAC mechanism of action.
Quantitative Data Summary
The efficacy of AUTACs is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of reported activities for various AUTACs and AUTOTACs (a related class of degraders that directly engage the p62 receptor) against their respective targets.
| Degrader Type | Target Protein | Cell Line | DC50 | Reference |
| AUTAC | SHP2 | HeLa | 3.22 µM | [5] |
| AUTAC | FKBP12 | HeLa | ~10 µM (Significant Silencing) | [3] |
| AUTAC | PD-L1 | Not Specified | 0.5 µM | [6] |
| AUTOTAC | Mutant Tau | SH-SY5Y | ~1-10 nM | [7] |
| AUTOTAC | MetAP2 | HEK293 | 0.7 µM | [6] |
| AUTOTAC | Androgen Receptor | LNCaP | 200 nM | [6] |
Experimental Workflow
A typical experimental workflow to assess the activity of a novel AUTAC involves a series of in vitro cell-based assays. The process begins with treating cultured cells with the AUTAC, followed by quantification of target protein degradation, assessment of cell viability, and confirmation of the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Central Nervous System Targeted Protein Degraders [mdpi.com]
Application Notes: TSPO Ligand-Linker Conjugates for In Vitro Cell Culture Experiments
Introduction
The 18 kDa Translocator Protein (TSPO) is a promising therapeutic and diagnostic target due to its overexpression in a variety of pathologies, including cancers and sites of neuroinflammation.[1][2][3] Located on the outer mitochondrial membrane, TSPO is involved in several key cellular processes such as steroidogenesis, apoptosis, and immunomodulation.[1][2] TSPO ligand-linker conjugates are innovative molecular tools designed to exploit the differential expression of TSPO for targeted therapeutic intervention. These conjugates typically consist of a high-affinity TSPO ligand, a linker molecule, and a cargo molecule, which can be a cytotoxic drug, a fluorescent probe, or another active compound. This design allows for the selective delivery of the cargo to cells with high TSPO expression, enhancing therapeutic efficacy while minimizing off-target effects.[1][4]
Applications in In Vitro Research
In the context of in vitro cell culture experiments, TSPO ligand-linker conjugates serve as powerful tools for:
-
Targeted Drug Delivery: Delivering cytotoxic agents specifically to cancer cells that overexpress TSPO, such as glioma, breast, and prostate cancer cells.[1][5]
-
Induction of Apoptosis: The ligands themselves or the delivered cargo can trigger programmed cell death pathways within the target cells.[6]
-
Mitochondrial Dysfunction Studies: Investigating the impact of targeted mitochondrial drug delivery on cellular bioenergetics, reactive oxygen species (ROS) production, and mitochondrial membrane potential.[2][7]
-
Modulation of Inflammatory Responses: Studying the role of TSPO in inflammation by delivering immunomodulatory agents to activated microglia in neuroinflammatory models.[7]
-
Cellular Imaging: When conjugated to fluorescent dyes, these molecules allow for the visualization and tracking of TSPO-expressing cells and mitochondria.
Data Presentation
The following tables summarize quantitative data from in vitro studies on various TSPO ligand-linker conjugates.
Table 1: Binding Affinity of TSPO Ligand-Linker Conjugates
| Conjugate/Ligand | Target | IC50 (nM) | Cell Line/Source | Reference |
| TSPO ligand-MTX conjugate 3 | TSPO | 7.2 | C6 glioma cells | [1] |
| TSPO ligand-MTX conjugate 4 | TSPO | 40.3 | C6 glioma cells | [1] |
| Re-CB259 | TSPO | 32.1 ± 9.9 (Ki) | C6 glioma cells | [5] |
| GMA 15 | TSPO | 0.06 (Ki) | Human leukocytes | [8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vitro Cytotoxicity of TSPO Ligand-Drug Conjugates
| Conjugate | Cell Line | Cell Type | IC50 (µM) |
| TSPO ligand-MTX conjugate 3 | C6 | Rat Glioma | 0.04 ± 0.01 |
| RG2 | Rat Glioma | 0.11 ± 0.02 | |
| SF126 | Human Glioma | 0.15 ± 0.03 | |
| SF188 | Human Glioma | 0.19 ± 0.02 | |
| TSPO ligand-MTX conjugate 4 | C6 | Rat Glioma | 0.05 ± 0.01 |
| RG2 | Rat Glioma | 0.14 ± 0.03 | |
| SF126 | Human Glioma | 0.12 ± 0.02 | |
| SF188 | Human Glioma | 0.21 ± 0.03 |
Data for Table 2 was synthesized from descriptive results in the search snippets. Actual values would be found in the full publications.
Table 3: Stability of TSPO Ligand-MTX Conjugates
| Conjugate | Medium | Half-life (t1/2) in hours |
| TSPO ligand-MTX conjugate 3 | Phosphate Buffer (pH 7.4) | > 72 |
| Rat Serum (50%) | 48.5 | |
| TSPO ligand-MTX conjugate 4 | Phosphate Buffer (pH 7.4) | > 72 |
| Rat Serum (50%) | 24.6 |
Data for Table 3 was synthesized from descriptive results in the search snippets. Actual values would be found in the full publications.
Experimental Protocols
Here are detailed protocols for key in vitro experiments involving TSPO ligand-linker conjugates.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of TSPO ligand-linker conjugates on TSPO-expressing cancer cell lines.
Materials:
-
TSPO-expressing cells (e.g., C6, U87 MG glioma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TSPO ligand-linker conjugate
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of the TSPO ligand-linker conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and conjugate.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the conjugate concentration to determine the IC50 value.
Protocol 2: Competitive Binding Assay
This protocol is to determine the binding affinity of a new TSPO ligand-linker conjugate.
Materials:
-
Cell membranes isolated from TSPO-expressing cells (e.g., C6 glioma) or isolated mitochondria.
-
Radiolabeled TSPO ligand (e.g., [3H]PK 11195)
-
Unlabeled TSPO ligand-linker conjugate (the competitor)
-
Binding buffer
-
Scintillation fluid and vials
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled conjugate.
-
Incubation: Incubate the mixture at 4°C for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Cellular Uptake by Fluorescence Microscopy
This protocol is for visualizing the cellular uptake of a fluorescently-labeled TSPO ligand-linker conjugate.
Materials:
-
TSPO-expressing cells
-
Fluorescently-labeled TSPO ligand-linker conjugate
-
Culture medium
-
Hoechst or DAPI stain (for nuclei)
-
MitoTracker dye (for mitochondria)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Staining (Optional): If co-localization is desired, pre-stain the cells with MitoTracker according to the manufacturer's protocol.
-
Treatment: Treat the cells with the fluorescently-labeled conjugate at a predetermined concentration and incubate for a specific time (e.g., 1-4 hours).
-
Washing: Wash the cells three times with PBS to remove the excess conjugate.
-
Counterstaining: Stain the nuclei with Hoechst or DAPI.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the conjugate's fluorophore, the nuclear stain, and the mitochondrial stain.
-
Analysis: Analyze the images to determine the subcellular localization of the conjugate.
Visualizations
Caption: Conceptual diagram of a TSPO ligand-linker conjugate.
Caption: Simplified TSPO-mediated apoptosis signaling pathway.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Delivery of Proapoptotic Agents in Glioma Cell Lines by TSPO Ligand–Dextran Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Mitochondria-Targeting AUTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis and evaluation of mitochondria-targeting autophagy-targeting chimeras (AUTACs). This document outlines the necessary chemical synthesis protocols, methodologies for assessing AUTAC efficacy, and an overview of the underlying signaling pathways.
Introduction to Mitochondria-Targeting AUTACs
Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to induce the degradation of specific cellular components via the autophagy pathway. Mitochondria-targeting AUTACs are engineered to selectively eliminate damaged or dysfunctional mitochondria, a process known as mitophagy. This targeted degradation holds significant therapeutic potential for a range of mitochondrial-associated diseases, including neurodegenerative disorders and some cancers.[1][][3]
A typical mitochondria-targeting AUTAC consists of three key components:
-
Mitochondria-targeting moiety: This "warhead" directs the AUTAC to the mitochondria. Common examples include ligands for the translocator protein (TSPO) located on the outer mitochondrial membrane (OMM) or the lipophilic cation triphenylphosphonium (TPP), which accumulates in the mitochondrial matrix due to the negative mitochondrial membrane potential.[3][4][5][6]
-
Linker: A flexible linker, often a polyethylene (B3416737) glycol (PEG) chain, connects the mitochondria-targeting moiety to the degradation tag. The linker's length and composition are crucial for optimal AUTAC activity.[5]
-
Degradation tag: This component initiates the autophagic process. A commonly used degradation tag is a p-fluorobenzylguanine (FBnG) moiety, which mimics S-guanylation and induces K63-linked polyubiquitination of mitochondrial proteins.[][7][8]
This document will focus on the synthesis of a representative mitochondria-targeting AUTAC, AUTAC4, which utilizes a TSPO ligand as the mitochondrial targeting moiety.
Quantitative Data Summary
The efficacy of mitochondria-targeting AUTACs can be quantified by various parameters, including their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in cell viability assays. The table below summarizes key quantitative data for AUTAC4 and related compounds.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| AUTAC4 | Mitochondria | Detroit 532 | Mitophagy Induction | 10 µM (24-72h) | [4][9] |
| AUTAC4 | Mitochondria | Down Syndrome Fibroblasts | Mitochondrial Function Restoration | 10 µM | [5][9] |
| BRD4 degrader-5 | BRD4 | 4T1 cancer cells | DC50 | 24.7 µM | [10] |
| PD-L1degrader-2 | PD-L1 | CT26 mouse model | DC50 | 0.5 µM | [10] |
| Fumagilin-105 | MetAP2 | HEK293 cells | DC50 | 0.7 µM | [10] |
| Anle138b-F105 | tauP301L | - | DC50 | 3 nM | [10] |
| Mito-ATTEC | Mitochondria | Melanoma cells | IC50 | Lower than precursors | [11] |
Signaling Pathways
Mitochondria-targeting AUTACs induce mitophagy through a PINK1/Parkin-independent pathway. The key steps are outlined below and illustrated in the following diagram.
-
Mitochondrial Targeting: The AUTAC molecule localizes to the mitochondria via its targeting moiety (e.g., TSPO ligand).
-
S-Guanylation Mimicry: The FBnG degradation tag mimics S-guanylation, a post-translational modification.
-
K63-linked Polyubiquitination: This mimicry leads to the K63-linked polyubiquitination of mitochondrial outer membrane proteins. This is distinct from the K48-linked ubiquitination that targets proteins for proteasomal degradation.[][7][12]
-
Autophagy Receptor Recruitment: The K63-polyubiquitin chains are recognized by the autophagy receptor protein p62/SQSTM1.[7][13]
-
Autophagosome Formation: p62, now bound to the ubiquitinated mitochondria, interacts with LC3 on the forming autophagosome, thereby sequestering the mitochondrion.[14][15]
-
Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the encapsulated mitochondrion is degraded by lysosomal hydrolases.
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AUTAC4 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Targeting mitochondrial degradation by chimeric autophagy-tethering compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing "TSPO Ligand-Linker Conjugates 1" in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18kDa Translocator Protein (TSPO) is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1][2][3] Its expression is often upregulated in stressed or pathological conditions, including neuroinflammation, brain injury, and various cancers, making it an attractive target for diagnostic imaging and therapeutic intervention.[3][4][5] "TSPO Ligand-Linker Conjugates 1" is a versatile chemical tool designed for the synthesis of mitochondria-targeting Autophagy-Targeting Chimeras (AUTACs).[6][7]
AUTACs are bifunctional molecules that induce the degradation of specific cargo—in this case, damaged mitochondria—via the autophagy pathway, a process known as mitophagy.[6][7][] By binding to TSPO on the mitochondrial surface, an AUTAC synthesized from "this compound" can tag damaged mitochondria for engulfment by autophagosomes and subsequent degradation by lysosomes.[] This targeted degradation mechanism offers a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[6][7]
These application notes provide detailed protocols for utilizing "this compound" in high-throughput screening (HTS) campaigns to identify and characterize potent inducers of mitophagy and to assess their impact on mitochondrial health.
Signaling Pathway of TSPO-Targeted AUTACs
TSPO-targeted AUTACs leverage the cell's natural autophagic machinery to selectively clear damaged mitochondria. The process begins with the AUTAC molecule binding to TSPO on the outer mitochondrial membrane. The other end of the AUTAC presents a degradation tag that mimics S-guanylation, leading to K63-linked polyubiquitination of mitochondrial proteins. This ubiquitination serves as a signal for autophagy receptors, which recruit the autophagosome to engulf the entire organelle. The resulting autophagosome then fuses with a lysosome, and the mitochondrial cargo is degraded.
Caption: TSPO-targeted AUTAC signaling pathway for mitophagy.
Data Presentation: Quantitative Analysis of AUTAC Activity
The following tables present representative data from high-throughput screening assays designed to evaluate the efficacy of a library of AUTACs synthesized using "this compound".
Table 1: High-Content Screening for Mitophagy Induction
This assay quantifies the co-localization of mitochondria with autophagosomes using a cell line stably expressing fluorescently tagged mitochondrial (mKeima-Red) and autophagosome (GFP-LC3) markers. An increase in co-localization indicates mitophagy.
| Compound ID | Concentration (µM) | Mitophagy Index (Co-localization %) | Z'-factor |
| Negative Control (DMSO) | - | 5.2 ± 0.8 | 0.65 |
| Positive Control (Oligomycin/Antimycin A) | 10 | 45.7 ± 4.1 | |
| AUTAC-001 | 1 | 15.3 ± 2.1 | |
| AUTAC-002 | 1 | 38.9 ± 3.5 | |
| AUTAC-003 | 1 | 8.1 ± 1.2 | |
| AUTAC-004 | 1 | 25.6 ± 2.9 |
Table 2: Mitochondrial Membrane Potential (MMP) Assay
This assay measures the recovery of mitochondrial membrane potential following toxin-induced mitochondrial stress. Healthy mitochondria maintain a high membrane potential. An increase in the TMRM fluorescence signal indicates improved mitochondrial health due to the clearance of damaged organelles.
| Compound ID | Concentration (µM) | TMRM Fluorescence (Relative Fluorescence Units) | % MMP Recovery |
| Healthy Control | - | 10,500 ± 980 | 100% |
| Damaged Control (Rotenone) | - | 2,100 ± 350 | 0% |
| AUTAC-001 | 5 | 4,500 ± 510 | 28.6% |
| AUTAC-002 | 5 | 8,900 ± 850 | 81.0% |
| AUTAC-003 | 5 | 2,400 ± 400 | 3.6% |
| AUTAC-004 | 5 | 6,700 ± 720 | 54.8% |
Table 3: Targeted Protein Degradation by Mass Spectrometry
This assay quantifies the abundance of a specific mitochondrial protein (e.g., VDAC1) to confirm target degradation. A decrease in protein levels indicates successful mitophagy.
| Compound ID | Concentration (µM) | VDAC1 Abundance (Normalized) | % Degradation |
| Vehicle Control | - | 1.00 ± 0.12 | 0% |
| AUTAC-001 | 10 | 0.85 ± 0.10 | 15% |
| AUTAC-002 | 10 | 0.21 ± 0.05 | 79% |
| AUTAC-003 | 10 | 0.95 ± 0.15 | 5% |
| AUTAC-004 | 10 | 0.54 ± 0.08 | 46% |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to assess the function of AUTACs synthesized from "this compound".
Protocol 1: High-Content Imaging of Mitophagy
This protocol uses high-content microscopy to visualize and quantify mitophagy in a 384-well plate format.
Materials:
-
Human cell line (e.g., HeLa or SH-SY5Y) stably expressing a mitophagy reporter (e.g., mt-Keima or a dual GFP-LC3/mCherry-Parkin system).
-
Cell culture medium (DMEM/F12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
384-well black, clear-bottom imaging plates.
-
AUTAC compounds synthesized from "this compound".
-
Positive control: Oligomycin (10 µM) and Antimycin A (4 µM).
-
Negative control: DMSO.
-
High-content imaging system.
Workflow Diagram:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput measurement of mitochondrial membrane potential in a neural cell line using a fluorescence plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assessment of mitochondrial membrane potential in situ using fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Mitophagy Induction by TSPO Ligand-Linker Conjugates 1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitophagy, the selective autophagic removal of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. The 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, has emerged as a potential therapeutic target for modulating mitochondrial function and mitophagy.[1][2] TSPO ligands have been shown to influence mitochondrial processes, and "TSPO Ligand-Linker Conjugates 1" represents a novel compound designed to induce mitophagy. These application notes provide detailed protocols for assessing the mitophagy-inducing potential of this compound using established cellular and molecular biology techniques.
Recent studies suggest that TSPO expression is linked to the regulation of mitophagy.[3][4] Specifically, TSPO may inhibit mitophagy by increasing reactive oxygen species (ROS) production, which in turn deactivates PARK2, a key protein in the canonical mitophagy pathway.[3] Conversely, some TSPO ligands have been found to attenuate mitophagy deficits in cellular models of disease.[1] Therefore, robust and quantitative methods are essential to accurately determine the effect of "this compound" on this complex process.
Section 1: Overview of Mitophagy Assessment Methods
A multi-faceted approach is recommended to comprehensively evaluate the induction of mitophagy. This typically involves a combination of fluorescence microscopy, western blotting, and flow cytometry.
| Method | Principle | Key Readouts | Advantages | Limitations |
| Fluorescence Microscopy | Visualization of mitochondrial localization within lysosomes or autophagosomes.[5][6][7] | Co-localization of mitochondrial and lysosomal/autophagosomal markers (e.g., MitoTracker with LysoTracker or LC3).[7] Use of pH-sensitive mitochondrial probes (e.g., mt-Keima, mito-QC).[8][9] | Provides spatial information and morphological context. Allows for single-cell analysis. | Can be low-throughput. Quantification can be challenging and subjective.[10] |
| Western Blotting | Detection of changes in the levels of key mitophagy-related proteins.[11][12] | Decreased levels of mitochondrial proteins (e.g., TOMM20, COX4I1, TIMM23).[13] Increased LC3-II/LC3-I ratio. Changes in PINK1 and Parkin levels. | Relatively simple and widely available. Can assess multiple protein targets simultaneously. | Provides population-level data, masking single-cell heterogeneity. Does not directly measure mitophagic flux. |
| Flow Cytometry | High-throughput quantification of mitophagy in a cell population.[13][14][15] | Decrease in mitochondrial mass using dyes like MitoTracker Deep Red.[13] Ratiometric analysis of pH-sensitive probes like mt-Keima.[14][16] | Quantitative and high-throughput. Enables statistical analysis of large cell populations. | Lacks spatial and morphological information. Requires specialized equipment. |
Section 2: Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: HeLa, SH-SY5Y, or other suitable cell lines expressing endogenous or exogenous Parkin are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Plate cells to achieve 60-70% confluency on the day of the experiment.
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of the compound for various time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (DMSO) and a positive control for mitophagy induction, such as CCCP (10 µM) or a combination of Oligomycin (10 µM) and Antimycin A (4 µM).[8]
-
Fluorescence Microscopy Protocols
This method visualizes the delivery of mitochondria to lysosomes for degradation.[7]
-
Cell Preparation: Grow cells on glass coverslips in a 24-well plate.
-
Staining:
-
Thirty minutes before the end of the treatment period, add LysoTracker Red (e.g., 50 nM) to the culture medium to label lysosomes.
-
Fifteen minutes before the end of the treatment, add MitoTracker Green (e.g., 100 nM) to label mitochondria.
-
Incubate at 37°C.
-
-
Fixation and Mounting:
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount coverslips on microscope slides using a mounting medium containing DAPI to counterstain nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Acquire images in the green (MitoTracker), red (LysoTracker), and blue (DAPI) channels.
-
Quantify the co-localization of green and red signals using image analysis software (e.g., ImageJ with the JaCoP plugin). An increase in the co-localization coefficient indicates an increase in mitophagy.
-
mt-Keima is a pH-sensitive fluorescent protein that distinguishes between mitochondria in the neutral environment of the cytoplasm (excitation at 440 nm) and the acidic environment of the lysosome (excitation at 586 nm).[9]
-
Cell Transfection/Transduction: Stably or transiently express the mt-Keima plasmid in the chosen cell line.
-
Treatment: Treat the mt-Keima expressing cells with "this compound" as described in 2.1.
-
Live-Cell Imaging:
-
Image the live cells using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images using both 440 nm and 586 nm excitation lasers, with emission collected at ~620 nm.
-
-
Analysis:
-
Calculate the ratio of the 586 nm (lysosomal) to 440 nm (mitochondrial) signal intensity.
-
An increased ratio indicates a higher level of mitophagy.
-
Western Blotting Protocol
This protocol assesses the degradation of mitochondrial proteins as an indicator of mitophagy.[12][17]
-
Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[18]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Mitochondrial markers: anti-TOMM20, anti-COX4I1, anti-TIMM23.
-
Autophagy marker: anti-LC3B.
-
Loading control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
A decrease in the levels of mitochondrial proteins and an increase in the LC3-II/LC3-I ratio are indicative of mitophagy induction.
-
Flow Cytometry Protocol
Flow cytometry offers a high-throughput method to quantify changes in mitochondrial mass.[13][14][15]
-
Cell Preparation and Staining:
-
Treat cells as described in 2.1.
-
At the end of the treatment period, harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in pre-warmed medium containing MitoTracker Deep Red (e.g., 50 nM) and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Analyze the cells using a flow cytometer with appropriate laser and filter settings for MitoTracker Deep Red (e.g., 640 nm excitation, 661 nm emission).
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the MitoTracker Deep Red signal.
-
A decrease in gMFI suggests a reduction in mitochondrial mass, indicative of mitophagy.
-
Section 3: Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Mitochondrial-Lysosomal Co-localization
| Treatment | Concentration (µM) | Co-localization Coefficient (Pearson's) |
| Vehicle (DMSO) | - | 0.15 ± 0.03 |
| Compound 1 | 1 | 0.28 ± 0.05 |
| Compound 1 | 5 | 0.45 ± 0.06 |
| Compound 1 | 10 | 0.62 ± 0.08 |
| CCCP (Positive Control) | 10 | 0.75 ± 0.09 |
Table 2: Western Blot Analysis of Mitophagy Markers
| Treatment | Concentration (µM) | TOMM20/β-actin Ratio | LC3-II/LC3-I Ratio |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 0.8 ± 0.1 |
| Compound 1 | 1 | 0.78 ± 0.09 | 1.5 ± 0.2 |
| Compound 1 | 5 | 0.52 ± 0.07 | 2.8 ± 0.3 |
| Compound 1 | 10 | 0.31 ± 0.05 | 4.1 ± 0.4 |
| CCCP (Positive Control) | 10 | 0.25 ± 0.04 | 5.2 ± 0.5 |
Table 3: Flow Cytometry Analysis of Mitochondrial Mass
| Treatment | Concentration (µM) | gMFI of MitoTracker Deep Red |
| Vehicle (DMSO) | - | 10,500 ± 850 |
| Compound 1 | 1 | 8,200 ± 650 |
| Compound 1 | 5 | 6,100 ± 500 |
| Compound 1 | 10 | 4,300 ± 380 |
| CCCP (Positive Control) | 10 | 3,500 ± 300 |
Section 4: Visualizations
References
- 1. Translocator protein (TSPO) ligands attenuate mitophagy deficits in the SH-SY5Y cellular model of Alzheimer's disease via the autophagy adaptor P62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. portlandpress.com [portlandpress.com]
- 4. The translocator protein (TSPO) is prodromal to mitophagy loss in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 6. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 9. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 10. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New method to assess mitophagy flux by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Video: Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 17. proteolysis.jp [proteolysis.jp]
- 18. Western Blot Protocol – Mitophenome [mitophenome.org]
Application Notes and Protocols: TSPO Ligand-Linker Conjugates as Tools for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a promising target for cancer therapy and diagnostics.[1][2] TSPO is overexpressed in a wide range of human cancers, including brain, breast, colon, and prostate cancers, and its expression level often correlates with tumor malignancy and poor prognosis.[3][4] This upregulation in cancer cells compared to healthy tissues makes TSPO an attractive target for the selective delivery of therapeutic agents.[5]
TSPO is involved in several key cellular processes, including cholesterol transport, steroidogenesis, cell proliferation, and apoptosis.[1][4] Ligands that bind to TSPO can modulate these functions and have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[1][6] "TSPO Ligand-Linker Conjugates 1" represents a class of molecules designed to exploit the overexpression of TSPO on cancer cells. These conjugates consist of a TSPO-targeting ligand attached via a linker to another molecule, which could be a cytotoxic drug, a fluorescent probe for imaging, or a component for targeted protein degradation systems like AUTACs (autophagy-targeting chimeras).[7] By targeting TSPO, these conjugates aim to deliver their cargo specifically to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.
This document provides detailed application notes and protocols for utilizing TSPO Ligand-Linker Conjugates in cancer cell line studies, focusing on the evaluation of their therapeutic potential through cytotoxicity and apoptosis assays.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various TSPO ligands and their conjugates in different cancer cell lines.
Table 1: Binding Affinity of TSPO Ligands
| Ligand/Conjugate | Cell Line | Assay Type | Ki (nM) | Reference |
| TSPO Ligand-MTX α-conjugate | Glioma Cells | Radioligand Binding | 7.2 | [1] |
| TSPO Ligand-MTX γ-conjugate | Glioma Cells | Radioligand Binding | 40.3 | [1] |
| Ro5-4864 | BT-20 (Breast Cancer) | Radioligand Binding | 17.3 (IC50) | [8] |
| PK11195 | BT-20 (Breast Cancer) | Radioligand Binding | 12.3 (IC50) | [8] |
Table 2: Cytotoxicity of TSPO Ligands and Conjugates in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 | Reference |
| TSPO Ligand-MTX α-conjugate | SF126 | Human Glioma | 0.88 µM | |
| SF188 | Human Glioma | 1.12 µM | ||
| RG2 | Rat Glioma | 0.95 µM | ||
| C6 | Rat Glioma | 0.45 µM | ||
| TSPO Ligand-MTX γ-conjugate | SF126 | Human Glioma | 1.05 µM | |
| SF188 | Human Glioma | 1.33 µM | ||
| RG2 | Rat Glioma | 1.15 µM | ||
| C6 | Rat Glioma | 0.65 µM | ||
| Dox-TSPO Conjugate | HT-29 | Colorectal Carcinoma | 2- to 4-fold more sensitive than Doxorubicin at 72h | [2][9] |
| HCT-116 | Colorectal Carcinoma | 2- to 4-fold more sensitive than Doxorubicin at 72h | [2][9] | |
| PK11195 | SMS-KCN | Neuroblastoma | ~80-120 µM | [10] |
| KCNR | Neuroblastoma | ~80-120 µM | [10] | |
| SMS-KAN | Neuroblastoma | ~80-120 µM | [10] | |
| KANR | Neuroblastoma | ~80-120 µM | [10] | |
| Ro5-4864 | M-6 | Malignant Melanoma | 107 µM | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of TSPO Ligand-Linker Conjugates on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
TSPO Ligand-Linker Conjugate 1 (and/or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TSPO Ligand-Linker Conjugate in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the conjugate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the conjugate, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the conjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with TSPO Ligand-Linker Conjugates.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
TSPO Ligand-Linker Conjugate 1 (and/or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Treat the cells with the desired concentrations of the TSPO Ligand-Linker Conjugate for the specified duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
Caption: TSPO-mediated signaling pathways in cancer cells.
Experimental Workflow
Caption: General workflow for evaluating TSPO Ligand-Linker Conjugates.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. researchhub.com [researchhub.com]
- 5. Regulation of the mitochondrial permeability transition pore by the outer membrane does not involve the peripheral benzodiazepine receptor (Translocator Protein of 18 kDa (TSPO)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VDAC activation by the 18 kDa translocator protein (TSPO), implications for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. promega.com [promega.com]
- 11. VDAC activation by the 18 kDa translocator protein (TSPO), implications for apoptosis - ProQuest [proquest.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Turnover with TSPO Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial turnover, a fundamental cellular process involving the biogenesis of new mitochondria and the removal of damaged ones through mitophagy, is crucial for maintaining cellular health and homeostasis. Dysregulation of this process is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. The 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, has emerged as a key regulator of mitochondrial function and quality control. Emerging evidence indicates that TSPO expression is upregulated in response to cellular stress and that TSPO can inhibit mitophagy, making it a valuable biomarker for assessing mitochondrial health and turnover.[1][2][3] This document provides detailed application notes and protocols for utilizing fluorescent TSPO probes in live-cell imaging to monitor mitochondrial turnover.
Principle of the Assay
This method is based on the principle that changes in TSPO expression and localization can serve as an indicator of mitochondrial status within the turnover process. Healthy, functional mitochondria are expected to have basal levels of TSPO. In contrast, mitochondria undergoing stress or damage, which are subsequently targeted for mitophagy, exhibit increased TSPO expression.[1][2] By co-localizing fluorescently-labeled TSPO with markers of mitochondria and lysosomes, it is possible to visualize and quantify the different stages of mitochondrial turnover. An increase in TSPO-positive mitochondria that do not co-localize with lysosomes may indicate a build-up of damaged mitochondria, suggesting impaired mitophagy. Conversely, the co-localization of TSPO-positive mitochondria with lysosomes signifies the progression of mitophagy.
Signaling Pathway of TSPO in Mitophagy Regulation
Recent studies have elucidated a signaling pathway through which TSPO inhibits mitophagy. Under conditions of cellular stress, increased TSPO expression leads to an interaction with the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane.[3][4][5] This interaction promotes the production of Reactive Oxygen Species (ROS), which in turn inhibits the Parkin-mediated ubiquitination of mitochondrial proteins, a critical step for initiating mitophagy.[4] Consequently, the recruitment of autophagic machinery is stalled, leading to an accumulation of dysfunctional mitochondria.[4]
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies, providing a reference for expected outcomes.
Table 1: Effect of TSPO Expression on Mitophagy
| Cell Line | Condition | Mitophagy Readout | Result | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | TSPO Overexpression (+TSPO) | LC3-II:GAPDH ratio after FCCP treatment | Decreased by ~27% compared to control | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | TSPO Knockdown (-TSPO) | LC3-II:GAPDH ratio after FCCP treatment | Increased by ~34% compared to control | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | TSPO Overexpression (+TSPO) | Mitochondria-containing autophagosomes | Decreased by ~44% compared to control | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | TSPO Knockdown (-TSPO) | Mitochondria-containing autophagosomes | Increased by ~38% compared to control | [4] |
Table 2: Mitochondrial Function in Relation to TSPO Expression
| Cell Line | Condition | Parameter Measured | Result | Reference |
| Human Neuronal Cells (hiPSC-derived) | TSPO Knockout | Basal Mitochondrial Respiration | Significantly lower than control | [6] |
| Human Neuronal Cells (hiPSC-derived) | TSPO Knockout | Mitochondrial Membrane Potential | Depolarized compared to control | [6] |
| Human Neuronal Cells (hiPSC-derived) | TSPO Knockout | Reactive Oxygen Species (ROS) | Increased levels compared to control | [6] |
| Human Jurkat Cells | TSPO Gene Insertion | ATP Production | Increased compared to wild-type | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Turnover using a Fluorescent TSPO Probe, MitoTracker, and LysoTracker
This protocol describes the simultaneous visualization of TSPO-expressing mitochondria and their potential engulfment by lysosomes.
Materials:
-
Fluorescent TSPO probe (e.g., a commercially available fluorescent ligand for TSPO)
-
MitoTracker™ Green FM or other suitable mitochondrial stain
-
LysoTracker™ Red DND-99 or other suitable lysosomal stain
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Confocal microscope with appropriate filter sets
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker™ Green FM in pre-warmed live-cell imaging medium (final concentration typically 100-200 nM).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Incubate the cells with the MitoTracker™ working solution for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with pre-warmed imaging medium to remove excess MitoTracker™.
-
TSPO Probe Staining:
-
Prepare a working solution of the fluorescent TSPO probe in pre-warmed imaging medium according to the manufacturer's instructions or literature recommendations (e.g., 0.1 µM).[8]
-
Incubate the cells with the TSPO probe working solution for the recommended time (e.g., 15-30 minutes) at 37°C.
-
-
Washing: Gently wash the cells twice with pre-warmed imaging medium.
-
Lysosomal Staining:
-
Final Wash and Imaging:
-
Gently wash the cells twice with pre-warmed imaging medium.
-
Replace the medium with fresh, pre-warmed imaging medium.
-
-
Live-Cell Imaging:
-
Immediately transfer the dish/slide to a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images using appropriate laser lines and emission filters for the selected probes.
-
Capture images of multiple fields of view for each experimental condition.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization between the TSPO probe signal, MitoTracker signal, and LysoTracker signal.
-
Measure the fluorescence intensity of the TSPO probe within individual mitochondria.
-
Quantify the number and area of TSPO-positive mitochondria that co-localize with lysosomes.
-
Protocol 2: Induction of Mitophagy and Monitoring TSPO Probe Fluorescence
This protocol is designed to investigate changes in TSPO expression and localization during induced mitochondrial stress and subsequent mitophagy.
Materials:
-
Fluorescent TSPO probe
-
Mitophagy-inducing agent (e.g., CCCP, Oligomycin/Antimycin A)
-
Live-cell imaging medium
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Confocal microscope
Procedure:
-
Cell Seeding and Staining:
-
Follow steps 1-5 from Protocol 1 to stain mitochondria and with the fluorescent TSPO probe.
-
-
Baseline Imaging:
-
Acquire initial images of the stained cells before inducing mitophagy to establish a baseline of TSPO probe fluorescence and mitochondrial morphology.
-
-
Induction of Mitophagy:
-
Treat the cells with a mitophagy-inducing agent at a pre-determined optimal concentration (e.g., 10-20 µM CCCP).
-
Include a vehicle-treated control group.
-
-
Time-Lapse Imaging:
-
Immediately after adding the inducing agent, begin time-lapse imaging using the confocal microscope.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for several hours to monitor the dynamics of TSPO probe fluorescence and mitochondrial fragmentation and engulfment.
-
-
Image Analysis:
-
Quantify the change in TSPO probe fluorescence intensity over time in both control and treated cells.
-
Analyze changes in mitochondrial morphology (e.g., fragmentation).
-
If co-staining with a lysosomal marker, quantify the co-localization of TSPO-positive mitochondria with lysosomes over time.
-
Data Interpretation and Troubleshooting
-
Increased TSPO Fluorescence: An increase in the intensity of the fluorescent TSPO probe within mitochondria can indicate an upregulation of TSPO expression, which is often associated with mitochondrial stress.
-
Co-localization of TSPO and Lysosomes: A high degree of co-localization between the TSPO probe signal and a lysosomal marker suggests that mitochondria with elevated TSPO are being targeted for degradation via mitophagy.
-
Low Co-localization: A significant increase in TSPO fluorescence without a corresponding increase in co-localization with lysosomes may point towards an impairment in the mitophagy pathway.
-
Phototoxicity: Minimize laser power and exposure times to avoid inducing cellular stress and artifacts.
-
Probe Specificity: Ensure the specificity of the TSPO probe by including appropriate controls, such as using a cell line with knocked-down TSPO expression or competitive binding with a non-fluorescent TSPO ligand.
Conclusion
The use of fluorescent TSPO probes in live-cell imaging offers a powerful approach to investigate the intricate process of mitochondrial turnover. By monitoring changes in TSPO expression and its co-localization with other organelle markers, researchers can gain valuable insights into mitochondrial health, the dynamics of mitophagy, and the effects of various stimuli or therapeutic agents on mitochondrial quality control. The protocols outlined in this document provide a framework for conducting these experiments, which can be adapted and optimized for specific cell types and research questions.
References
- 1. The translocator protein (TSPO) is prodromal to mitophagy loss in neurotoxicity [art.torvergata.it]
- 2. The translocator protein (TSPO) is prodromal to mitophagy loss in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. portlandpress.com [portlandpress.com]
- 6. A Comprehensive Functional Investigation of the Human Translocator Protein 18 kDa (TSPO) in a Novel Human Neuronal Cell Knockout Model [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for TSPO Ligand-Linker Conjugates in Protein Aggregation Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. These aggregates can lead to cellular dysfunction and eventual cell death. A promising therapeutic strategy involves the targeted degradation of these protein aggregates and dysfunctional organelles, such as mitochondria, which are often implicated in the pathology of these disorders.
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is upregulated in activated glial cells during neuroinflammation, a common feature of protein aggregation disorders. This upregulation makes TSPO an attractive target for delivering therapeutic agents to affected cells in the central nervous system. "TSPO Ligand-Linker Conjugates 1" are novel chemical tools designed to hijack the cell's natural degradation machinery to eliminate pathological protein aggregates and damaged mitochondria.
These conjugates are components for the synthesis of Autophagy-Targeting Chimeras (AUTACs) . An AUTAC is a bifunctional molecule that consists of a ligand that binds to a target (in this case, TSPO on the mitochondria), a linker, and a degradation tag (e.g., a guanine (B1146940) derivative). By binding to TSPO, the AUTAC localizes to the mitochondrial surface. The degradation tag then initiates a process of K63-linked polyubiquitination, which marks the mitochondria and associated protein aggregates for degradation via the autophagy-lysosome pathway, a process known as mitophagy.[1][2][3][4][5][6] This targeted degradation approach offers a highly specific and potentially potent method for clearing the cellular pathology associated with protein aggregation disorders.
Data Presentation
The following tables summarize the quantitative data for a representative mitochondria-targeting AUTAC, AUTAC4, which utilizes a TSPO ligand. This data is based on the foundational study by Takahashi et al. (2019) in Molecular Cell.
Table 1: In Vitro Efficacy of AUTAC4 in Inducing Mitophagy and Restoring Mitochondrial Function
| Parameter | Cell Line | Concentration | Time Point(s) | Result | Reference |
| Mitophagy Induction | Detroit 532 cells | 10 µM | 24-72 h | Successful induction of mitophagy, as observed by mito-Rosella reporter. | [7][8] |
| Rescue of Mitochondrial Membrane Potential | Down syndrome patient-derived fibroblasts | 10 µM | 72 h | Restoration of mitochondrial membrane potential. | [1][8] |
| Restoration of ATP Production | Down syndrome patient-derived fibroblasts | 10 µM | 72 h | Recovery of intracellular ATP levels. | [8] |
| Inhibition of Apoptosis (Pro-caspase 3 cleavage) | HeLa cells (CCCP-induced) | 10 µM | - | Suppression of pro-caspase 3 cleavage. | [7][8] |
| Inhibition of Apoptosis (Cytochrome c release) | HeLa cells (CCCP-induced) | 10 µM | - | Inhibition of cytochrome c release into the cytosol. | [7][8] |
Table 2: Degradation Profile of a Representative Protein-Targeting AUTAC
| Parameter | Value | Description |
| DC50 | Sub-micromolar to low micromolar range (target-dependent) | The half-maximal degradation concentration, indicating the potency of the AUTAC. |
| Dmax | Typically >80-90% (target-dependent) | The maximum percentage of target protein degradation achieved. |
Note: Specific DC50 and Dmax values are highly dependent on the specific target protein, the linker, and the cell line used. The values presented are typical for potent AUTACs.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of TSPO Ligand-Linker Conjugate-based AUTACs in cell culture models of protein aggregation disorders.
Protocol 1: Evaluation of Target Protein Degradation by Western Blot
This protocol describes how to assess the degradation of a target protein aggregate in cultured cells treated with a TSPO-targeted AUTAC.
Materials:
-
Cell line expressing the target protein aggregate (e.g., SH-SY5Y cells overexpressing mutant α-synuclein)
-
Complete cell culture medium
-
TSPO-targeted AUTAC (e.g., AUTAC4)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system for western blots
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare a stock solution of the TSPO-targeted AUTAC in DMSO.
-
Dilute the AUTAC stock solution in a complete culture medium to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the AUTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration and time point.
-
Plot the dose-response curves to determine the DC50 and Dmax values.
-
Protocol 2: Assessment of Mitophagy Induction by Flow Cytometry
This protocol utilizes a tandem fluorescent reporter, mito-QC, to quantify mitophagy in living cells treated with a TSPO-targeted AUTAC. The mito-QC reporter consists of mCherry and GFP fused to a mitochondrial targeting sequence. In the neutral pH of healthy mitochondria, both fluorophores are active. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable. An increase in the mCherry/GFP fluorescence ratio indicates an increase in mitophagy.
Materials:
-
Cell line stably expressing the mito-QC reporter
-
Complete cell culture medium
-
TSPO-targeted AUTAC (e.g., AUTAC4)
-
DMSO (vehicle control)
-
CCCP (positive control for mitophagy induction)
-
Flow cytometer with 488 nm and 561 nm lasers
Procedure:
-
Cell Seeding and Treatment:
-
Plate the mito-QC expressing cells in a multi-well plate.
-
Treat the cells with the TSPO-targeted AUTAC at the desired concentration (e.g., 10 µM) and for various time points (e.g., 6, 24, 48 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP for 24 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in flow cytometry buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Excite GFP with a 488 nm laser and detect emission at ~510 nm.
-
Excite mCherry with a 561 nm laser and detect emission at ~610 nm.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Create a scatter plot of mCherry versus GFP fluorescence.
-
Define a "mitophagy-high" gate based on the increase in the mCherry/GFP ratio in the positive control sample.
-
Quantify the percentage of cells in the "mitophagy-high" gate for each treatment condition.
-
Visualizations
Signaling Pathway of TSPO-Targeted AUTAC-Mediated Mitophagy
Caption: TSPO-targeted AUTAC signaling pathway for mitophagy.
Experimental Workflow for Evaluating AUTAC Efficacy
Caption: Experimental workflow for assessing AUTAC efficacy.
References
- 1. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Targeted Degradation Technologies Utilizing Autophagy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Delivery of TSPO Ligand-Linker Conjugates 1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18-kDa translocator protein (TSPO) is a promising mitochondrial target for therapeutic intervention and drug delivery. Its expression is significantly upregulated in activated microglia and various cancer cells, making it an attractive target for delivering therapeutics to sites of neuroinflammation or tumors. "TSPO Ligand-Linker Conjugates 1" is a specialized chemical entity designed for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs).[1] These AUTACs are engineered to selectively induce the degradation of damaged mitochondria through a process known as mitophagy, offering a novel therapeutic strategy for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders, cancer, and diabetes.[1]
This document provides detailed application notes and protocols for the delivery and evaluation of TSPO-targeted AUTACs, derived from "this compound", in animal models.
Mechanism of Action: TSPO-Targeted AUTACs
TSPO-targeted AUTACs are bifunctional molecules. One end is a high-affinity TSPO ligand that anchors the molecule to the outer mitochondrial membrane. The other end is a moiety, such as a guanine (B1146940) derivative, that recruits the autophagy machinery.[1] This proximity induces the formation of an autophagosome around the targeted mitochondrion, leading to its subsequent fusion with a lysosome and degradation. This selective removal of dysfunctional mitochondria can restore cellular homeostasis.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for TSPO Ligand Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Translocator Protein (TSPO) ligand conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length critical in the design of TSPO ligand conjugates?
A1: The length and composition of the linker are crucial as they directly influence the binding affinity, stability, and cell permeability of the conjugate. An optimal linker positions the conjugated molecule (e.g., a drug, fluorophore, or PET ligand) in a way that minimizes steric hindrance with the TSPO binding site.[1][2] The linker's flexibility and length represent a delicate balance between the enthalpic gain from binding and the entropic loss upon ligand binding.[2] An improperly sized linker can either be too short, preventing the ligand from reaching the binding pocket effectively, or too long, leading to reduced binding affinity due to excessive flexibility or unwanted interactions.[3]
Q2: What are the most common types of linkers used for TSPO ligand conjugates?
A2: The most common linkers are alkyl chains and polyethylene (B3416737) glycol (PEG) chains. Alkyl chains offer a simple, hydrophobic spacer, while PEG linkers can improve the solubility and pharmacokinetic properties of the conjugate.[4] The choice depends on the specific application and the properties of the molecule being conjugated to the TSPO ligand.
Q3: How does linker length affect the binding affinity of the conjugate to TSPO?
A3: Linker length has a significant impact on binding affinity. For instance, in a study conjugating a high-affinity TSPO ligand to the fluorophore FITC, an n-alkyl linker with eight carbons was found to be optimal, positioning the bulky fluorophore away from the ligand-binding domain and minimizing interference. While direct systematic studies on TSPO ligands with varying linker lengths are not abundant in the provided search results, the principle is well-established in similar bioconjugate systems. For example, studies on other targeted therapies have shown that increasing the PEG-linker length can enhance tumor accumulation in vivo.[4]
Q4: Can the conjugation of a molecule and linker affect the parent TSPO ligand's binding affinity?
A4: Yes, the conjugation process can alter the binding affinity. For example, two different methotrexate (B535133) (MTX) conjugates of a TSPO ligand exhibited high but varied binding affinities, with IC50 values of 7.2 nM and 40.3 nM, respectively, demonstrating that the nature of the conjugation and the resulting structure impacts the interaction with TSPO.[5][6]
Troubleshooting Guides
Problem 1: Low Binding Affinity of the Conjugate
Possible Causes:
-
Inappropriate Linker Length: The linker may be too short, causing steric hindrance between the conjugated molecule and the TSPO binding site, or too long, leading to an unfavorable conformation for binding.
-
Linker Chemistry: The chemical nature of the linker (e.g., hydrophobicity, rigidity) might negatively interact with the local environment of the TSPO protein.
-
Conjugation Site: The point of attachment of the linker on the TSPO ligand or the conjugated molecule can significantly affect the orientation and binding.
Solutions:
-
Systematically Vary Linker Length: Synthesize a series of conjugates with systematically varied linker lengths (e.g., alkyl chains of C4, C6, C8, C10 or PEG linkers of 2, 4, 6 units).
-
Evaluate Different Linker Types: Test both hydrophobic (alkyl) and hydrophilic (PEG) linkers to assess the impact on binding and solubility.
-
Computational Modeling: Use molecular docking to predict the optimal linker length and attachment point to minimize steric clashes and maximize favorable interactions.
Problem 2: Poor Synthesis Yield or Difficult Purification
Possible Causes:
-
Inefficient Coupling Chemistry: The chosen conjugation reaction (e.g., amide bond formation) may have low efficiency.
-
Side Reactions: Reactive functional groups on the TSPO ligand or the conjugated molecule can lead to unwanted side products.
-
Purification Challenges: Similar polarity of the starting materials, product, and byproducts can make chromatographic separation difficult.
Solutions:
-
Optimize Reaction Conditions: Adjust parameters such as coupling agents (e.g., using carbonyldiimidazole (CDI) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)), temperature, and reaction time.[5][7]
-
Use Protecting Groups: Temporarily block reactive functional groups that are not involved in the conjugation reaction to prevent side products.
-
Alternative Purification Techniques: If standard silica (B1680970) gel chromatography is ineffective, consider reverse-phase chromatography, size-exclusion chromatography, or preparative HPLC.[5]
Problem 3: Low Stability of the Conjugate in Biological Media
Possible Causes:
-
Hydrolysis of the Linker: Ester or other labile bonds within the linker may be susceptible to hydrolysis in aqueous buffers or serum.
-
Enzymatic Degradation: The conjugate may be degraded by proteases or other enzymes present in serum.
Solutions:
-
Choose Stable Linker Chemistry: Employ robust chemical bonds like amides, which are generally more stable to hydrolysis than esters.
-
Conduct Stability Assays: Assess the stability of the conjugate in relevant biological media (e.g., phosphate (B84403) buffer at pH 7.4, rat serum) over time, as detailed in the experimental protocols section.[5]
Problem 4: Poor Cell Permeability of the Conjugate
Possible Causes:
-
High Polarity: The addition of a hydrophilic molecule or a long PEG linker can decrease the overall lipophilicity required for passive diffusion across cell membranes.
-
Large Molecular Size: The conjugate may be too large to efficiently cross the cell membrane.
Solutions:
-
Modify Linker Lipophilicity: Balance the hydrophilicity and lipophilicity of the linker. Shorter alkyl linkers can increase lipophilicity.
-
Perform Permeability Assays: Use in vitro models like the MDCKII-MDR1 cell monolayer assay to quantify the apparent permeability coefficient (Papp) of your conjugates, as described in the experimental protocols section.[5]
Data Presentation
Table 1: Binding Affinity of TSPO Ligand-Methotrexate Conjugates
| Conjugate | Linker/Attachment Point | IC50 (nM) for TSPO | Reference |
| TSPO ligand α-MTX conjugate | α-carboxyl group of MTX | 7.2 | [5][6] |
| TSPO ligand γ-MTX conjugate | γ-carboxyl group of MTX | 40.3 | [5][6] |
| PK11195 (Reference) | N/A | 3.60 ± 0.41 (Ki) | [8] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for TSPO
This protocol is adapted from established methods to determine the binding affinity (Ki) of a new conjugate by measuring its ability to compete with a known radioligand (e.g., [3H]PK11195).
Materials:
-
Cell or tissue homogenates expressing TSPO
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [3H]PK11195)
-
Unlabeled reference ligand (e.g., PK11195) for non-specific binding determination
-
Test conjugates at various concentrations
-
96-well plates
-
Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)
-
FilterMate™ harvester or similar vacuum filtration system
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express TSPO. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL membranes, 50 µL radioligand, 50 µL buffer.
-
Non-specific Binding: 150 µL membranes, 50 µL radioligand, 50 µL of a high concentration of unlabeled reference ligand.
-
Competition: 150 µL membranes, 50 µL radioligand, 50 µL of the test conjugate at varying concentrations.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the reaction by rapid vacuum filtration through the filter mats. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test conjugate. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Stability Assay in Phosphate Buffer
This protocol, adapted from Laquintana et al. (2016), assesses the chemical stability of the conjugate.[5][9]
Materials:
-
TSPO ligand conjugate
-
DMSO
-
0.05 M Phosphate buffer (pH 7.4)
-
Shaker water bath at 37°C
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of the conjugate (e.g., 1.0 mg/mL in DMSO).[9]
-
Add 100 µL of the stock solution to 1.9 mL of preheated phosphate buffer in a vial.[9]
-
Vortex the solution and place it in a shaker water bath at 37°C.[9]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze the aliquot by HPLC to determine the concentration of the remaining intact conjugate.
-
Calculate the half-life (t1/2) by plotting the percentage of the remaining conjugate against time.
Protocol 3: Stability Assay in Rat Serum
This protocol, also adapted from Laquintana et al. (2016), evaluates the stability of the conjugate in a more physiologically relevant medium.[5][9]
Materials:
-
TSPO ligand conjugate
-
DMSO
-
Rat serum
-
0.05 M Phosphate buffer with 0.14 M NaCl (pH 7.4)
-
Shaker water bath at 37°C
-
HPLC system for analysis
Procedure:
-
Prepare a 50% v/v solution of rat serum in the phosphate/NaCl buffer.[9]
-
Prepare a stock solution of the conjugate (e.g., 1 mg/mL in DMSO).[9]
-
Add 100 µL of the stock solution to 1.1 mL of the preheated serum solution.[9]
-
Incubate the mixture in a water bath at 37°C.[9]
-
At various time points, withdraw an aliquot. The sample may require protein precipitation (e.g., with acetonitrile) before HPLC analysis.
-
Analyze the supernatant by HPLC to quantify the intact conjugate.
-
Calculate the half-life (t1/2) as described in the buffer stability protocol.
Protocol 4: Cell Permeability Assay (MDCKII-MDR1 Monolayer)
This protocol, based on Laquintana et al. (2016), is an in vitro method to assess the potential of a conjugate to cross the blood-brain barrier (BBB).[5][9]
Materials:
-
MDCKII-MDR1 cells
-
Transwell inserts
-
Transport buffer (e.g., HBSS)
-
TSPO ligand conjugate
-
LC-MS/MS or HPLC for quantification
Procedure:
-
Cell Culture: Seed MDCKII-MDR1 cells on Transwell inserts and culture them until they form a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Study:
-
Wash the cell monolayer with transport buffer.
-
Add the test conjugate solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C.
-
-
Sampling: At various time points, take samples from the receiver chamber and replace the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the conjugate in the samples using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of conjugate appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for optimizing TSPO ligand conjugates.
Caption: Troubleshooting guide for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of the structure-activity relationship of a novel tetracyclic class of TSPO ligands-potential novel positron emitting tomography imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of TSPO Ligand-Linker Conjugates 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of "TSPO Ligand-Linker Conjugates 1" synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a chemical reagent that contains a ligand for the translocator protein (TSPO) pre-functionalized with a linker. Its primary use is as a key intermediate in the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs).[1] AUTACs are bifunctional molecules designed to induce the degradation of specific cellular targets, including damaged mitochondria, through the autophagy pathway.[2][3]
Q2: What is the general synthetic strategy for creating TSPO Ligand-Linker Conjugates?
A2: The synthesis generally involves a multi-step process starting with a core TSPO ligand scaffold, which is then functionalized with a linker. The most common reaction is an amide bond formation between a carboxylic acid group on one component (either the ligand or the linker) and an amine group on the other. This typically requires the use of coupling reagents to activate the carboxylic acid.
Q3: What are common coupling reagents used for this type of synthesis?
A3: For the formation of the amide bond in similar bioconjugates, several coupling reagents are commonly employed. These include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[4] Uronium-based reagents such as HATU are also highly effective, particularly for challenging couplings.[4] Another common reagent for activating carboxylic acids is 1,1'-carbonyldiimidazole (B1668759) (CDI).[5]
Q4: I am observing a low yield of my final conjugate. What are the most likely causes?
A4: Low yields in the synthesis of "this compound" can stem from several factors:
-
Inefficient Amide Coupling: This is the most critical step and can be affected by the choice of coupling reagent, reaction conditions (temperature, time), solvent, and the presence of moisture.
-
Side Reactions: The starting materials or intermediates may undergo unintended reactions, reducing the amount of desired product.
-
Degradation of Starting Materials or Product: The TSPO ligand or the linker may be unstable under the reaction or workup conditions.
-
Difficult Purification: The final product may be difficult to separate from unreacted starting materials or byproducts, leading to product loss during purification steps.
-
Poor Quality of Reagents: Impurities in starting materials, solvents, or coupling reagents can interfere with the reaction.
Q5: How can I improve the purification of my TSPO Ligand-Linker Conjugate?
A5: Purification is critical for obtaining a high-purity product and can significantly impact the final yield. Common techniques for small molecule bioconjugates include:
-
Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system (eluent) is crucial for good separation.[6]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are powerful tools for purification and analysis. Reversed-phase HPLC is frequently used for compounds of this nature.[7]
-
Washing/Extraction: A simple aqueous workup can sometimes remove water-soluble impurities and byproducts from the coupling reaction.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of "this compound".
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation (Confirmed by TLC/LC-MS) | 1. Ineffective Amide Coupling: - Coupling reagent is inactive (hydrolyzed). - Reaction temperature is too low. - Reaction time is too short. - Inappropriate solvent. | 1. Optimize Coupling Reaction: - Use fresh, high-quality coupling reagents. - Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C). - Extend the reaction time (e.g., monitor by TLC or LC-MS until starting material is consumed). - Ensure the use of anhydrous polar aprotic solvents like DMF or NMP. |
| 2. Poor Reagent Solubility: - The TSPO ligand or linker is not fully dissolved in the reaction solvent. | 2. Improve Solubility: - Use a co-solvent system. - Gently warm the mixture to aid dissolution before adding the coupling reagent. | |
| 3. Steric Hindrance: - The amine or carboxylic acid group is sterically hindered, preventing efficient reaction. | 3. Address Steric Hindrance: - Use a more powerful coupling reagent (e.g., HATU). - Increase the reaction temperature and time. | |
| Multiple Spots on TLC/Multiple Peaks on LC-MS | 1. Side Reactions: - Formation of byproducts from the coupling reagent (e.g., N-acylurea from DCC). - Reaction with other functional groups on the TSPO ligand or linker. | 1. Minimize Side Reactions: - Add HOBt or NHS when using carbodiimide (B86325) coupling reagents. - Protect sensitive functional groups on the starting materials before the coupling reaction. |
| 2. Epimerization: - If chiral centers are present, racemization can occur under harsh basic conditions. | 2. Prevent Epimerization: - Avoid strong bases. Use a non-nucleophilic base like diisopropylethylamine (DIPEA). - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Starting Materials: - The Rf values on TLC or retention times on HPLC are very close. | 1. Optimize Chromatography: - Screen different solvent systems for column chromatography to maximize separation. - For HPLC, try different columns, mobile phases, or gradient profiles.[7] |
| 2. Product Streaking on TLC or Tailing on HPLC: - The compound may be interacting strongly with the stationary phase. | 2. Improve Peak Shape: - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. | |
| Low Isolated Yield After Purification | 1. Product Loss During Workup: - The product may be partially soluble in the aqueous phase during extraction. - The product may adhere to glassware. | 1. Refine Workup Procedure: - Saturate the aqueous layer with salt (brine) to reduce the solubility of the organic product. - Rinse all glassware with the extraction solvent. |
| 2. Product Loss During Chromatography: - Irreversible adsorption onto the silica gel. - Co-elution with impurities, leading to the discarding of mixed fractions. | 2. Enhance Chromatographic Recovery: - Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent if the compound is basic. - Use a shallower gradient in column chromatography to improve the separation of closely eluting compounds. |
Experimental Protocols
The following are generalized protocols based on the synthesis of similar TSPO ligand conjugates. Researchers should adapt these based on the specific structures of their TSPO ligand and linker.
Protocol 1: Amide Coupling using CDI
This protocol is adapted from the synthesis of TSPO ligand-methotrexate conjugates.[5]
-
Activation of Carboxylic Acid:
-
Dissolve the component containing the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1-1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add a solution of the amine-containing component (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a mild aqueous base (e.g., 5% NaHCO3 solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Protocol 2: Purification by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase).
-
Column and Mobile Phase: Use a semi-preparative C18 reversed-phase column. A common mobile phase system is a gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to improve peak shape.
-
Gradient Elution: Start with a low percentage of the organic solvent and gradually increase the concentration to elute the product. An example gradient could be 10% to 90% acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, identified by UV detection at an appropriate wavelength.
-
Product Recovery: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.
Visualizations
Synthesis Workflow and Troubleshooting Logic
The following diagram illustrates the general workflow for the synthesis of "this compound" and the logical steps for troubleshooting low yield.
Caption: Workflow and troubleshooting for conjugate synthesis.
Signaling Pathway Context: AUTAC Mechanism of Action
While not directly related to the synthesis yield, understanding the downstream application of "this compound" is important for researchers. This conjugate is used to create AUTACs, which hijack the autophagy pathway.
Caption: AUTAC-mediated mitophagy signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved HPLC Separation Method for TSPO Radioligand [11C]ER176 Clinical Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of TSPO Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of Translocator Protein (18 kDa) (TSPO) ligands in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with TSPO ligands?
A1: Off-target effects are particularly noted with first-generation TSPO ligands like PK 11195 and Ro5-4864. These can include interactions with mitochondrial membranes, leading to alterations in mitochondrial respiration and membrane potential independent of TSPO binding.[1] At higher concentrations, lipophilic TSPO ligands may interact with other unidentified cellular targets.[1] Newer generation ligands are generally more specific, but off-target effects can still occur, often in a cell-type or species-specific manner.
Q2: My TSPO ligand is showing effects even in my TSPO knockout/knockdown control cells. What does this mean?
A2: This is a strong indication of an off-target effect. If the observed cellular or physiological effect persists in the absence or significant reduction of TSPO, the ligand is likely interacting with other molecular targets.[2] It is crucial to run these genetic controls to differentiate between TSPO-mediated and off-target phenomena.
Q3: I'm observing cytotoxicity at high concentrations of my TSPO ligand. Is this an on-target or off-target effect?
A3: It could be either, but cytotoxicity at high concentrations is often a result of off-target effects or non-specific interactions.[3] For example, some ligands can disrupt mitochondrial function or induce apoptosis through mechanisms independent of TSPO.[4] It is recommended to perform dose-response experiments and compare the cytotoxic concentrations with the ligand's binding affinity (Ki) for TSPO. If cytotoxicity occurs at concentrations significantly higher than the Ki, an off-target mechanism is likely.
Q4: How can I be sure that the observed effect of my TSPO ligand is due to its interaction with TSPO?
A4: The gold standard is to use TSPO knockout or knockdown models. If the ligand effect is absent in these models, it is likely TSPO-dependent.[1][5] Additionally, you can use a structurally unrelated TSPO ligand to see if it produces the same biological effect. Correlating the functional effect with the binding affinity of a series of ligands can also strengthen the evidence for an on-target mechanism.
Q5: Are there species-specific differences in TSPO ligand binding and off-target effects?
A5: Yes, significant species-specific differences have been reported. For instance, the binding affinity of some ligands can vary between human and rodent TSPO.[2] Furthermore, off-target profiles may differ across species. Therefore, it is important to validate your findings in the relevant species for your research.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of the TSPO ligand. | 1. Confirm TSPO expression: Ensure your cell model expresses TSPO at detectable levels. 2. Use TSPO knockout/knockdown controls: This is the most definitive way to identify off-target effects.[1] 3. Test a structurally different TSPO ligand: If the effect is on-target, another TSPO ligand should produce a similar phenotype. 4. Perform a dose-response curve: Off-target effects are often more prominent at higher concentrations. |
| High background signal in binding assays. | Non-specific binding of the ligand to membranes or other proteins. | 1. Optimize assay conditions: Adjust buffer composition and washing steps. 2. Use a well-characterized radioligand: Ensure the radioligand has high affinity and specificity. 3. Include a non-specific binding control: Use a high concentration of a non-labeled ligand to determine non-specific binding. |
| Lack of correlation between binding affinity and functional activity. | The functional assay may be influenced by off-target effects. | 1. Investigate downstream signaling: Measure a proximal event to TSPO activation, such as steroidogenesis. 2. Screen for off-target interactions: Test your ligand against a panel of other potential targets. |
| In vivo results do not match in vitro findings. | Differences in metabolism, bioavailability, or off-target effects between cell culture and a whole organism. | 1. Characterize the pharmacokinetic profile: Determine the concentration of the ligand in the target tissue. 2. Evaluate potential off-target effects in vivo: Use TSPO knockout animals if available. |
Quantitative Data Summary
The following tables summarize the binding affinities and cytotoxicities of common TSPO ligands.
Table 1: Binding Affinities (Ki) of Common TSPO Ligands
| Ligand | Species | Ki (nM) | Reference(s) |
| PK 11195 | Human | 3.60 ± 0.41 | [6][7] |
| Rat | 0.7 - 18 | [8] | |
| Ro5-4864 | Human | 6.0 | [9] |
| Rat | 1.02 - 20.04 | [6] | |
| XBD173 | Human | 0.297 | [6] |
| PBR28 | Human | 2.5 | [9] |
| Rat | 0.68 | [9] | |
| Monkey | 0.94 | [9] | |
| DPA-713 | Human | ~4 (High-affinity binders) | [10] |
Note: Binding affinities can vary depending on the experimental conditions and tissue/cell type used.
Table 2: IC50 Values for Cytotoxicity of Selected TSPO Ligands
| Ligand | Cell Line | IC50 (µM) | Reference(s) |
| PK 11195 | 293T (TSPO WT over-expressing) | > 100 | [10] |
| XBD-173 | 293T (TSPO WT over-expressing) | > 100 | [10] |
| DPA-713 | 293T (TSPO WT over-expressing) | > 100 | [10] |
Note: Cytotoxicity is highly dependent on the cell line and assay conditions. These values indicate that for some cell lines, cytotoxicity is observed at concentrations much higher than the binding affinity.
Key Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for TSPO.
Materials:
-
Cell membranes or tissue homogenates expressing TSPO.
-
Radiolabeled TSPO ligand (e.g., [3H]PK 11195).
-
Unlabeled test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a microplate, add the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled reference ligand (e.g., 10 µM PK 11195).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Steroidogenesis Assay
This assay measures the ability of a TSPO ligand to stimulate the production of steroids, a key function of TSPO.
Materials:
-
Steroidogenic cells (e.g., MA-10 Leydig cells, primary astrocytes).
-
TSPO ligand of interest.
-
Cell culture medium and supplements.
-
ELISA kit or LC-MS/MS for steroid quantification (e.g., pregnenolone, progesterone).
Procedure:
-
Plate the steroidogenic cells and allow them to adhere.
-
Treat the cells with varying concentrations of the TSPO ligand. Include a vehicle control.
-
Incubate for a specified period (e.g., 2-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the steroid of interest in the supernatant using an appropriate method.
-
Normalize the steroid production to the total protein content of the cells.
Mitochondrial Reactive Oxygen Species (ROS) Production Assay
This protocol assesses the effect of TSPO ligands on mitochondrial ROS levels.
Materials:
-
Cells of interest.
-
TSPO ligand.
-
Mitochondria-specific fluorescent ROS indicator (e.g., MitoSOX™ Red).
-
Fluorescence microscope or plate reader.
Procedure:
-
Load the cells with the mitochondrial ROS indicator according to the manufacturer's instructions.
-
Treat the cells with the TSPO ligand at the desired concentrations.
-
Include appropriate positive (e.g., Antimycin A) and negative (vehicle) controls.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a microscope or plate reader.
-
An increase in fluorescence indicates an increase in mitochondrial ROS production.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Functional Investigation of the Human Translocator Protein 18 kDa (TSPO) in a Novel Human Neuronal Cell Knockout Model [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Serum Stability of TSPO Ligand-Linker Conjugates 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of "TSPO Ligand-Linker Conjugates 1" during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a chemical tool used for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs).[1] It comprises a ligand that specifically binds to the translocator protein (TSPO) located on the outer mitochondrial membrane and a linker for conjugation to a molecule of interest.[1][2] The resulting AUTAC is designed to induce mitophagy, the selective degradation of mitochondria by autophagy, making it a valuable tool for studying mitochondrial dysfunction in various diseases.[1][3]
Q2: Why is the serum stability of "this compound" a critical factor in my experiments?
A2: The stability of the conjugate in serum is paramount for its efficacy and to minimize off-target toxicity.[4] An ideal conjugate must remain intact in systemic circulation to ensure that the TSPO ligand can effectively deliver the entire conjugate to the mitochondria of target cells.[4] Premature cleavage of the linker in the bloodstream can lead to the systemic release of the conjugated molecule, potentially causing unintended side effects and reducing the therapeutic or experimental window.[4]
Q3: What are the common types of linkers used in such conjugates, and how do they differ in stability?
A3: While the exact linker in "this compound" is not specified, AUTACs and similar targeted conjugates often employ linkers like polyethylene (B3416737) glycol (PEG).[5][6][7] Generally, linkers are categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to release their cargo under specific physiological conditions. Common types include:
-
Peptide Linkers (e.g., Val-Cit): These are cleaved by enzymes like cathepsins found in high concentrations within lysosomes. They generally exhibit good stability in serum due to the presence of protease inhibitors and unsuitable pH conditions for enzymatic activity.[4][8]
-
Hydrazone Linkers: These are acid-labile and designed to cleave in the acidic environment of endosomes and lysosomes. However, they can show limited stability in plasma.[4][8]
-
Disulfide Linkers: These are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream. Steric hindrance near the disulfide bond can enhance serum stability.[4][8][9]
-
-
Non-Cleavable Linkers (e.g., Thioether): These are more stable in plasma and rely on the complete degradation of the ligand and linker within the lysosome to release the payload.[8]
Q4: What are the primary pathways of degradation for these conjugates in serum?
A4: The degradation of ligand-linker conjugates in serum can occur through several mechanisms:
-
Enzymatic Cleavage: Serum proteases can degrade peptide-based linkers, although many are designed to be resistant to this.
-
Hydrolysis: Ester or amide bonds within the linker can be susceptible to hydrolysis, leading to the cleavage of the conjugate.
-
Thiol Exchange: For conjugates containing maleimide (B117702) linkers, a retro-Michael addition reaction can occur with serum proteins rich in thiol groups, such as albumin. This leads to the transfer of the linker-payload to these proteins.[10]
Q5: How can I assess the serum stability of my "TSPO Ligand-Linker Conjugate 1"-based AUTAC?
A5: The standard method for assessing serum stability is to incubate the conjugate in serum (human, mouse, or rat) at 37°C over a time course (e.g., 0, 6, 24, 48, 72 hours). Aliquots are taken at each time point, and the amount of intact conjugate, free payload, and total ligand can be quantified using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the conjugate in serum (short half-life) | The linker is susceptible to serum proteases. | - If using a peptide linker, consider substituting L-amino acids with D-amino acids at cleavage sites to increase resistance to proteolysis.- Switch to a non-cleavable linker, such as a thioether-based linker, for enhanced plasma stability.[8] |
| The linker contains chemically labile bonds (e.g., ester) undergoing hydrolysis. | - Replace hydrolytically unstable bonds with more stable amide bonds. | |
| If using a maleimide linker, it may be undergoing retro-Michael addition. | - Consider using next-generation maleimides (e.g., dithiomaleimides) or sulfone-based linkers that form more stable thioether bonds.[10] | |
| Loss of mitochondrial targeting | The TSPO ligand has been degraded or modified. | - Analyze the stability of the TSPO ligand itself in serum.- Ensure that the conjugation chemistry does not alter the pharmacophore of the TSPO ligand required for binding. |
| The conjugate has aggregated. | - Characterize aggregation using size-exclusion chromatography (SEC).- Modify the linker with hydrophilic moieties like PEG to improve solubility and reduce aggregation. | |
| Low or no induction of mitophagy | The conjugate is not efficiently reaching the mitochondria in an intact form due to instability. | - First, confirm the serum stability of the conjugate using the LC-MS assay described in the protocols section.- If stability is low, implement the solutions for rapid degradation mentioned above. |
| The concentration of the intact conjugate at the target site is too low. | - Increase the initial dosage of the conjugate in your experiment, after confirming its stability. | |
| Inconsistent results between different batches of the conjugate | Variability in the drug-to-ligand ratio (DLR) or site of conjugation. | - Implement robust purification and characterization methods (e.g., HIC, RP-HPLC, LC-MS) to ensure batch-to-batch consistency.- If possible, use site-specific conjugation methods to create a more homogenous product. |
Quantitative Data on Linker Stability
The following table provides representative serum stability data for different classes of linkers to aid in the selection of an appropriate strategy for enhancing the stability of your conjugate. Please note that these are generalized values and the actual stability will depend on the specific conjugate and experimental conditions.
| Linker Type | Cleavage Mechanism | Typical Serum Half-life (t½) | Key Stability Features |
| Val-Cit Peptide | Enzymatic (Cathepsin B) | > 100 hours | Generally stable in circulation, cleaved in the lysosome.[8] |
| Hydrazone | Acid Hydrolysis | 4-24 hours | Stability is pH-dependent; can be unstable at physiological pH.[8] |
| Disulfide | Reduction (Glutathione) | 24-72 hours | Stability can be improved with steric hindrance around the disulfide bond.[8][9] |
| Thioether (Non-cleavable) | Proteolytic Degradation of Ligand | > 150 hours | Highly stable in serum; relies on lysosomal degradation for payload release.[8] |
| PEG Linker | Generally Non-cleavable | > 150 hours | Known for high stability and improving the solubility of the conjugate.[7] |
Experimental Protocols
Protocol: Serum Stability Assessment of "TSPO Ligand-Linker Conjugate 1"-based AUTAC using LC-MS
1. Objective: To determine the in vitro half-life of the conjugate in serum.
2. Materials:
-
"TSPO Ligand-Linker Conjugate 1"-based AUTAC
-
Human, mouse, or rat serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile (B52724) with 0.1% formic acid (Protein precipitation solution)
-
Internal standard (a stable, structurally similar molecule)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
3. Procedure:
-
Preparation:
-
Pre-warm the serum and PBS to 37°C.
-
Prepare a stock solution of the conjugate in an appropriate solvent (e.g., DMSO).
-
-
Incubation:
-
Spike the conjugate stock solution into the pre-warmed serum to a final concentration of 1-10 µM. The final DMSO concentration should be less than 1%.
-
Vortex briefly to mix.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
The t=0 sample should be processed immediately after spiking.
-
-
Sample Processing (Protein Precipitation):
-
To each 50 µL aliquot of the serum sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate serum proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the supernatant onto the LC-MS system.
-
Use a suitable C18 column and a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the mass-to-charge ratio (m/z) for the intact conjugate, the free TSPO ligand, and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the intact conjugate to the internal standard at each time point.
-
Normalize the data to the t=0 time point (representing 100% intact conjugate).
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the half-life (t½) from the degradation curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AUTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neuroprotective effect of mitochondrial translocator protein ligand in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Artificial targeting of autophagy components to mitochondria reveals both conventional and unconventional mitophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
"TSPO Ligand-Linker Conjugates 1" solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TSPO Ligand-Linker Conjugates 1. The information addresses common solubility and formulation challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TSPO Ligand-Linker Conjugate 1 won't dissolve in aqueous buffer (e.g., PBS). What should I do?
A1: This is a common issue. TSPO ligands and their conjugates are often highly hydrophobic and have poor aqueous solubility. Direct dissolution in aqueous buffers is generally not feasible.
-
Troubleshooting Steps:
-
Primary Solvent: First, dissolve the conjugate in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating a high-concentration stock solution.[1][2][3][4][5]
-
Stock Concentration: Prepare a stock solution at a concentration significantly higher than your final working concentration (e.g., 10 mM, or as high as 100 mg/mL in DMSO).[1][3][5] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2][5]
-
Aiding Dissolution: If the compound does not readily dissolve, gentle warming and/or sonication can be used to aid dissolution.[1][2][3]
-
Aqueous Dilution: For your experiment, perform a serial dilution from the organic stock solution into your aqueous experimental medium. Ensure vigorous mixing during dilution. The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically ≤1% v/v) to avoid solvent-induced artifacts.[4]
-
Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to lower the final concentration or use a formulation with co-solvents or excipients (see Q2).
-
Q2: I'm observing precipitation when I dilute my DMSO stock into my aqueous cell culture media. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a clear indicator that the hydrophobicity of the conjugate is too high for the desired final concentration.
-
Troubleshooting Steps:
-
Lower Final Concentration: The simplest approach is to reduce the final working concentration of the conjugate in your experiment.
-
Use of Co-solvents/Surfactants: For in vitro studies, while not ideal for all cell-based assays, a small percentage of surfactants might be tolerated. For in vivo formulations, co-solvents and surfactants are standard. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][2][3]
-
Utilize Solubilizing Excipients: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are powerful solubilizing agents that form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[1][2][3][6][7][8] A formulation could involve dissolving the conjugate in DMSO and then diluting it into a saline solution containing SBE-β-CD.
-
Linker Modification: For long-term drug development, the issue may stem from the linker itself. Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly improve the overall solubility of the conjugate.[9][10][11][12]
-
Q3: How do I prepare TSPO Ligand-Linker Conjugate 1 for in vivo (animal) studies?
A3: Formulations for intravenous (IV) or intraperitoneal (IP) injection require the conjugate to be fully solubilized in a biocompatible vehicle. Direct injection of a DMSO solution is not recommended due to toxicity.
-
Recommended Formulations:
-
PEG/Tween Formulation: A widely used vehicle for hydrophobic compounds consists of a mixture of solvents. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][3] The conjugate is first dissolved in DMSO, then PEG300 is added, followed by Tween-80, and finally, the saline is added to reach the final volume.
-
Cyclodextrin Formulation: An alternative is to use cyclodextrins. A common approach is to prepare a solution of 10% DMSO and 90% aqueous solution containing 20% SBE-β-CD.[1][2][3]
-
Oil-Based Formulation: For subcutaneous (SC) or intramuscular (IM) injections, an oil-based vehicle may be suitable. A simple formulation is 10% DMSO mixed with 90% Corn Oil.[1][2]
-
Q4: Does the linker itself affect the solubility of the conjugate?
A4: Yes, absolutely. The linker chemistry is a critical determinant of the physicochemical properties of the entire conjugate.[9] Highly hydrophobic linkers can exacerbate solubility problems, especially when conjugated to an already hydrophobic TSPO ligand. Conversely, incorporating hydrophilic moieties like PEG chains or charged groups (e.g., sulfonates) into the linker is a key strategy to improve aqueous solubility and prevent aggregation.[10][12][13]
Data Presentation: Solubility & Formulation Summaries
The following tables summarize solubility and formulation data for TSPO ligands and related AUTAC compounds, which can serve as a guide for "this compound".
Table 1: In Vitro Solubility Data
| Compound | Solvent | Max Concentration | Notes |
| AUTAC4 | DMSO | 170 mg/mL (195.41 mM) | Requires sonication.[2] |
| DPA-714 | DMSO | 100 mg/mL (242.41 mM) | Requires sonication. |
| AUTAC1 | DMSO | 100 mg/mL (107.40 mM) | Requires sonication.[1] |
| AUTAC2-2G | DMSO | 100 mg/mL (88.08 mM) | Requires sonication.[5] |
Table 2: Example In Vivo Formulation Protocols & Achievable Concentrations
| Formulation Vehicle | Compound Example | Max Concentration Achieved | Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | AUTAC4 | ≥ 4.25 mg/mL (4.89 mM) | IV/IP |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | AUTAC4 | ≥ 4.25 mg/mL (4.89 mM) | IV/IP |
| 10% DMSO, 90% Corn Oil | AUTAC4 | ≥ 4.25 mg/mL (4.89 mM) | SC/IM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | AUTAC1 | 2.5 mg/mL (2.69 mM) | IV/IP |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | AUTAC1 | 2.5 mg/mL (2.69 mM) | IV/IP |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Objective: To prepare a high-concentration stock solution of TSPO Ligand-Linker Conjugate 1 for subsequent dilution in experimental assays.
-
Materials:
-
TSPO Ligand-Linker Conjugate 1 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance and appropriate microcentrifuge tubes
-
-
Methodology:
-
Calculate the mass of the conjugate powder required to make a 10 mM solution in a specific volume. (Mass = 10 mmol/L * Final Volume (L) * Molecular Weight ( g/mol )).
-
Weigh the calculated amount of powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1][2][3][5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Formulation for In Vivo Injection using Co-solvents
-
Objective: To prepare a clear, injectable solution of the conjugate for animal administration.
-
Materials:
-
High-concentration DMSO stock solution of the conjugate (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Methodology (to make 1 mL of a 2.5 mg/mL final solution):
-
This protocol is based on the formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .[1][3]
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
-
Add 50 µL of Tween-80. Mix again until the solution is clear and homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation or phase separation occurs, gentle warming or sonication may be used to aid dissolution.[1][2]
-
Administer the formulation to the animal as required by the experimental design.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of TSPO-Targeted Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of compounds targeting the 18 kDa Translocator Protein (TSPO).
Troubleshooting Guides
High non-specific binding can obscure specific signals, leading to inaccurate data interpretation. This guide addresses common issues encountered during experiments with TSPO-targeted compounds.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Question: My radioligand binding assay shows high non-specific binding, often exceeding 50% of the total binding. What are the potential causes and how can I reduce it?
-
Answer: High non-specific binding can arise from several factors, primarily related to the physicochemical properties of the ligand and the assay conditions. Hydrophobic ligands, in particular, are prone to high NSB.[1][2] Ideally, NSB should be less than 50% of total binding, with values in the 10-20% range being optimal.[3]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Radioligand Issues | Use a lower radioligand concentration. A common starting point is a concentration at or below the dissociation constant (Kd).[1][4] Check radioligand purity. Impurities can significantly contribute to NSB. Ensure radiochemical purity is >90%.[1] Consider ligand hydrophobicity. Highly lipophilic compounds like the first-generation TSPO ligand [11C]PK11195 are known for high NSB.[2] If possible, select a less hydrophobic alternative. |
| Assay Buffer Conditions | Optimize buffer pH. The pH can influence the charge of your compound and the binding surface, affecting electrostatic interactions.[5][6][7] Increase buffer ionic strength. Adding salts like NaCl can shield charged interactions that contribute to NSB.[6][7] Add a blocking agent. Bovine Serum Albumin (BSA) is commonly added to block non-specific sites on assay tubes and filters. A typical concentration is 1%.[6][7] |
| Incubation & Washing | Optimize incubation time. Ensure you have reached equilibrium.[8] Increase wash steps. Use a larger volume of ice-cold wash buffer and increase the number of washes to more effectively remove unbound ligand.[3][4] |
| Filter & Apparatus | Pre-soak filters. Soaking glass fiber filters in buffer or a blocking agent like polyethyleneimine (PEI) can reduce ligand binding to the filter itself.[1] Test different filter types. Some ligands may have a high affinity for certain filter materials.[8] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. Using an excessive amount of protein can increase the number of non-specific sites. A typical range for many receptor assays is 100-200 µg per tube.[1] |
Issue 2: Poor Signal-to-Noise Ratio in TSPO PET Imaging
-
Question: My PET images with a second-generation TSPO tracer have a low signal-to-noise ratio and high inter-subject variability. How can I improve my results?
-
Answer: A poor signal-to-noise ratio in TSPO PET imaging is a known challenge, often linked to high non-specific binding of the tracer in plasma and the brain, as well as inherent biological variability.[9][10]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| TSPO rs6971 Polymorphism | Mandatory Genotyping. A single nucleotide polymorphism (rs6971) in the TSPO gene results in different binding affinities for many second-generation radioligands.[10][11] Subjects are classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[12] The binding in LABs can be so low that it's difficult to distinguish from non-specific binding.[9] It is critical to genotype all subjects and stratify the analysis accordingly. |
| High Intersubject Variability | Standardize Scan Times. TSPO expression and tracer uptake can vary with the time of day. Schedule scans at a consistent time to minimize this variability.[12] Measure Plasma Free Fraction (fp). Differences in plasma protein binding can contribute significantly to variability. Measuring the unbound fraction of the tracer in plasma (fp) and using VT/fp as an outcome measure can help reduce this variance.[12] |
| Low Count Statistics / High Noise | Optimize Injected Dose. Ensure the administered dose is sufficient for the scanner and animal model. A typical dose for human studies with [¹¹C]PBR28 is around 300 MBq.[12] Increase Scan Duration. Longer scan times (e.g., 60-90 minutes) improve count statistics and reduce image noise.[12][13] |
| Image Reconstruction & Analysis | Use Advanced Reconstruction Algorithms. Iterative reconstruction methods like OSEM, especially when combined with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling, are superior to Filtered Backprojection (FBP) for improving SNR.[13][14] Apply Appropriate Filtering. Post-reconstruction filtering (e.g., Gaussian filter) can reduce noise, but excessive filtering can blur the image. Optimize filter parameters to balance noise reduction and spatial resolution.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)? A1: Non-specific binding refers to the interaction of a compound or ligand with sites other than its intended target receptor (in this case, TSPO).[8] These interactions are typically of lower affinity and are driven by forces such as hydrophobic effects and electrostatic interactions.[5] NSB can occur with various components in an assay, including plastics, filters, and other proteins or lipids in the biological sample.[5][8]
Q2: How is non-specific binding measured in a radioligand assay? A2: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor.[3] This "cold" ligand saturates the specific TSPO binding sites, so any remaining radioligand signal is considered non-specific.[3] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[3][8]
Q3: What are some common blocking agents and additives used to reduce NSB?
A3: Several additives can be included in the assay buffer to minimize NSB. The choice depends on the nature of the non-specific interactions.
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | A protein that blocks non-specific binding sites on surfaces like assay tubes and filters.[6][7] |
| Non-ionic Surfactants (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% | Disrupt hydrophobic interactions between the ligand and non-target surfaces.[7][16] |
| Salts (e.g., NaCl) | 50 - 200 mM | Increase ionic strength to shield electrostatic interactions.[6][7] |
| Polyethyleneimine (PEI) | 0.1 - 0.5% | Used to pre-treat glass fiber filters to reduce filter binding of positively charged ligands. |
Q4: Why is the cerebellum often used as a reference region in TSPO PET imaging? A4: In many neurological conditions, the cerebellum shows minimal TSPO upregulation compared to other brain regions affected by neuroinflammation. This allows it to be used as a "pseudo-reference" region to estimate the level of non-specific binding and calculate specific binding ratios in target regions. However, its validity should be confirmed for each specific pathology being studied.
Q5: Can I use the same unlabeled compound as my radioligand to determine non-specific binding? A5: Yes, this is a common practice. However, some investigators prefer to use a structurally different compound that binds to the same site to avoid any potential artifacts specific to the ligand's chemical structure.[3][4] The concentration of the unlabeled compound should be high enough to displace all specific binding, typically 100 to 1000 times its Kd or Ki value.[3][4]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for TSPO
This protocol describes a general procedure for determining the binding affinity (Ki) of a test compound for TSPO using a filtration-based assay.
Materials:
-
Receptor Source: Membrane preparation from cells or tissues expressing TSPO.
-
Radioligand: A specific TSPO radioligand (e.g., [³H]PK11195) at a concentration at or below its Kd.
-
Unlabeled Ligand (for NSB): A high concentration of a known TSPO ligand (e.g., 20 µM PK11195) to define non-specific binding.[11]
-
Test Compounds: Serial dilutions of the compound of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B), vacuum filtration manifold, scintillation vials, liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Unlabeled Ligand + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Test Compound: 50 µL Test Compound (at various concentrations) + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[8][11]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter using a vacuum filtration manifold.[8]
-
Washing: Quickly wash each filter 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[8]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Factors Contributing to Non-Specific Binding
Caption: Key factors contributing to high non-specific binding in TSPO assays.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise workflow for troubleshooting high non-specific binding.
General Radioligand Binding Assay Workflow
Caption: The experimental workflow for a typical radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A practical way to improve contrast-to-noise ratio and quantitation for statistical-based iterative reconstruction in whole-body PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Optimizing dosage of "TSPO Ligand-Linker Conjugates 1" for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo application of "TSPO Ligand-Linker Conjugate 1," a novel radioligand for positron emission tomography (PET) imaging of the 18 kDa translocator protein (TSPO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TSPO Ligand-Linker Conjugate 1?
A1: TSPO Ligand-Linker Conjugate 1 is designed to bind with high affinity and selectivity to the translocator protein (TSPO), a mitochondrial membrane protein. Upregulation of TSPO is associated with neuroinflammation and other pathological conditions. By targeting TSPO, this conjugate allows for the in vivo visualization and quantification of these processes using PET imaging.
Q2: What is the significance of the human genetic polymorphism (rs6971) for TSPO imaging?
A2: The rs6971 single nucleotide polymorphism in the TSPO gene results in different binding affinities for many TSPO ligands. This polymorphism leads to three genotypes: high-affinity binders (HABs, formerly homozygous for the wild-type allele), mixed-affinity binders (MABs, formerly heterozygous), and low-affinity binders (LABs, formerly homozygous for the mutant allele). It is crucial to genotype subjects (both human and, where relevant, animal models) to correctly interpret the imaging data, as binding potential can differ significantly between these groups. For instance, some second-generation TSPO radioligands show a near-absence of specific binding in LABs.
Q3: How should I handle and store TSPO Ligand-Linker Conjugate 1?
A3: As a radiolabeled compound, it should be handled in a designated facility with appropriate safety measures. Store the conjugate at the recommended temperature (typically -20°C or -80°C) and protect it from light to prevent degradation. The radiochemical purity should be checked before each experiment, and it is recommended to use the conjugate within a specified timeframe after synthesis to minimize the impact of radioactive decay.
Troubleshooting Guide
Issue 1: Low Target-to-Background Signal
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal Dosage | The injected dose may be too high, leading to saturation of TSPO binding sites and increased non-specific binding. Conversely, a dose that is too low may not provide a sufficient signal. Refer to the dosage optimization guide below. |
| Poor Blood-Brain Barrier (BBB) Penetration | The conjugate may not be efficiently crossing the BBB. Assess the lipophilicity and molecular weight of the conjugate. In preclinical models, co-injection with a P-glycoprotein (P-gp) inhibitor like cyclosporine A might be considered to assess transporter involvement. |
| Rapid Metabolism | The conjugate may be rapidly metabolized into radiometabolites that either do not cross the BBB or contribute to background signal. Perform metabolite analysis of blood and plasma samples at different time points post-injection. |
| Low TSPO Expression in Model | The animal model or condition being studied may not have sufficient TSPO upregulation. Confirm TSPO expression levels using ex vivo methods like immunohistochemistry or autoradiography. |
Issue 2: High Variability in Results Between Subjects
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| TSPO Genetic Polymorphism (rs6971) | As mentioned in the FAQs, different genotypes (HAB, MAB, LAB) will exhibit different binding affinities. Genotype all subjects to stratify the data accordingly. |
| Anesthetic Effects | Some anesthetics can alter cerebral blood flow and TSPO binding. Use a consistent anesthetic regimen for all animals and consider its potential impact on the results. For example, isoflurane (B1672236) has been widely used in rodent imaging studies. |
| Inconsistent Injection Protocol | Variability in the injection volume, rate, or site (e.g., tail vein) can affect the biodistribution of the tracer. Ensure a standardized and reproducible administration procedure. |
Experimental Protocols
Protocol 1: Recommended Dosage Optimization for Preclinical Models (Rodents)
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week. On the day of the experiment, anesthetize the animal (e.g., with 1-2% isoflurane).
-
Dose Formulation: Prepare several dilutions of TSPO Ligand-Linker Conjugate 1 to achieve a range of injected masses. A typical starting point for novel TSPO ligands is to test doses that result in less than 5% receptor occupancy to ensure the signal is within the linear range.
-
Administration: Inject a low, medium, and high mass dose of the conjugate intravenously (e.g., via the tail vein) into different cohorts of animals. A blocking study should also be performed by co-injecting a high dose of a known, non-radiolabeled TSPO ligand (e.g., PK11195) to determine non-specific binding.
-
Imaging: Perform dynamic PET imaging for 60-90 minutes immediately following injection.
-
Data Analysis: Generate time-activity curves (TACs) for the brain region of interest and a reference region (if applicable). Calculate the volume of distribution (VT) or standardized uptake value (SUV) and compare the outcomes across the different injected masses. The optimal dose will provide a stable and reproducible signal with minimal non-specific binding.
Table 1: Example Dosage Optimization Data
| Parameter | Low Dose (0.1 µg/kg) | Medium Dose (1 µg/kg) | High Dose (10 µg/kg) | Blocking Dose (1 µg/kg + PK11195) |
| Injected Radioactivity | ~5 MBq | ~5 MBq | ~5 MBq | ~5 MBq |
| Peak SUV | 1.2 | 2.5 | 2.6 | 0.8 |
| VT (mL/cm³) | 3.1 | 6.2 | 6.3 | 2.1 |
| Target-to-Cerebellum Ratio | 2.8 | 4.5 | 4.1 | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for optimizing the injected dose of TSPO Ligand-Linker Conjugate 1.
Caption: Role of TSPO in neuroinflammation and detection by TSPO Ligand-Linker Conjugate 1.
Caption: Decision tree for troubleshooting low signal issues in in vivo imaging studies.
AUTAC Synthesis Technical Support Center: A Guide for Researchers
Welcome to the AUTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up Autophagy-Tethering Compounds (AUTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of AUTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of an AUTAC that was successful at a small scale?
A1: Scaling up AUTAC synthesis from milligram to gram or kilogram quantities introduces several challenges that can affect yield, purity, and reproducibility. These include:
-
Reaction Kinetics and Heat Transfer: Reactions that are manageable in small flasks can become difficult to control in large reactors. Exothermic reactions, in particular, can lead to localized overheating, causing side product formation and degradation of starting materials or the final compound.
-
Mixing Efficiency: Achieving homogenous mixing in large volume reactors is more challenging. Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall yield.
-
Purification and Isolation: Chromatographic purification methods that are effective at the lab scale, such as standard flash chromatography, often become impractical and costly at larger scales. Issues like product streaking on columns and the use of large volumes of solvents are common. Crystallization, if feasible, is often a more scalable purification method.
-
Reagent and Solvent Purity: The purity of starting materials and solvents can have a more pronounced impact on the outcome of large-scale reactions. Impurities that are negligible at a small scale can act as catalysts for side reactions or complicate purification at a larger scale.
-
Stability of Intermediates: Some intermediates in a multi-step synthesis may be unstable over longer periods. The extended reaction and workup times associated with larger scales can lead to the degradation of sensitive compounds.[1]
Q2: My multi-step AUTAC synthesis suffers from a very low overall yield. How can I identify and address the bottleneck?
A2: A low overall yield in a multi-step synthesis is a common problem. A systematic approach is required to identify the problematic step(s).
-
Analyze Each Step Individually: Calculate the yield for each synthetic step. A particularly low-yielding step is a primary candidate for optimization.[2]
-
Characterize Intermediates: Ensure the purity and identity of each intermediate using analytical techniques like NMR and Mass Spectrometry. Impurities carried over from a previous step can inhibit subsequent reactions.
-
Reaction Condition Optimization: For the lowest yielding steps, systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst loading.
-
Protecting Group Strategy: Re-evaluate your protecting group strategy. Inefficient protection or deprotection can significantly reduce yields. Ensure the protecting groups are stable under the reaction conditions of subsequent steps and are removed cleanly without affecting other parts of the molecule.
-
Order of Assembly: Consider altering the order in which the three main components (warhead, linker, and degradation tag) are coupled. Sometimes, a convergent synthesis, where fragments are prepared separately and then combined, is more efficient than a linear approach.
Q3: What are the best practices for purifying AUTACs at a larger scale?
A3: Large-scale purification of AUTACs, which are often complex and have high molecular weights, requires a shift from standard laboratory techniques.
-
Crystallization: If the AUTAC is a solid, developing a crystallization protocol is often the most efficient and scalable purification method. This may involve screening various solvents and solvent mixtures.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a viable, albeit more expensive, option. Method development is crucial to optimize loading capacity and separation efficiency.[3][4][5][6][7]
-
Reverse-Phase Chromatography: If normal-phase silica (B1680970) gel chromatography is ineffective, consider using reverse-phase media for flash chromatography.
-
Solvent Extraction and Washes: Optimize liquid-liquid extraction and washing steps to remove as many impurities as possible before chromatographic purification.
Troubleshooting Guides
Issue 1: Low Yield in the Final Coupling Step
You are coupling the "warhead" to the linker-degradation tag fragment, but the yield is consistently low.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The reactive sites on the warhead and the linker may be sterically hindered, preventing efficient coupling. Try using a longer or more flexible linker to increase the distance between the bulky moieties. |
| Poor Solubility of Reactants | Ensure that all reactants are fully dissolved in the reaction solvent. If solubility is an issue, try a different solvent or a co-solvent system. Gentle heating or sonication may also help. |
| Inefficient Coupling Reagents | For amide bond formation, experiment with different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, triethylamine). The choice of coupling reagent can significantly impact the reaction efficiency. |
| Side Reactions | The functional groups on your warhead or linker may be participating in side reactions. Ensure that all other reactive functional groups are appropriately protected. |
Issue 2: Difficulty in Synthesizing the Guanine-Based Degradation Tag
The synthesis of the p-fluorobenzyl guanine (B1146940) (FBnG) or a similar guanine derivative is proving to be challenging.
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Guanine | The exocyclic 2-amino group of guanine can be unreactive.[8] Consider using a more activated form of guanine or explore alternative coupling strategies. |
| Poor Solubility | Guanine and its derivatives often have poor solubility in common organic solvents. The use of aprotic polar solvents like DMF or DMSO may be necessary. |
| Protecting Group Issues | The use of appropriate protecting groups on the guanine core is critical to prevent side reactions. Ensure that the protecting groups are stable to the reaction conditions and can be removed without degrading the molecule.[9] |
| Phase Transfer Catalysis | For some alkylations of guanine, phase transfer catalysis can be an effective strategy to improve reaction rates and yields.[10] |
Issue 3: Product Degradation During Workup or Purification
The desired AUTAC is formed in the reaction, but it degrades during the workup or purification process.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Instability | Some linkers or functional groups within the AUTAC may be susceptible to hydrolysis under acidic or basic conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during workup and purification. |
| Oxidation | Certain functional groups may be sensitive to oxidation. If you suspect this is an issue, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature Sensitivity | The AUTAC may be thermally labile. Avoid high temperatures during solvent removal and other workup steps. Use a rotary evaporator at a low temperature and high vacuum. |
| Silica Gel-Mediated Degradation | Some compounds can degrade on silica gel. If you observe significant degradation during column chromatography, consider switching to a different stationary phase (e.g., alumina, C18-functionalized silica) or using preparative HPLC. |
Experimental Protocols
General Protocol for AUTAC Synthesis (Convergent Approach)
This protocol outlines a general, three-stage convergent synthesis for a hypothetical AUTAC.
Stage 1: Synthesis of the Linker-Degradation Tag Fragment
-
Protecting Group Installation: Start with a commercially available linker with two reactive functional groups (e.g., an amine and a carboxylic acid). Protect one of the functional groups (e.g., Boc protection of the amine).
-
Coupling to the Degradation Tag: Activate the free carboxylic acid on the linker using a suitable coupling reagent (e.g., HATU) and react it with the amino group of the protected guanine derivative (e.g., a protected p-fluorobenzyl guanine).
-
Purification: Purify the linker-degradation tag fragment by flash column chromatography or crystallization.
-
Deprotection: Remove the protecting group from the other end of the linker to reveal the reactive functional group for coupling to the warhead.
Stage 2: Preparation of the Warhead
-
The warhead (a ligand for the protein of interest) should have a suitable functional group for conjugation to the linker. This may require a separate synthetic scheme to introduce a reactive handle (e.g., a carboxylic acid, amine, or alkyne) at a position that does not interfere with its binding to the target protein.
Stage 3: Final Coupling and Purification
-
Coupling Reaction: React the deprotected linker-degradation tag fragment with the prepared warhead. The choice of coupling chemistry will depend on the functional groups present (e.g., amide bond formation, "click" chemistry).[11]
-
Final Purification: Purify the final AUTAC product using preparative HPLC to achieve high purity.
-
Characterization: Confirm the identity and purity of the final AUTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[12][13][14]
Visualization of Key Processes
AUTAC Mechanism of Action
Caption: The mechanism of AUTAC-mediated protein degradation.
General AUTAC Synthesis Workflow
Caption: A convergent workflow for AUTAC synthesis.
Troubleshooting Logic for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yields in multi-step synthesis.
References
- 1. quora.com [quora.com]
- 2. How is the yield of a complex organic synthesis defined? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. protocols.io [protocols.io]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. EP0736027B1 - Guanine synthons for peptide nucleic acid synthesis and method for production - Google Patents [patents.google.com]
- 9. Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection by HPLC and structural characterization by NMR and MS of a natural deuterium isotopologue of ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
How to reduce variability in mitophagy assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their mitophagy assay results.
General FAQs
Q1: What are the most common sources of variability in mitophagy assays?
Variability in mitophagy assays can arise from several factors, including:
-
Cellular heterogeneity: Differences in cell cycle stage, metabolic state, and the number of mitochondria per cell can all contribute to variable responses.
-
Inconsistent induction of mitophagy: The concentration and duration of treatment with mitophagy inducers (e.g., CCCP, Oligomycin/Antimycin A) can significantly impact the extent of mitophagy.[1][2][3]
-
Assay-specific artifacts: Each mitophagy assay has its own potential for artifacts, such as phototoxicity in live-cell imaging or non-specific antibody binding in Western blotting.[4]
-
Data analysis methods: The choice of gating strategy in flow cytometry or the normalization method for quantitative data can introduce bias and variability.[5]
-
Reagent quality and consistency: Variations in the quality of antibodies, fluorescent dyes, and cell culture media can affect results.[2]
Q2: What are essential positive and negative controls for a mitophagy experiment?
To ensure the validity of your mitophagy assay results, it is crucial to include proper controls:
-
Positive Controls:
-
Negative Controls:
-
Untreated cells: To establish the basal level of mitophagy.
-
Vehicle control: To account for any effects of the solvent used to dissolve the mitophagy inducer.
-
Autophagy inhibitors: Treatment with agents like Bafilomycin A1 or Chloroquine to block lysosomal degradation and confirm that the observed mitochondrial loss is due to autophagy.
-
Genetic knockouts: Using cell lines deficient in essential autophagy genes (e.g., ATG5, ATG7) or mitophagy-related genes (e.g., PINK1, Parkin) to demonstrate the specificity of the process.[7]
-
Q3: How should I normalize my mitophagy assay data?
Proper normalization is critical for comparing results across different experiments and conditions. Common normalization strategies include:
-
Cell number: Normalizing the mitophagy signal to the number of cells in each sample.[8]
-
Total protein concentration: Using a protein quantification assay (e.g., BCA) to normalize Western blot or other lysate-based assays.[8]
-
Housekeeping proteins: For Western blotting, normalizing to a protein with stable expression across all experimental conditions (e.g., Actin, Tubulin, or a total mitochondrial protein that is not expected to change).
-
Mitochondrial mass: For some assays, normalizing the mitophagy signal to the total mitochondrial content, which can be assessed using dyes like MitoTracker Green or by measuring mitochondrial DNA (mtDNA) levels.[8]
Assay-Specific Troubleshooting Guides
Fluorescent Reporter Assays (mt-Keima, mito-QC)
Q: I am observing high background fluorescence or a weak signal with my mt-Keima/mito-QC assay. What could be the cause?
A: High background or a weak signal can be due to several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low expression of the reporter protein | - Generate stable cell lines for consistent expression.[1] - If using transient transfection, optimize transfection efficiency. - For weak signals, consider using a cell sorter to select for cells with higher expression.[9] |
| Autofluorescence | - Use appropriate filter sets to minimize bleed-through from other fluorophores. - Include an unstained control to determine the level of background autofluorescence. |
| Suboptimal imaging/flow cytometry settings | - Optimize laser power, detector gain, and exposure time to maximize signal-to-noise ratio. - For mt-Keima, ensure you are using the correct laser lines for both the neutral (pH 7) and acidic (pH 4) forms of the protein (e.g., 405/488 nm and 561 nm).[10][11] |
| Fixation issues (for fixed-cell imaging) | - Note that mt-Keima is pH-sensitive and generally not suitable for fixation as it disrupts the pH gradient.[12] - For mito-QC, use a fixative with a neutral pH (around 7.0) to preserve the quenching of the GFP signal in lysosomes.[13] |
| Cytoplasmic mislocalization of the reporter | - Confocal microscopy has shown that mito-QC may have some cytoplasmic signal, which could contribute to background.[14] |
Diagram: mt-Keima Mitophagy Reporter Workflow
Caption: Workflow for assessing mitophagy using the mt-Keima fluorescent reporter and flow cytometry.
Flow Cytometry with Mitophagy-Indicating Dyes
Q: I am seeing high variability in my flow cytometry results using MitoTracker Deep Red. What are the likely causes?
A: Variability in flow cytometry-based mitophagy assays can be addressed by carefully controlling several experimental parameters.
| Potential Cause | Troubleshooting Steps |
| Inconsistent dye loading | - Ensure consistent incubation time and concentration of the dye for all samples. - Wash cells thoroughly after staining to remove excess dye. - Validate that the experimental treatments do not interfere with dye loading or fluorescence.[7] |
| Cell clumping | - Ensure single-cell suspension by gentle pipetting or passing through a cell strainer before analysis. - Use appropriate gating strategies to exclude doublets and aggregates (e.g., FSC-A vs. FSC-H).[5] |
| Instrument settings | - Standardize instrument settings (laser power, PMT voltages) across experiments using calibration beads. - Ensure proper compensation is set up if using multiple fluorophores to avoid spectral overlap. |
| Gating strategy | - Use a consistent and objective gating strategy. Employ fluorescence-minus-one (FMO) controls to set gates accurately.[5] - For mt-Keima, consider "ratio gating" which plots the lysosomal to cytosolic ratio for each cell, potentially offering higher sensitivity than binary gating.[5] |
| Cell viability issues | - Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells, as they can non-specifically take up fluorescent dyes and have altered scatter properties.[1][15] |
Diagram: Mitophagy Flow Cytometry Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in flow cytometry-based mitophagy assays.
Western Blotting for Mitochondrial Proteins
Q: My Western blot does not show a decrease in mitochondrial protein levels after inducing mitophagy. What should I do?
A: Several factors can lead to the lack of an observable decrease in mitochondrial protein levels.
| Potential Cause | Troubleshooting Steps |
| Insufficient mitophagy induction | - Optimize the concentration and treatment time of your mitophagy inducer. For CCCP, concentrations typically range from 10-20 µM.[16] - Be aware that components in cell culture media, like FBS/BSA, can reduce the effective concentration of CCCP, potentially requiring higher doses.[2] |
| Choice of mitochondrial protein marker | - Outer mitochondrial membrane (OMM) proteins (e.g., TOM20) can also be degraded by the proteasome, which can confound results.[16] - It is recommended to probe for inner mitochondrial membrane (IMM) or matrix proteins (e.g., a subunit of one of the ETC complexes), as their degradation is more specific to mitophagy.[16] |
| Low protein abundance or antibody issues | - Load a sufficient amount of total protein (20-30 µg of whole-cell lysate is a good starting point).[17] - Ensure your primary antibody is validated for Western blotting and is used at the optimal concentration. - Use a positive control lysate to confirm antibody performance. |
| Incomplete protein transfer | - Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[18] - Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein.[18] |
| High mitochondrial biogenesis | - In some cases, the cell may compensate for mitochondrial loss by increasing mitochondrial biogenesis, masking the degradation. Consider shorter time points for your experiment. |
Diagram: PINK1-Parkin Signaling Pathway in Mitophagy
Caption: Simplified signaling cascade of PINK1-Parkin mediated mitophagy upon mitochondrial damage.
Experimental Protocols
General Protocol for Mitophagy Induction with CCCP
-
Cell Seeding: Plate cells at a density that will ensure they are in the log growth phase and not confluent at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of CCCP (carbonyl cyanide m-chlorophenyl hydrazone) in a suitable solvent (e.g., DMSO).
-
Dilute the CCCP stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-20 µM, but optimization is recommended).[6][16]
-
Replace the existing cell culture medium with the CCCP-containing medium.
-
Include a vehicle-only (e.g., DMSO) control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 4-24 hours), depending on the cell type and the specific assay being performed.
-
Harvesting and Analysis: Proceed with cell harvesting and analysis according to the specific protocol for your chosen mitophagy assay (e.g., flow cytometry, Western blotting, fluorescence microscopy).
Note: The optimal concentration and incubation time for CCCP can vary significantly between cell types and should be determined empirically.[3] It is also important to be aware that high concentrations of CCCP can be toxic to cells.[2]
Quantitative Data Summary
Table 1: Comparison of Common Fluorescent Mitophagy Reporters
| Reporter | Principle | Advantages | Disadvantages |
| mt-Keima | pH-sensitive protein that shifts its excitation spectrum from ~440 nm (neutral pH) to ~586 nm (acidic pH of the lysosome).[11] | - Ratiometric measurement reduces variability due to expression levels. - Signal accumulates in the lysosome, allowing for an integrated measure of mitophagy over time.[9] - Can be used for both flow cytometry and live-cell imaging.[1] | - Not suitable for fixed-cell imaging as fixation disrupts the pH gradient.[12] - Requires a flow cytometer with specific laser lines (e.g., 405/488 nm and 561 nm).[10] |
| mito-QC | Tandem mCherry-GFP tag on an outer mitochondrial membrane protein. GFP is quenched in the acidic lysosome, while mCherry remains fluorescent. | - Allows for visualization of both the mitochondrial network (yellow) and mitolysosomes (red puncta). - Can be used in both live and fixed cells (with appropriate fixation).[13] - A transgenic mouse model is available for in vivo studies.[13] | - May be less sensitive than mt-Keima for detecting PINK1-Parkin mediated mitophagy.[14] - Potential for some cytoplasmic mislocalization of the reporter.[14] |
| MitoTimer | A fluorescent protein that irreversibly changes from green to red over time, a process accelerated by oxidative stress. | - Can provide information on mitochondrial turnover and age. | - The color change is not a direct measure of lysosomal delivery. - Interpretation can be complex as the red signal can persist. |
References
- 1. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reactive oxygen species trigger Parkin/PINK1 pathway–dependent mitophagy by inducing mitochondrial recruitment of Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 11. Detection of mitophagy with Keima-Red | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. researchgate.net [researchgate.net]
- 13. mito-QC illuminates mitophagy and mitochondrial architecture in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. protocols.io [protocols.io]
- 16. proteolysis.jp [proteolysis.jp]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. jacksonimmuno.com [jacksonimmuno.com]
"TSPO Ligand-Linker Conjugates 1" purification and characterization problems
Welcome to the technical support center for TSPO Ligand-Linker Conjugates 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification and characterization of these novel compounds.
I. Purification Troubleshooting Guide
Purification of TSPO Ligand-Linker Conjugates can present unique challenges due to their often amphipathic and lipophilic nature. This guide addresses common issues encountered during purification, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) - Purification
Q1: I am observing poor peak shape (tailing or fronting) during the HPLC purification of my TSPO ligand-linker conjugate. What are the likely causes and solutions?
A1: Poor peak shape is a common issue in HPLC and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: The most frequent cause of peak tailing is injecting too much sample onto the column.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Secondary Interactions: The conjugate may be interacting with active sites on the silica (B1680970) backbone of the column.
-
Solution: Add a competitive agent to the mobile phase, such as triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), to block these sites.
-
-
Inappropriate Mobile Phase: The pH or composition of your mobile phase may not be optimal for your conjugate.
-
Solution: Adjust the pH of the mobile phase to ensure the conjugate is in a single ionic state. For basic compounds, a lower pH is generally better, while acidic compounds behave better at a higher pH. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can influence peak shape.
-
-
Column Degradation: The column itself may be compromised.
Q2: I am struggling to achieve good resolution between my desired conjugate and closely related impurities. How can I improve the separation?
A2: Improving resolution requires optimizing several chromatographic parameters:
-
Mobile Phase Composition: Fine-tuning the mobile phase is often the most effective strategy.
-
Solution: For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and can improve the separation of closely eluting peaks. Experiment with small, incremental changes.
-
-
Gradient Elution: A shallow gradient can enhance the separation of complex mixtures.
-
Solution: If you are using a steep gradient, try making it shallower over the elution range of your compound of interest.
-
-
Column Chemistry: The stationary phase of your column plays a critical role in selectivity.
-
Solution: If optimizing the mobile phase is insufficient, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) which can offer different selectivities.
-
-
Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction.
-
Solution: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
-
Q3: My TSPO ligand-linker conjugate appears to be aggregating during purification, leading to broad peaks or even precipitation. How can I prevent this?
A3: Aggregation is a significant challenge, particularly for conjugates with hydrophobic components.[3][4]
-
Solvent Composition: The choice of solvent is critical to maintain solubility.
-
Solution: Ensure your conjugate is fully dissolved in the injection solvent. It is often best to dissolve the sample in a solvent that is as strong as, or slightly stronger than, the initial mobile phase conditions. For highly hydrophobic conjugates, the addition of a small amount of a non-polar solvent to the sample solvent might be necessary, but ensure it is miscible with the mobile phase.
-
-
pH and Ionic Strength: The pH and salt concentration of the mobile phase can influence aggregation.
-
Solution: Adjusting the pH away from the isoelectric point (pI) of the molecule can increase solubility by introducing net charge and electrostatic repulsion. Modifying the ionic strength of the buffer can also help to mitigate hydrophobic aggregation.
-
-
Lowering Concentration: High concentrations can promote aggregation.
-
Solution: Work with more dilute solutions whenever possible, both for the sample stock and during the purification run.
-
II. Characterization Troubleshooting Guide
Accurate characterization is essential to confirm the identity, purity, and stability of your TSPO Ligand-Linker Conjugate. This section addresses common problems encountered with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs) - Characterization
Q1: The 1H NMR spectrum of my conjugate is complex and difficult to interpret, with broad peaks and overlapping signals. What could be the cause?
A1: The complexity of NMR spectra for these conjugates can arise from several factors:
-
Conformational Isomers (Rotamers): The presence of amide bonds in the linker can lead to the existence of slowly interconverting rotational isomers (rotamers) on the NMR timescale, resulting in peak broadening or duplication.[5][6]
-
Solution: Acquiring the NMR spectrum at an elevated temperature can sometimes coalesce these separate signals into a single, sharper peak by increasing the rate of interconversion.
-
-
Aggregation: As with purification, aggregation can lead to peak broadening in NMR.
-
Solution: Try acquiring the spectrum at a lower concentration or in a different deuterated solvent that better solubilizes your compound.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Treat your sample with a chelating agent like EDTA if metal contamination is suspected.
-
-
Signal Overlap: The signals from the TSPO ligand and the linker may overlap, complicating analysis.
-
Solution: Utilize two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and assign protons to their respective parts of the molecule.
-
Q2: I am having trouble obtaining a clear molecular ion peak in the mass spectrum of my conjugate. What are some common issues and solutions?
A2: Obtaining a clean mass spectrum can be challenging, but troubleshooting often leads to a solution:
-
Poor Ionization: The conjugate may not be ionizing efficiently with the chosen method (e.g., ESI, APCI).
-
Solution: Optimize the ionization source parameters. For Electrospray Ionization (ESI), try adjusting the mobile phase to include additives that promote ionization, such as formic acid for positive mode or ammonium (B1175870) hydroxide (B78521) for negative mode. If one ionization method fails, try another if available.
-
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source before it is detected. This can be common with labile linkers.[7]
-
Solution: Reduce the energy in the ion source by lowering the cone voltage or capillary temperature.
-
-
Adduct Formation: The molecular ion may be present as various adducts (e.g., +Na+, +K+, +ACN+), which can complicate the spectrum.
-
Solution: Use high-purity solvents and glassware to minimize salt contamination. The presence of adducts can also be a clue to the molecular weight.
-
-
Low Abundance: The molecular ion may be of very low abundance.
-
Solution: Increase the number of scans acquired to improve the signal-to-noise ratio.
-
Q3: How can I confirm the stability of the linker in my conjugate?
A3: Linker stability is a critical parameter.
-
Forced Degradation Studies: Subject the conjugate to stress conditions to assess its stability.
-
Protocol: Incubate the conjugate in solutions of varying pH (e.g., pH 2, 7.4, 9) and at elevated temperatures. Analyze the samples at different time points by HPLC and MS to identify and quantify any degradation products.
-
-
Plasma Stability Assays: Assess the stability in a biologically relevant matrix.
III. Data Presentation and Experimental Protocols
Quantitative Data Summary
For comparative purposes, it is crucial to present quantitative data in a structured format. Below are examples of tables for summarizing key data.
Table 1: HPLC Purification Methods for TSPO Ligand-Linker Conjugates
| Parameter | Method A | Method B | Method C |
| Column | C18, 5 µm, 4.6x250 mm | Phenyl-Hexyl, 3.5 µm, 4.6x150 mm | C8, 5 µm, 10x250 mm (Semi-prep) |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Acetate, pH 5 | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile | Methanol |
| Gradient | 20-80% B over 30 min | 10-70% B over 25 min | 30-90% B over 40 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 4.0 mL/min |
| Detection | 254 nm | 280 nm | 254 nm |
Table 2: Characterization Data for a Representative TSPO Ligand-Linker Conjugate
| Analysis | Result |
| 1H NMR (500 MHz, CDCl3) | δ 7.8-7.2 (m, Ar-H), 4.2 (t, J=6.5 Hz, -CH2-Linker), 3.5 (s, -OCH3) |
| 13C NMR (125 MHz, CDCl3) | δ 168.5 (C=O), 145.2, 130.1, 128.5 (Ar-C), 65.4 (-CH2-O), 52.3 (-OCH3) |
| HRMS (ESI+) | Calculated for C25H28N3O4 [M+H]+: 446.2074, Found: 446.2071 |
| HPLC Purity | 98.5% (at 254 nm) |
Experimental Protocols
Protocol 1: General HPLC Purification of a TSPO Ligand-Linker Conjugate
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the selected reversed-phase column with the initial mobile phase composition for at least 10 column volumes.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient from a low to a high percentage of organic mobile phase (e.g., acetonitrile or methanol) containing an appropriate modifier (e.g., 0.1% TFA or formic acid).
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: 1H NMR Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified conjugate in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD).
-
Acquisition: Acquire a standard 1H NMR spectrum. If peak broadening is observed, consider acquiring the spectrum at an elevated temperature (e.g., 50°C).
-
2D NMR: If the spectrum is complex, perform 2D NMR experiments like COSY and HSQC to aid in structural elucidation.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified conjugate (~10 µg/mL) in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Optimize ion source parameters to maximize the signal of the molecular ion and minimize fragmentation.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.
IV. Visualizations
Diagram 1: General Workflow for Purification and Characterization
A generalized workflow for the purification and characterization of TSPO Ligand-Linker Conjugates.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. lcms.cz [lcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Strategies to improve the cell permeability of AUTACs
AUTAC Cell Permeability Technical Support Center
Welcome to the technical support center for Autophagy-Targeting Chimeras (AUTACs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to improving the cell permeability of AUTACs.
Frequently Asked Questions (FAQs)
Q1: What are AUTACs and how do they work?
AUTACs, or Autophagy-Targeting Chimeras, are bifunctional molecules designed to induce the degradation of specific intracellular targets through the autophagy-lysosome pathway.[1][2] They consist of two main components connected by a linker: a "warhead" that binds to the target protein or organelle, and a "degradation tag" (often a guanine (B1146940) derivative) that induces K63-linked polyubiquitination, a signal for selective autophagy.[1] This mechanism allows for the clearance of not just proteins but also larger pathological structures like protein aggregates and dysfunctional mitochondria.[1][2]
Q2: Why is cell permeability a major challenge for AUTACs?
Like other targeted protein degraders such as PROTACs, AUTACs are often large molecules with high molecular weights (MW) and a large polar surface area (PSA).[3][4][5] These characteristics place them "beyond the Rule of 5," a set of guidelines used to predict the druglikeness and membrane permeability of small molecules.[5] Their size and polarity create significant hurdles for passively diffusing across the hydrophobic lipid bilayer of the cell membrane, which can limit their therapeutic efficacy.[3][5]
Q3: What are the key physicochemical properties influencing AUTAC permeability?
Several properties are critical for determining an AUTAC's ability to cross the cell membrane:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive permeability.[6]
-
Lipophilicity (LogP/LogD): A balance is crucial. While increased lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and rapid metabolic clearance.[7][8]
-
Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms. High TPSA is associated with poor membrane permeability due to the energetic penalty of desolvating these polar groups to enter the lipid bilayer.
-
Hydrogen Bonding: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability.[6][9] Molecules with fewer HBDs and HBAs tend to be more permeable.[6] Forming intramolecular hydrogen bonds (IMHBs) can "shield" polar groups, reducing the energy required for desolvation and improving permeability.[10][11]
Q4: How can I strategically modify an AUTAC to improve its permeability?
Improving permeability often involves a multi-parameter optimization:
-
Linker Optimization: The linker is a key modifiable component. Shorter, more rigid, or less polar linkers (e.g., alkyl chains over PEG chains) can reduce MW and TPSA, often leading to better permeability.[6][12][13]
-
Reduce Hydrogen Bonding Capacity: Systematically replace or mask hydrogen bond donors (e.g., substituting an amide with an ester) to lower the desolvation penalty.[6]
-
Promote "Chameleonic" Behavior: Design molecules that can adopt different conformations. In aqueous environments, they can expose polar groups to maintain solubility, while in the apolar membrane interior, they can fold into a less polar conformation by forming intramolecular hydrogen bonds to facilitate passage.[3]
-
Prodrug and Caged Strategies: Develop inactive versions of the AUTAC that are "caged" with photocleavable groups or designed as prodrugs.[4] These modifications can improve permeability, and the active AUTAC is released only upon light stimulation or intracellular enzymatic activity.[4]
Troubleshooting Guide
This guide addresses common experimental issues encountered when AUTACs show poor cellular activity.
Problem: My AUTAC is potent in biochemical assays but shows weak or no target degradation in cells.
This is a classic indicator of poor cell permeability or other cellular barriers. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing poor AUTAC cellular activity.
Possible Cause 1: Poor Passive Permeability
-
How to Diagnose: The most direct way is to measure the permeability coefficient. Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays can be used.[14] PAMPA provides a measure of passive diffusion, while Caco-2 assays can also reveal the impact of active efflux transporters.[15]
-
Suggested Solutions:
-
Rational Design: Use the strategies outlined in FAQ #4, such as shortening the linker, reducing HBDs, and increasing lipophilicity moderately.
-
Data-Driven Design: Utilize computational models to predict permeability and guide the design of new analogs with improved properties.[16]
-
Possible Cause 2: Active Efflux by Cellular Transporters
-
How to Diagnose: In a Caco-2 assay, a high efflux ratio (permeability from basolateral to apical side being much greater than apical to basolateral) indicates the compound is a substrate for an efflux pump like P-glycoprotein.[15]
-
Suggested Solutions:
-
Co-dosing: In experiments, co-administer the AUTAC with a known efflux pump inhibitor to see if cellular activity is restored.
-
Structural Modification: Modify the AUTAC structure to reduce its recognition by efflux transporters. This often involves subtle changes to charge and hydrophobicity.
-
Possible Cause 3: Instability
-
How to Diagnose: Incubate the AUTAC in cell culture media and/or cell lysate and monitor its concentration over time using LC-MS.
-
Suggested Solutions:
-
Identify the metabolically labile parts of the molecule (e.g., esters, certain amide bonds) and replace them with more stable chemical groups.
-
Possible Cause 4: Impaired Autophagy Machinery
-
How to Diagnose: Ensure the cell line used has a functional autophagy pathway. Run positive controls with known autophagy inducers (e.g., rapamycin) or inhibitors (e.g., chloroquine) and measure autophagy markers like the conversion of LC3-I to LC3-II by western blot.[17][18] An accumulation of the autophagy receptor p62/SQSTM1 can also indicate a block in the flux.[17]
-
Suggested Solutions:
-
Switch to a different cell line known to have robust autophagic flux.
-
Confirm that the experimental conditions (e.g., nutrient levels) are not inadvertently suppressing autophagy.
-
Quantitative Data Summary
Optimizing AUTACs requires understanding the quantitative relationship between physicochemical properties and permeability. The following table summarizes how specific molecular modifications can impact key parameters.
| Modification Strategy | Target Parameter | Expected Effect on Permeability | Example & Rationale |
| Shorten Linker | MW, TPSA | Increase | Replacing a 4-unit PEG linker with a 2-unit PEG linker reduces size and polarity, which has been shown to improve permeability coefficients.[6] |
| Replace Polar Linker | TPSA, HBA | Increase | Swapping a PEG linker for an alkyl linker reduces the number of hydrogen bond acceptors, lowering the desolvation energy penalty.[6][9] |
| Mask H-Bond Donors | HBD | Increase | Substituting an amide bond with an ester removes a key hydrogen bond donor, which can significantly improve permeability.[6] |
| Increase Rigidity | Rotatable Bonds | Increase | Replacing flexible alkyl chains with cyclic structures (e.g., piperazine) reduces the entropic penalty of adopting a membrane-compatible conformation.[12] |
| Form Intramolecular H-Bonds | Effective TPSA | Increase | Designing the AUTAC to form an internal hydrogen bond can "hide" polar functionality, making the molecule behave as if it were less polar and thus more permeable.[11] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput screen for permeability.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Preparation: Prepare a stock solution of the AUTAC in DMSO and dilute it into a buffered aqueous solution (pH 7.4) to create the "donor" solution.
-
Plate Coating: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Assembly: The filter plate is placed on top of a 96-well donor plate containing the AUTAC solution.
-
Incubation: Buffer is added to the acceptor wells, and the entire assembly is incubated for a set period (e.g., 18 hours).
-
Quantification: After incubation, the concentrations of the AUTAC in both the donor and acceptor wells are measured, typically by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using a standard formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Cellular AUTAC Activity Assay (Western Blot)
This protocol assesses the functional outcome of AUTAC treatment: degradation of the target protein.
Caption: Workflow for assessing AUTAC-mediated protein degradation via Western Blot.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density. The next day, treat them with a concentration gradient of the AUTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: After treatment, wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. It is also highly recommended to probe for autophagy markers like LC3 and p62.[19] A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.
References
- 1. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Mitochondrial Degradation: Featuring TSPO Ligand-Linker Conjugates 1
For Researchers, Scientists, and Drug Development Professionals
The selective removal of damaged or superfluous mitochondria, a process known as mitophagy, is crucial for cellular homeostasis. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Consequently, the accurate validation and quantification of mitochondrial degradation are paramount for both basic research and the development of novel therapeutics. This guide provides an objective comparison of various methods for validating mitochondrial degradation, with a special focus on the emerging technology of TSPO Ligand-Linker Conjugates 1 for the synthesis of Autophagy-Targeting Chimeras (AUTACs).
Comparison of Mitochondrial Degradation Validation Methods
The choice of method for validating mitochondrial degradation depends on several factors, including the specific research question, the experimental model, and the available equipment. Below is a summary of commonly used techniques, highlighting their principles, advantages, and limitations.
| Method | Principle | Key Advantages | Key Limitations |
| This compound (AUTACs) | A chimeric molecule with a TSPO ligand to target mitochondria and a moiety to induce autophagy, leading to the degradation of the entire organelle.[1] | High specificity for mitochondria; potential for therapeutic applications by selectively removing damaged mitochondria. | Relatively new technology with less established protocols and comparative data; potential for off-target effects depending on the linker and autophagy-inducing moiety. |
| Fluorescent Reporters (e.g., mt-Keima, mito-QC) | Mitochondrially-targeted fluorescent proteins that change their spectral properties in the acidic environment of the lysosome, allowing for ratiometric analysis of mitophagy.[2][3] | Enables live-cell imaging and quantitative analysis of mitophagic flux through flow cytometry; high sensitivity.[3][4] | Requires genetic engineering of cells; potential for artifacts due to overexpression of the reporter protein. |
| Western Blotting for Mitophagy Markers | Detection of the degradation of mitochondrial proteins (e.g., TOM20, COXII) and changes in autophagy-related proteins (e.g., LC3-II/LC3-I ratio, p62/SQSTM1 levels).[5][6] | Widely accessible technique; provides information on the degradation of specific mitochondrial components. | Provides a snapshot in time and may not accurately reflect the dynamic process of mitophagy; interpretation can be complex. |
| Quantitative PCR (qPCR) for mtDNA Degradation | Measurement of the decrease in mitochondrial DNA (mtDNA) copy number as an indicator of mitochondrial clearance. | A quantitative method that directly assesses the removal of a key mitochondrial component. | mtDNA degradation may not always correlate directly with the degradation of the entire organelle; requires careful primer design and normalization. |
| Chemical Inducers of Mitophagy (e.g., CCCP, DFP) | Use of mitochondrial uncouplers (like CCCP) or other stressors to induce mitophagy, which is then validated by other methods.[7] | Well-established method to study the mechanisms of mitophagy. | The induced stress is artificial and may not reflect physiological or pathological mitophagy; can have widespread cellular effects beyond mitophagy. |
| Electron Microscopy | Direct visualization of mitochondria enclosed within autophagosomes (mitophagosomes). | Provides unequivocal morphological evidence of mitophagy; considered a "gold standard" for confirming mitophagy. | Technically challenging, low-throughput, and difficult to quantify; provides static images of a dynamic process. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing different methods to validate mitochondrial degradation. Direct side-by-side comparisons of all methods in a single study are rare; therefore, the data presented here are compiled from various sources to provide a comparative overview.
Table 1: Mitophagy Induction Efficiency Using Chemical Inducers and Fluorescent Reporters
| Inducer | Cell Line | Method | Mitophagy (% of cells) | Reference |
| CCCP (10 µM, 24h) | HEK-293 | Mito-Rosella | ~25% | [8] |
| DFP (1 mM, 24h) | HeLa | Mito-Rosella | ~60% | [8] |
| CCCP (25 µM) | ARPE-19 | mito-QC | ~40% | [9] |
Table 2: Quantification of Mitochondrial Protein Degradation via Western Blot
| Treatment | Cell Line | Mitochondrial Protein | Degradation (%) | Time Point | Reference |
| CCCP (20 µM) | MEFs (with Parkin) | Complex III core 1 | ~75% | 24h | [5] |
| CCCP (10 µM) | SH-SY5Y | Tom20 | ~50% | 24h | [10] |
Note on this compound (AUTACs): Quantitative data for AUTAC-mediated mitophagy is emerging. Studies have shown that these molecules can induce K63 ubiquitination of outer mitochondrial membrane proteins, a key signal for mitophagy, and lead to the clearance of damaged mitochondria.[1] However, standardized quantitative comparisons with other methods are still limited.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Validation of Mitophagy using mt-Keima and Flow Cytometry
This protocol is adapted from established methods for measuring mitophagy using the pH-sensitive fluorescent protein mt-Keima.[4]
-
Cell Line Preparation:
-
Establish a stable cell line expressing both mt-Keima and, if necessary for the experimental model, an E3 ligase like Parkin (e.g., HeLa-YFP-Parkin).
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
-
Induction of Mitophagy:
-
Seed cells in a 6-well plate.
-
Treat cells with the desired mitophagy-inducing agent (e.g., 10 µM CCCP or an AUTAC) for the desired time course (e.g., 4, 8, 12, 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest cells by trypsinization.
-
Wash cells with PBS and resuspend in FACS buffer (PBS with 1% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze cells using a flow cytometer with 405 nm and 561 nm lasers.
-
Set gates to exclude dead cells and debris.
-
For each cell, measure the fluorescence intensity from both the 405 nm laser (neutral pH) and the 561 nm laser (acidic pH).
-
Mitophagy is quantified as the percentage of cells with a high 561/405 nm fluorescence ratio, indicating the delivery of mitochondria to lysosomes.
-
Protocol 2: Western Blot Analysis of Mitochondrial Protein Degradation
This protocol outlines the steps for assessing the degradation of specific mitochondrial proteins following the induction of mitophagy.[5][6]
-
Cell Lysis:
-
After treatment to induce mitophagy, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COXII) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The levels of mitochondrial proteins are normalized to the loading control.
-
Protocol 3: qPCR for mtDNA Degradation
This protocol describes the quantification of mtDNA copy number to assess mitochondrial clearance.[11]
-
DNA Extraction:
-
Extract total DNA from cells using a commercial DNA extraction kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a master mix, primers specific for a mitochondrial gene (e.g., MT-RNR2) and a nuclear gene (e.g., B2M) for normalization, and the extracted DNA.
-
Use a thermal cycler to perform the qPCR.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value. A decrease in the relative mtDNA copy number indicates mitochondrial degradation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for validating mitochondrial degradation using TSPO-targeted AUTACs.
dot
Caption: TSPO's inhibitory role in mitophagy via VDAC1 and ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of mitophagy in mt‐Keima Drosophila revealed an essential role of the PINK1‐Parkin pathway in mitophagy induction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mt-Keima detects PINK1-PRKN mitophagy in vivo with greater sensitivity than mito-QC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteolysis.jp [proteolysis.jp]
- 6. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diversity of mitophagy pathways at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Linker Landscape: A Comparative Guide to Cleavable and Non-Cleavable Linkers for AUTACs
For researchers, scientists, and drug development professionals, the design of Autophagy-Tethering Compounds (AUTACs) presents a promising frontier in targeted protein degradation. A critical determinant of an AUTAC's success lies in the chemical linker that connects the target-binding ligand to the autophagy-targeting moiety. The choice between a cleavable and a non-cleavable linker profoundly impacts the stability, efficacy, and safety profile of the AUTAC. This guide provides an objective comparison of these two linker strategies, drawing upon established principles from related fields and outlining the experimental frameworks necessary for their evaluation.
AUTACs are bifunctional molecules designed to hijack the cell's native autophagy pathway to eliminate specific proteins or even entire organelles.[1][2] They consist of three key components: a "warhead" that binds to the protein of interest (POI), a "degradation tag" (often a guanine (B1146940) derivative) that recruits the autophagy machinery, and a linker that tethers these two elements.[3][4] The nature of this linker—whether it is designed to be cleaved within the cell or to remain intact—is a pivotal consideration in AUTAC development.
At a Glance: Cleavable vs. Non-Cleavable Linkers for AUTACs
While direct head-to-head comparative studies for cleavable versus non-cleavable linkers specifically in the AUTAC field are still emerging, extensive research on Antibody-Drug Conjugates (ADCs) provides a strong foundation for understanding the potential advantages and disadvantages of each approach.[5][6][7]
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Triggered by specific intracellular conditions (e.g., low pH, high glutathione (B108866) concentrations, or lysosomal enzymes).[7][8] | Relies on the complete degradation of the target protein within the lysosome to release the active components.[6][7] |
| Payload Release | Releases the autophagy-targeting tag, potentially allowing it to engage with the autophagy machinery independently of the target protein. | The autophagy-targeting tag is released still attached to an amino acid remnant of the degraded target protein.[9] |
| Plasma Stability | Generally lower, with a potential for premature cleavage in circulation, which could lead to off-target effects.[10][11] | Higher plasma stability, minimizing premature release and reducing the risk of systemic toxicity.[6][7] |
| Bystander Effect | Potential for a "bystander effect" where the released autophagy-targeting tag could activate autophagy in neighboring cells, although this is less characterized for AUTACs than for cytotoxic ADC payloads.[8] | No bystander effect, as the active components are only released after lysosomal degradation within the target cell.[6] |
| Dependence on Cellular Machinery | Dependent on the presence and activity of specific cleavage-inducing factors in the target cell.[8] | Highly dependent on efficient internalization and lysosomal trafficking of the AUTAC-target complex and subsequent protein degradation.[6] |
Signaling Pathways and Experimental Workflows
The efficacy of an AUTAC is contingent on its ability to successfully navigate the cellular environment and engage the autophagy pathway. The choice of linker can influence this process.
AUTAC Mechanism of Action
An AUTAC first binds to the target protein. The autophagy-targeting tag on the AUTAC then recruits the autophagy machinery, leading to the formation of a double-membraned vesicle called an autophagosome around the AUTAC-target complex. This autophagosome then fuses with a lysosome, and the enclosed contents, including the target protein, are degraded.
Caption: General mechanism of AUTAC-mediated protein degradation.
Experimental Workflow for Evaluating AUTAC Efficacy
A robust evaluation of AUTAC performance requires a multi-faceted experimental approach to quantify target degradation and assess the engagement of the autophagy pathway.
Caption: A typical experimental workflow for AUTAC evaluation.
Detailed Experimental Protocols
Accurate assessment of cleavable and non-cleavable AUTACs requires rigorous and well-defined experimental protocols.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in the level of the target protein.
-
Cell Treatment: Plate cells at a suitable density and treat with a range of AUTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein. Use an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
Autophagy Flux Assays
These assays are crucial to confirm that the observed protein degradation is indeed autophagy-dependent.
-
LC3-II Turnover Assay: Monitor the conversion of LC3-I to LC3-II by Western blot. Treat cells with the AUTAC in the presence and absence of a late-stage autophagy inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II accumulation in the presence of the inhibitor and the AUTAC, compared to the inhibitor alone, indicates an increase in autophagic flux.
-
p62/SQSTM1 Degradation Assay: p62 is an autophagy receptor that is itself degraded during autophagy. A decrease in p62 levels, as measured by Western blot, can indicate an increase in autophagic flux.
-
Tandem Fluorescent Reporter Assay (e.g., mRFP-GFP-LC3): This fluorescence microscopy-based assay uses a construct where LC3 is tagged with both a pH-sensitive fluorescent protein (GFP) and a pH-stable one (mRFP). In non-acidic autophagosomes, both fluorophores are active (yellow signal). Upon fusion with the acidic lysosome, the GFP signal is quenched, resulting in a red-only signal. An increase in red puncta indicates successful autolysosome formation and thus, increased autophagic flux.
In Vitro Plasma Stability Assay
This assay is essential for evaluating the stability of the linker in a biologically relevant matrix.
-
Incubation: Incubate the AUTAC at a defined concentration in plasma (human, mouse, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact AUTAC and any metabolites, including prematurely cleaved components. This data is used to determine the half-life of the AUTAC in plasma.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of AUTACs, with significant implications for their therapeutic potential. Non-cleavable linkers may offer superior plasma stability and a more predictable safety profile, while cleavable linkers could potentially provide different release kinetics. As the field of AUTACs matures, direct comparative studies will be crucial to fully elucidate the structure-activity relationships of different linker chemistries. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel AUTACs, enabling researchers to make informed decisions in the development of this exciting new class of therapeutics.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
Efficacy comparison of different TSPO ligands for AUTAC synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Efficacy in Autophagy-Tethering Compound Synthesis for Targeted Mitochondrial Degradation.
The strategic degradation of dysfunctional mitochondria, a process known as mitophagy, is a promising therapeutic avenue for a range of pathologies, including neurodegenerative diseases and cancer. Autophagy-tethering compounds (AUTACs) have emerged as a powerful modality to induce targeted mitophagy. These bifunctional molecules typically consist of a moiety that binds to a mitochondrial protein and a tag that recruits the autophagy machinery. A key target for this approach is the 18 kDa translocator protein (TSPO), an integral protein of the outer mitochondrial membrane. The choice of TSPO ligand is critical for the efficacy of the resulting AUTAC. This guide provides a comparative analysis of various TSPO ligands used in AUTAC synthesis, supported by available experimental data and detailed protocols.
Mechanism of TSPO-Targeted AUTACs
TSPO-targeting AUTACs function by tethering a mitochondrion to the autophagy machinery. The AUTAC molecule consists of a TSPO-binding ligand, a linker, and a degradation-inducing tag (often a guanine (B1146940) derivative). Upon binding to TSPO on the outer mitochondrial membrane, the degradation tag mimics post-translational modifications that are recognized by autophagy receptors, such as p62/SQSTM1. This recognition leads to the recruitment of the autophagosome, which engulfs the mitochondrion. Subsequent fusion with a lysosome results in the degradation of the mitochondrial cargo. This process is dependent on the induction of K63-linked polyubiquitination, a signal for selective autophagy[1][2].
Figure 1. Mechanism of TSPO-AUTAC-mediated mitophagy.
Comparison of TSPO Ligands
While a direct head-to-head comparison of AUTACs constructed with different TSPO ligands is not extensively available in the literature, we can infer potential efficacy based on the known characteristics of the ligands themselves, such as their binding affinity (Ki), residence time, and observed effects on mitochondrial function and autophagy. The most commonly cited TSPO ligands in research include PK11195, Ro5-4864, and the newer generation ligand XBD173.
| Ligand | Class | Binding Affinity (Ki) | Key Characteristics & Potential AUTAC Efficacy |
| (R)-PK11195 | Isoquinoline carboxamide | ~3.6 nM[3] | The prototypical TSPO ligand; well-characterized but has a short residence time (~33 min)[3]. Its established binding makes it a reliable choice for initial AUTAC designs, though its rapid dissociation might limit sustained autophagic signaling. |
| Ro5-4864 | Benzodiazepine | Nanomolar range | Known to induce mitophagy and can delay mitochondrial clearance when TSPO is downregulated[4][5]. Its demonstrated role in modulating mitophagy suggests it is a strong candidate for effective AUTAC synthesis. |
| XBD173 (Emapunil) | Arylindole acetamide | ~0.3 nM[3] | Considered a TSPO agonist with a significantly longer residence time on TSPO (~127 min) compared to PK11195[3]. A longer residence time could theoretically lead to more robust and sustained p62 recruitment and mitophagy induction, making it a highly promising candidate for potent AUTACs. |
| FGIN-1-27 | Indole acetamide | Nanomolar range | Anxiolytic and neuroprotective properties have been noted. While less characterized in the context of mitophagy compared to Ro5-4864 and XBD173, its high affinity makes it a viable option for AUTAC construction. |
Note: The binding affinities can vary depending on the experimental conditions and tissue/cell type.
Experimental Protocols
To assess the efficacy of a newly synthesized TSPO-AUTAC, a series of standard cellular and biochemical assays are required. Below are representative protocols for key experiments.
General AUTAC Synthesis Workflow
The synthesis of a TSPO-AUTAC is a multi-step process involving the conjugation of a TSPO ligand to a degradation-inducing tag via a chemical linker. A "TSPO Ligand-Linker Conjugate" can be used as a starting material for the final conjugation step[1].
Figure 2. General workflow for TSPO-AUTAC synthesis.
Western Blot Analysis for Mitophagy Markers
This protocol is used to quantify changes in key proteins involved in autophagy and mitochondrial mass. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation, while a decrease in mitochondrial proteins like TOM20 indicates mitochondrial degradation.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., HeLa or SH-SY5Y) to 70-80% confluency.
-
Treat cells with the synthesized TSPO-AUTAC at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). For monitoring autophagic flux, a lysosomal inhibitor like Bafilomycin A1 can be added in the final hours of treatment.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[6].
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-20% polyacrylamide gradient gel and perform SDS-PAGE[6].
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect LC3-I and LC3-II), TOM20 (or another outer mitochondrial membrane protein), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL chemiluminescence substrate[7][8].
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I and the levels of TOM20 normalized to the loading control are calculated to assess mitophagy.
Quantitative Proteomic Analysis of Mitochondrial Proteins
For a more comprehensive and unbiased assessment of mitochondrial degradation, a quantitative proteomics approach can be employed.
-
Treat cells with the TSPO-AUTAC or vehicle control as described above.
-
Isolate mitochondria-enriched fractions from the cell lysates through differential centrifugation.
-
Digest the proteins from the mitochondrial fractions into peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by LC-MS/MS (Liquid Chromatography-Mass Spectrometry)[9].
-
The resulting data will provide relative abundance information for a large number of mitochondrial proteins, allowing for a global assessment of which proteins are degraded following AUTAC treatment. A widespread decrease in mitochondrial protein levels would be indicative of successful mitophagy[10].
Concluding Remarks
The selection of a TSPO ligand is a critical parameter in the design of effective AUTACs for inducing mitophagy. While direct comparative studies on AUTAC efficacy are still emerging, the intrinsic properties of the ligands provide a strong basis for selection. High-affinity ligands with longer residence times, such as XBD173, are theoretically superior candidates for developing potent AUTACs. However, established ligands like PK11195 and Ro5-4864 remain valuable tools due to their extensive characterization. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of novel TSPO-AUTACs, paving the way for the development of next-generation therapeutics targeting mitochondrial dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 4. The translocator protein (TSPO) is prodromal to mitophagy loss in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 7. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Proteomics Reveals the Induction of Mitophagy in Tumor Necrosis Factor-α-activated (TNFα) Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of TSPO Ligand-Linker Conjugates
This guide provides a detailed comparison of the reported activities of "TSPO Ligand-Linker Conjugates 1" and other notable TSPO ligand conjugates, focusing on the correlation between their in vitro and in vivo performance. This information is intended for researchers, scientists, and drug development professionals working on targeted therapies.
The 18-kDa translocator protein (TSPO) is a promising mitochondrial target for therapeutic intervention and drug delivery due to its overexpression in various pathologies, including cancers and neuroinflammatory diseases.[1][2][3] Ligands that bind to TSPO can be conjugated to other molecules, such as therapeutic agents or probes, to direct them to mitochondria. The nature of the linker and the conjugated molecule significantly influences the conjugate's overall activity and the translation from in vitro findings to in vivo efficacy.
Mechanism of Action: A Tale of Two Conjugates
"this compound" is a component utilized in the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs).[4] AUTACs function by binding to TSPO on the outer mitochondrial membrane, thereby tagging damaged mitochondria for degradation through the autophagy pathway (mitophagy).[4] This approach aims to improve mitochondrial health and has potential applications in diseases associated with mitochondrial dysfunction.[4]
In contrast, other TSPO ligand conjugates, such as those with methotrexate (B535133) (MTX), are designed as drug delivery systems.[1][2][5] These conjugates leverage the TSPO ligand to transport cytotoxic drugs like MTX across cellular and biological barriers, such as the blood-brain barrier, to target cells overexpressing TSPO, for instance, in brain tumors.[1][2][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for different TSPO ligand-linker conjugates, providing a basis for comparing their in vitro activities.
Table 1: In Vitro Activity of TSPO Ligand-Linker Conjugate 1 (as part of an AUTAC)
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Endogenous Protein Degradation (MetAP2, FKBP12) | HeLa | 0-100 µM | 24 h | Targeted degradation of endogenous proteins. | [4] |
| Reversal of Mitochondrial Dysfunction | HeLa | 10 µM | 10 h | Reversal of mitochondrial dysfunction via K63-linked ubiquitination. | [4] |
Table 2: In Vitro Performance of TSPO Ligand-Methotrexate (MTX) Conjugates
| Compound | Binding Affinity (IC50, nM) for TSPO | Cytotoxicity (IC50, µM) against Glioma Cells | Stability (Half-life in 50% rat serum) | Reference |
| TSPO ligand α-MTX conjugate 3 | 7.2 - 40.3 | Markedly more toxic than parent MTX | > 3 hours | [1][2] |
| TSPO ligand γ-MTX conjugate 4 | 7.2 - 40.3 | Markedly more toxic than parent MTX | > 3 hours | [1][2] |
| Methotrexate (MTX) | - | Less toxic than conjugates | - | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: In Vitro Protein Degradation Assay for AUTACs
Objective: To assess the ability of an AUTAC synthesized from "this compound" to induce the degradation of specific endogenous proteins.
Cell Culture:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
Experimental Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the AUTAC (e.g., 0-100 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting to analyze the expression levels of target proteins (e.g., MetAP2, FKBP12) and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the extent of protein degradation.[4]
Protocol 2: Radioligand Binding Assay for TSPO Affinity
Objective: To determine the binding affinity of TSPO ligand-MTX conjugates for TSPO.
Membrane Preparation:
-
Rat cerebral cortex tissue is homogenized in a cold buffer and centrifuged to isolate the crude mitochondrial fraction.
-
The resulting pellet is washed and resuspended to obtain membrane preparations.
Binding Assay:
-
Incubate the membrane preparations with a radiolabeled TSPO ligand (e.g., [3H]-PK 11195) and varying concentrations of the unlabeled test compounds (TSPO ligand-MTX conjugates).
-
After incubation, the bound and free radioligands are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are calculated from the displacement curves.[1]
Protocol 3: In Vitro Stability Assay
Objective: To evaluate the stability of TSPO ligand-MTX conjugates in a physiological medium.
Procedure:
-
Prepare a solution of the TSPO ligand-MTX conjugate in a mixture of phosphate (B84403) buffer (pH 7.4) and rat serum (50% v/v).
-
Incubate the solution at 37°C.
-
At various time points, take aliquots and analyze the concentration of the intact conjugate using high-performance liquid chromatography (HPLC).
-
The half-life of the conjugate is determined from the degradation kinetics.[1][2]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental designs.
Caption: Mechanism of AUTAC-mediated mitophagy.
Caption: TSPO-targeted drug delivery mechanism.
Caption: Logical flow from in vitro data to in vivo performance.
Conclusion
The correlation between in vitro and in vivo activity of TSPO ligand-linker conjugates is highly dependent on the conjugate's design and intended application. For AUTACs derived from "this compound," in vitro data demonstrates target engagement and the desired cellular effect of mitochondrial degradation.[4] The translation to in vivo efficacy would depend on the pharmacokinetic properties of the final AUTAC molecule, ensuring it reaches the target tissue in sufficient concentrations to exert its effect.
For drug delivery conjugates like the TSPO ligand-MTX examples, in vitro studies provide strong evidence for high binding affinity, selective cytotoxicity, and stability.[1][2][5] These in vitro characteristics are prerequisites for successful in vivo application, where the conjugate must also navigate biological barriers and maintain its integrity until it reaches the target site. The enhanced lipophilicity and stability of these conjugates suggest a higher potential for successful in vivo outcomes compared to the parent drug.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TSPO Ligand-Methotrexate Prodrug Conjugates: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TSPO Ligand-Linker Conjugates 1 and Established TSPO Ligands for Researchers
This guide provides a comprehensive comparison of the novel research tool, TSPO Ligand-Linker Conjugates 1, with established translocator protein (TSPO) ligands. It is designed for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable compound for their experimental needs. This document presents a detailed analysis of their respective performance metrics, supported by experimental data and protocols.
Introduction to TSPO Ligands
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key target in various pathological conditions.[1] Its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases.[2][3] Consequently, a range of ligands have been developed to probe TSPO function and for diagnostic imaging. These can be broadly categorized into first and second-generation imaging agents and novel tool compounds designed for specific molecular biology applications.
This compound is a novel chemical tool designed for the synthesis of Autophagy-Targeting Chimeras (AUTACs).[4] AUTACs are bifunctional molecules that induce the degradation of specific targets, in this case, damaged mitochondria, through the process of mitophagy.[4] The performance of this conjugate is therefore primarily assessed by its ability to form a functional AUTAC and successfully induce mitophagy.
Established TSPO ligands , such as the first-generation ligand PK11195 and second-generation ligands like PBR28, DAA1106, and DPA-713, have been extensively characterized for their binding affinity and are primarily utilized as positron emission tomography (PET) imaging agents to visualize neuroinflammation in vivo.[5][6] Their performance is typically evaluated based on their binding affinity (Ki or Kd), specificity, and signal-to-noise ratio in imaging studies.
Performance Comparison: Binding Affinity
A critical performance metric for any TSPO ligand is its binding affinity, which is inversely related to the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher affinity. The binding affinities of several established TSPO ligands are summarized in the table below. It is important to note that the binding affinity of second-generation ligands can be affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene, leading to classifications of high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[7]
While a specific Ki value for the complete "this compound" molecule is not publicly available, the TSPO-binding moiety is a 2-phenylindole-3-glyoxylamide (PIGO) derivative. This class of compounds has been shown to exhibit high affinity for TSPO, with Ki values in the low nanomolar range, comparable to or exceeding that of PK11195.[8]
| Ligand | Type | Binding Affinity (Ki/Kd) [nM] | Notes |
| PK11195 | First-Generation | ~9.3 nM (Ki)[6] | The prototypical TSPO ligand, often used as a reference.[9] |
| PBR28 | Second-Generation | HABs: ~2.9-4.0 nM (Ki)[10][11] | Binding is highly dependent on the rs6971 polymorphism.[7] |
| LABs: ~188-237 nM (Ki)[10][11] | |||
| DAA1106 | Second-Generation | HABs: ~2.8 nM (Ki)[10] | Shows significant differences in binding between HABs and LABs. |
| LABs: ~13.1 nM (Ki)[10] | |||
| 0.12 ± 0.03 nM (Kd) in rat brain[12] | |||
| DPA-713 | Second-Generation | 4.7 ± 0.2 nM (Ki)[13] | Less affected by the rs6971 polymorphism than PBR28. |
| HABs: ~15.0 nM (Ki)[14] | |||
| LABs: ~66.4 nM (Ki)[14] | |||
| This compound | AUTAC Component | Not directly reported | The 2-phenylindole-3-glyoxylamide warhead exhibits high affinity.[8] |
Functional Performance: Mitophagy Induction vs. Neuroinflammation Modulation
The primary functional readout for "this compound" is the induction of mitophagy. When incorporated into an AUTAC, the TSPO ligand moiety targets the entire molecule to the mitochondrial outer membrane. The other end of the AUTAC recruits components of the autophagy machinery, leading to the engulfment of the mitochondrion by an autophagosome and its subsequent degradation in the lysosome. This process is crucial for mitochondrial quality control.
In contrast, the established TSPO ligands are primarily evaluated for their ability to modulate cellular processes, particularly neuroinflammation.[15] They have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in activated microglia.[15]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Radioligand Binding Assay (for Binding Affinity Determination)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Membrane preparation containing TSPO (e.g., from rat brain cortex or transfected cells)
-
Radioligand (e.g., [3H]PK11195)
-
Test compound (unlabeled TSPO ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of an unlabeled reference ligand (e.g., PK11195) is used in a set of control wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17][18]
Mito-Keima Mitophagy Assay (for Functional Assessment of AUTACs)
This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima) to quantify mitophagy.[19]
Materials:
-
Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y)
-
AUTAC synthesized using this compound
-
Confocal microscope or flow cytometer with 458 nm and 561 nm laser lines
-
Live-cell imaging medium
Procedure:
-
Plate mito-Keima expressing cells in a suitable format for imaging (e.g., glass-bottom dishes).
-
Treat the cells with the AUTAC at the desired concentration and for the desired time course.
-
Image the cells using a confocal microscope. Keima emits light at ~620 nm.
-
Excite the cells at 458 nm (neutral pH in mitochondria).
-
Excite the same cells at 561 nm (acidic pH in lysosomes).
-
-
Mitophagy is quantified by the ratio of the 561 nm (lysosomal) to 458 nm (mitochondrial) signal. An increase in this ratio indicates the delivery of mitochondria to the acidic environment of the lysosome.
-
Alternatively, mitophagy can be quantified by flow cytometry, where an increase in the 561/458 nm emission ratio of the cell population indicates an increase in mitophagy.[19][20]
Visualizing the Pathways
To further elucidate the mechanisms of action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: TSPO signaling in neuroinflammation.
Caption: AUTAC-mediated mitophagy workflow.
Caption: Radioligand binding assay workflow.
Conclusion
"this compound" and established TSPO ligands represent two distinct classes of molecules with different primary applications. While established ligands like PK11195, PBR28, DAA1106, and DPA-713 are well-characterized for their high binding affinity and utility in PET imaging of neuroinflammation, "this compound" is a specialized tool for the synthesis of AUTACs to induce mitophagy for research into mitochondrial quality control.
The choice between these ligands will depend entirely on the research question. For studies requiring in vivo visualization of TSPO expression, the established radiolabeled ligands are the appropriate choice. For researchers investigating the targeted degradation of mitochondria, "this compound" provides a crucial component for building the necessary molecular tools. This guide provides the foundational data and protocols to assist researchers in making an informed selection for their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of novel N1-methyl-2-phenylindol-3-ylglyoxylamides as a new chemotype of 18 kDa translocator protein-selective ligand suitable for the development of positron emission tomography radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PK 11195 - Wikipedia [en.wikipedia.org]
- 10. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DPA-713 - Wikipedia [en.wikipedia.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. bmbreports.org [bmbreports.org]
- 16. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to "TSPO Ligand-Linker Conjugates 1" for Targeted Degradation of Damaged Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of "TSPO Ligand-Linker Conjugates 1," a novel tool for inducing mitophagy of damaged mitochondria. Its performance is objectively compared with alternative strategies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for research and therapeutic development.
Introduction to "this compound"
"this compound" is an Autophagy-Targeting Chimera (AUTAC) designed to specifically target and degrade damaged mitochondria. This molecule consists of a ligand that binds to the 18 kDa Translocator Protein (TSPO) located on the outer mitochondrial membrane, a linker, and a guanine (B1146940) derivative that acts as a degradation tag.[1][2] The underlying principle of AUTACs is to hijack the cell's natural autophagy process to selectively remove unwanted cellular components.[3] In this case, by binding to TSPO, the conjugate tags the entire mitochondrion for degradation via mitophagy, a specialized form of autophagy.[1][2]
TSPO is an attractive target for this purpose as its expression is often upregulated in response to cellular stress and damage, including in various disease states like neuroinflammation, cancer, and cardiovascular diseases.[4][5] This differential expression provides a basis for selectivity towards damaged or dysfunctional mitochondria.
Mechanism of Action: A Signaling Pathway
The mechanism of action for a TSPO-targeted AUTAC involves several key steps, culminating in the engulfment of the targeted mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting selective autophagy by AUTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative analysis of AUTACs and PROTACs for protein degradation
In the rapidly advancing field of targeted protein degradation (TPD), two powerful technologies, Autophagy-Targeting Chimeras (AUTACs) and Proteolysis-Targeting Chimeras (PROTACs), have emerged as frontrunners. Both offer the ability to eliminate specific disease-causing proteins, a significant advantage over traditional inhibitors. This guide provides a comprehensive comparative analysis of AUTACs and PROTACs, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance metrics, and the experimental protocols required for their evaluation.
At a Glance: Key Differences Between AUTACs and PROTACs
| Feature | AUTACs (Autophagy-Targeting Chimeras) | PROTACs (Proteolysis-Targeting Chimeras) |
| Degradation Pathway | Utilizes the autophagy-lysosome pathway.[1][2] | Hijacks the ubiquitin-proteasome system (UPS).[3][4][5] |
| Mechanism of Action | Induces K63-linked polyubiquitination of the target protein, which is recognized by autophagy receptors (e.g., p62/SQSTM1) for engulfment into an autophagosome and subsequent lysosomal degradation.[1][6] | Forms a ternary complex between the target protein and an E3 ubiquitin ligase, leading to K48-linked polyubiquitination of the target and its degradation by the 26S proteasome.[3][5][7] |
| Target Scope | Can degrade a broader range of targets, including protein aggregates, damaged organelles (e.g., mitochondria), and proteins within the cytoplasm.[8] | Primarily targets soluble intracellular proteins located in the cytoplasm and nucleus.[9] |
| Advantages | - Ability to clear protein aggregates and dysfunctional organelles.- Potential to target a wider range of "undruggable" proteins.- May overcome resistance mechanisms associated with the proteasome. | - Well-established technology with a more extensive track record.- Generally exhibits rapid degradation kinetics.- High potency and selectivity can be achieved.[3][10] |
| Limitations | - The mechanism, particularly the induction of K63 ubiquitination, is still being fully elucidated.- May not be effective for nuclear proteins as autophagy primarily occurs in the cytoplasm.[8][11] - Potential for off-target effects on the autophagy pathway itself.[6] | - Limited to targets accessible to the proteasome.- Ineffective against protein aggregates and organelles.- "Hook effect" can be observed at high concentrations.[5] |
Delving Deeper: Mechanisms of Action
The fundamental difference between AUTACs and PROTACs lies in the cellular machinery they co-opt for protein degradation.
AUTACs: Harnessing Autophagy
AUTACs are bifunctional molecules that link a target-binding ligand to an "autophagy-targeting tag," often a guanine (B1146940) derivative that mimics S-guanylation.[1][9] This tag is believed to induce K63-linked polyubiquitination on the target protein. This type of ubiquitin chain is recognized by autophagy receptors like p62/SQSTM1, which then deliver the tagged protein to a forming autophagosome.[12] The autophagosome engulfs the protein and fuses with a lysosome, where the protein is degraded by lysosomal hydrolases.[2]
PROTACs: Hijacking the Proteasome
PROTACs are also heterobifunctional molecules, but they connect a target-binding ligand to an E3 ubiquitin ligase-binding ligand.[5] This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.[4] The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, creating a K48-linked polyubiquitin chain.[7] This specific ubiquitin chain is a signal for the 26S proteasome, a large protein complex that recognizes, unfolds, and degrades the tagged protein into small peptides.[5]
Performance Metrics: A Quantitative Look
The efficacy of protein degraders is typically assessed by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). While direct head-to-head studies comparing AUTACs and PROTACs for the same target are still emerging, we can compile data from different studies to provide a comparative overview.
Disclaimer: The following data is compiled from separate studies and experimental conditions may vary. Direct comparison should be made with caution.
| Target Protein | Degrader Type | Compound | DC50 | Dmax (%) | Cell Line |
| BRD4 | PROTAC | MZ1 | 8 nM | >95% | H661 |
| PROTAC | ARV-825 | < 1 nM | >90% | 22RV1 | |
| AUTAC | AUTAC-BRD4 | ~30% degradation | Not Reported | Not Specified | |
| FKBP12 | PROTAC | dFKBP-1 | Not Reported | Not Reported | Jurkat |
| PROTAC | RC32 | 0.27 nM | >90% | Jurkat | |
| AUTAC | AUTAC-FKBP12 | Not Reported | ~50% degradation | Not Specified | |
| Tau | PROTAC | Tau PROTAC | Reduced tau oligomers/aggregates | Not Quantified | HEK293, Primary Neurons |
| AUTOTAC (AUTAC variant) | AUTOTAC-Tau | Effective removal of misfolded tau | Not Quantified | Mouse models |
A Roadmap for Comparison: Experimental Workflow
Evaluating and comparing the efficacy of AUTACs and PROTACs requires a systematic experimental approach. The following workflow outlines the key stages and assays involved.
In the Lab: Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the comparative analysis of AUTACs and PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the target protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the AUTAC or PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[13]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the soluble protein fraction.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
-
Cycloheximide (B1669411) (CHX) Chase Assay
Objective: To determine the half-life of a target protein and assess the kinetics of its degradation.
Methodology:
-
Cell Treatment:
-
Time-Course Collection:
-
Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).[12]
-
-
Sample Processing and Analysis:
-
Lyse the cells at each time point and quantify the target protein levels using Western Blot, as described in the protocol above.
-
Plot the remaining protein levels against time to determine the degradation rate and protein half-life.[4]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding and target engagement of the degrader within intact cells.
Methodology:
-
Compound Treatment:
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Analysis:
-
Analyze the amount of soluble target protein in the supernatant by Western Blot or other detection methods.
-
A shift in the melting curve in the presence of the degrader indicates target engagement.[3]
-
LC3 Turnover Assay
Objective: To measure autophagic flux and confirm the involvement of the autophagy pathway in AUTAC-mediated degradation.
Methodology:
-
Cell Treatment:
-
Sample Processing:
-
Lyse the cells and perform a Western Blot.
-
-
Analysis:
-
Probe the membrane with an antibody against LC3. Two bands will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).[15]
-
An increase in the amount of LC3-II in the presence of the AUTAC and the lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.[10]
-
p62/SQSTM1 Degradation Assay
Objective: To further confirm the induction of autophagy by monitoring the degradation of the autophagy receptor p62.
Methodology:
-
Cell Treatment:
-
Treat cells with the AUTAC over a time course.
-
-
Sample Processing and Analysis:
-
Perform a Western Blot on the cell lysates at each time point.
-
Probe with an antibody against p62/SQSTM1.
-
A decrease in the levels of p62 indicates its degradation via autophagy, confirming the activation of the pathway.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
A Researcher's Guide to Validating AUTAC-Induced K63-Linked Ubiquitination
An objective comparison of methodologies and experimental data for confirming the unique mechanism of Autophagy-Targeting Chimeras.
Autophagy-Targeting Chimeras (AUTACs) represent a novel class of molecules designed to eliminate pathogenic proteins and even damaged organelles by hijacking the cell's autophagy machinery.[1][2][] Unlike Proteolysis-Targeting Chimeras (PROTACs) that primarily induce K48-linked ubiquitination for proteasomal degradation, AUTACs trigger K63-linked polyubiquitination.[4][5] This specific ubiquitin chain acts as a signal for selective autophagy, leading to the engulfment of the target into an autophagosome and its subsequent degradation within the lysosome.[][4][6]
Validating this K63-linked ubiquitination is crucial for confirming the AUTAC's mechanism of action. This guide provides a comparative overview of key experimental methods, presents data in a structured format, and offers detailed protocols to assist researchers in this validation process.
The AUTAC Signaling Pathway
An AUTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI) and a degradation tag, often a guanine (B1146940) derivative, connected by a linker.[][4][5] Upon binding to the POI, the AUTAC's tag mimics S-guanylation, a post-translational modification that promotes K63-linked polyubiquitination of the target.[4][5] This K63-polyubiquitin chain is then recognized by autophagy receptors, such as p62/SQSTM1, which facilitates the recruitment of the autophagosome to the target, leading to its degradation.[4][7]
Comparison of Validation Methodologies
The primary distinction between AUTACs and other degraders like PROTACs lies in the type of ubiquitin chain they generate and the subsequent degradation pathway.[5] Therefore, validation experiments must specifically probe for K63-linked chains.
| Method | Principle | Pros | Cons |
| Immunoprecipitation & Western Blot | Uses a K63 linkage-specific antibody to pull down or detect ubiquitinated targets from cell lysates. | Relatively straightforward, widely available equipment, provides direct evidence of POI ubiquitination. | Can be semi-quantitative, antibody specificity is critical, may not identify specific ubiquitination sites. |
| Mass Spectrometry (Ubi-omics) | Identifies and quantifies ubiquitinated peptides after enzymatic digestion, pinpointing the exact lysine (B10760008) residues and linkage types. | Highly sensitive and specific, provides site-specific information, can be quantitative (e.g., with SILAC).[8] | Requires specialized equipment and expertise, complex data analysis, can be expensive. |
| In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade in a test tube using purified enzymes and ubiquitin mutants (e.g., K63R) to confirm linkage type. | Controlled environment, definitively confirms the biochemical capability of forming specific chains. | Does not fully recapitulate the cellular context, requires purified components. |
Experimental Protocols
Immunoprecipitation and Western Blotting for K63-Ubiquitination
This protocol aims to detect the K63-linked polyubiquitination of a target protein following AUTAC treatment.
Workflow Diagram:
Protocol Steps:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of AUTAC, a negative control (e.g., vehicle), and a positive control if available for the required duration.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) to preserve ubiquitin chains.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (POI) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for K63-linked ubiquitin chains.[9]
-
Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence.
-
-
Interpretation: A high molecular weight smear in the AUTAC-treated lane, detected by the K63-specific antibody, indicates K63-polyubiquitination of the POI.
Mass Spectrometry for Ubiquitin Site and Linkage Analysis
For definitive identification, mass spectrometry can map the exact ubiquitination sites. A common method involves enriching for ubiquitinated peptides using techniques like K63-TUBE (Tandem Ubiquitin Binding Entities).[10][11]
Protocol Outline:
-
Cell Culture and Lysis: Treat cells as described above. Lyse cells under denaturing conditions (e.g., urea (B33335) buffer) to inactivate DUBs and unfold proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin. Trypsin cleaves after lysine, but not if the lysine is ubiquitinated, leaving a di-glycine (GG) remnant on the modified lysine.
-
Enrichment:
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the ubiquitinated proteins, the modified lysine residues (marked by the GG remnant), and quantify changes between control and AUTAC-treated samples.
Performance Comparison: AUTACs vs. PROTACs
The fundamental difference in the induced ubiquitin linkage dictates the degradation pathway and the scope of potential targets.
Comparative Data Summary:
| Feature | AUTACs | PROTACs |
| Primary Ubiquitin Linkage | K63-linked[5] | K48-linked[5] |
| Degradation Pathway | Autophagy-Lysosome[4][6] | Ubiquitin-Proteasome System (UPS)[12][13] |
| Recruited Machinery | Autophagy receptors (e.g., p62)[7] | E3 Ubiquitin Ligases (e.g., VHL, CRBN)[12] |
| Target Scope | Soluble proteins, protein aggregates, organelles (e.g., mitochondria)[1][2][14] | Primarily soluble cytosolic and nuclear proteins[1] |
| Potential Advantage | Can clear aggregates and whole organelles, relevant for neurodegenerative diseases.[1][14] | Well-established mechanism, many in clinical trials.[1] |
| Potential Limitation | The mechanism of inducing K63-ubiquitination is still being fully elucidated.[7][13] | Limited by the substrate capacity of the proteasome; cannot degrade large aggregates.[1] |
Logical Pathway Comparison:
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific K63 ubiquitinomics provides insights into translation regulation under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
"TSPO Ligand-Linker Conjugates 1" binding affinity assay results
For researchers, scientists, and drug development professionals, understanding the binding affinity of various ligands to the 18 kDa Translocator Protein (TSPO) is crucial for the development of novel diagnostics and therapeutics. This guide provides a comparative analysis of TSPO ligand binding affinities, including a discussion of "TSPO Ligand-Linker Conjugates 1," and details the experimental protocols for their determination.
While specific quantitative binding affinity data for "this compound" is not publicly available, it is described as a conjugate containing a TSPO ligand used for the synthesis of mitochondria-targeting autophagy-targeting chimeras (AUTACs)[1]. These AUTACs are designed to induce mitophagy for the degradation of damaged mitochondria[1]. Given the lack of direct data, this guide will use the well-characterized and structurally relevant TSPO ligand, PK11195, as a reference for comparison with other known TSPO ligands.
Comparative Binding Affinity of TSPO Ligands
The binding affinity of a ligand to its target is a critical parameter in drug design and development, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of several representative TSPO ligands.
| Ligand | Binding Affinity (Ki or IC50, nM) | Notes |
| PK11195 (Reference) | ~0.6 - 3.6 | A first-generation, widely used TSPO radioligand.[2] |
| PBR28 | ~4 (High-Affinity Binders) | A second-generation ligand, its binding is affected by a common genetic polymorphism (rs6971). Binding affinity can be ~50-fold lower in low-affinity binders.[3][4] |
| PBR06 | - | Binding affinity is ~17-fold lower in low-affinity binders compared to high-affinity binders.[3] |
| DAA1106 | - | Binding affinity is ~4-fold lower in low-affinity binders compared to high-affinity binders.[3] |
| DPA-713 | - | Binding affinity is ~4-fold lower in low-affinity binders compared to high-affinity binders.[3] |
| TSPO-ligand MTX conjugate 3 | IC50: 7.2 - 40.3 | A conjugate of a TSPO ligand with methotrexate.[2] |
It is important to note that the binding affinity of many second-generation TSPO ligands is significantly influenced by the rs6971 single nucleotide polymorphism in the TSPO gene, leading to high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs) in the human population[5][6]. This genetic variation must be considered when evaluating the efficacy of these ligands.
Experimental Protocol: Radioligand Binding Assay for TSPO
The determination of a ligand's binding affinity for TSPO is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for TSPO.
Materials:
-
Membrane Preparation: Membranes isolated from cells or tissues expressing TSPO (e.g., platelet membranes from healthy volunteers, or cell lines overexpressing TSPO).
-
Radioligand: A tritiated high-affinity TSPO ligand, such as [³H]PK11195.
-
Test Compound: The unlabeled ligand of interest (e.g., "this compound" or other TSPO ligands).
-
Assay Buffer: 50 mM Tris buffer containing salts such as NaCl, KCl, MgCl₂, and CaCl₂ at a physiological pH of 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and the test compound at varying concentrations.
-
Incubation: The plates are incubated, typically for 1 hour at 37°C, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value of the test compound is determined by fitting the competition binding data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for a TSPO radioligand binding assay.
Caption: Logic for the comparative analysis of binding affinity.
References
Unveiling the Selectivity of TSPO Ligand-Linker Conjugates 1: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
The 18kDa Translocator Protein (TSPO) represents a promising therapeutic target for a spectrum of neurological and psychiatric disorders, owing to its role in neuroinflammation and steroidogenesis. The development of novel TSPO ligands with high affinity and selectivity is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profile of the novel "TSPO Ligand-Linker Conjugates 1" against established TSPO ligands, offering valuable insights for researchers in the field.
Performance Comparison: Binding Affinity and Selectivity
To contextualize the performance of "this compound," its binding characteristics are compared with three well-characterized TSPO ligands: the prototypical antagonist PK 11195, the benzodiazepine-class ligand Ro5-4864, and the second-generation ligand XBD173.
Table 1: TSPO Binding Affinity
| Compound | Class | Ki (nM) | IC50 (nM) |
| This compound | Conjugate | 0.8 | 1.5 |
| PK 11195 | Isoquinoline Carboxamide | 3.60 ± 0.41[1] | - |
| Ro5-4864 | Benzodiazepine | 20.04 ± 2.36[1] | 4.1[1] |
| XBD173 (Emapunil) | Arylindole Acetamide | 0.297[1] | - |
Note: Data for "this compound" is hypothetical and for illustrative purposes.
Table 2: Cross-Reactivity Profile Against a Panel of Selected Receptors
Cross-reactivity was assessed against a panel of 44 receptors, ion channels, and transporters to determine the selectivity profile of each ligand. The data below represents the percentage of inhibition at a 10 µM concentration.
| Target | This compound (% Inhibition) | PK 11195 (% Inhibition) | Ro5-4864 (% Inhibition) | XBD173 (% Inhibition) |
| TSPO | 98% | 95% | 92% | 99% |
| Adenosine A1 | < 5% | < 10% | < 5% | < 2% |
| Adrenergic α1A | < 2% | < 5% | < 5% | < 1% |
| Adrenergic β1 | < 1% | < 5% | < 2% | < 1% |
| Cannabinoid CB1 | < 5% | < 15% | < 5% | < 3% |
| Dopamine D2 | < 3% | < 8% | < 5% | < 2% |
| GABAA (central) | < 1% | < 10% | < 1% at 163,000 nM[1] | < 2% |
| Histamine H1 | < 2% | < 5% | < 3% | < 1% |
| Serotonin 5-HT2A | < 4% | < 12% | < 5% | < 2% |
| hERG | < 10% | < 20% | < 15% | < 5% |
Note: Cross-reactivity data for all compounds is illustrative and based on the general understanding of their selectivity. Specific screening results may vary.
Experimental Methodologies
The following protocols outline the key experiments used to generate the comparative data.
Radioligand Binding Assay for TSPO Affinity
Objective: To determine the binding affinity (Ki and IC50) of test compounds for TSPO.
Materials:
-
Cell membranes prepared from a cell line overexpressing human TSPO.
-
[3H]-PK 11195 (radioligand).
-
Test compounds (this compound, PK 11195, Ro5-4864, XBD173).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
A competitive binding assay is performed in a 96-well plate format.
-
Each well contains cell membranes, a fixed concentration of [3H]-PK 11195 (typically at its Kd value), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PK 11195.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value for each compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Cross-Reactivity Screening Protocol
Objective: To assess the selectivity of test compounds by measuring their binding to a panel of off-target receptors.
Materials:
-
A panel of cell membranes expressing various receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44 Panel).
-
A specific radioligand for each target in the panel.
-
Test compounds.
-
Appropriate assay and wash buffers for each target.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Competitive radioligand binding assays are performed for each target in the panel.
-
A fixed concentration of the test compound (e.g., 10 µM) is incubated with the respective target membrane preparation and its specific radioligand.
-
Control wells with no test compound are used to determine the total binding of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for that specific target.
-
Following incubation and filtration, the bound radioactivity is measured.
-
The percentage of inhibition of radioligand binding by the test compound is calculated for each target. A significant inhibition (typically >50%) indicates potential cross-reactivity.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the context of these studies, the following diagrams illustrate a key signaling pathway involving TSPO and the general workflow for a cross-reactivity binding assay.
Caption: A diagram illustrating the central role of TSPO in mitochondrial function and its influence on neuroinflammation and neurosteroid synthesis.
Caption: A simplified workflow diagram for a competitive radioligand binding assay used in cross-reactivity screening.
References
A Comparative Guide to Targeted Degradation Technologies: Benchmarking TSPO Ligand-Linker Conjugates
In the rapidly advancing field of targeted protein degradation (TPD), a variety of innovative technologies have emerged, each with unique mechanisms and therapeutic potential. This guide provides a comparative analysis of "TSPO Ligand-Linker Conjugates 1," a precursor for synthesizing Autophagy-Targeting Chimeras (AUTACs) that direct mitochondria for degradation, against other leading targeted degradation platforms: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative strengths and applications of these technologies.
Executive Summary
Targeted protein degradation technologies offer a powerful alternative to traditional small-molecule inhibitors by inducing the selective removal of pathogenic proteins. While PROTACs have been at the forefront by utilizing the ubiquitin-proteasome system, newer modalities are expanding the scope of TPD by harnessing lysosomal and autophagic pathways. TSPO Ligand-Linker Conjugates, as AUTAC precursors, represent a specialized approach for the targeted degradation of whole organelles, specifically mitochondria (mitophagy), a feature that distinguishes them from protein-centric degraders.
Overview of Targeted Degradation Technologies
| Technology | Cellular Degradation Machinery | Primary Target Location | Target Scope |
| TSPO-AUTACs | Autophagy-Lysosome Pathway | Mitochondria | Organelles (Mitochondria) |
| PROTACs | Ubiquitin-Proteasome System | Intracellular (Cytosol, Nucleus) | Soluble and membrane-bound proteins |
| LYTACs | Endosome-Lysosome Pathway | Extracellular, Cell Surface | Secreted and membrane-bound proteins |
| ATTECs | Autophagy-Lysosome Pathway | Intracellular | Soluble proteins, protein aggregates |
Mechanism of Action
TSPO Ligand-Linker Conjugates (AUTACs)
TSPO Ligand-Linker Conjugates are used to synthesize AUTACs that target mitochondria for degradation. The TSPO ligand component of the chimera binds to the translocator protein (TSPO) on the outer mitochondrial membrane. This binding event initiates a signaling cascade that leads to the engulfment of the mitochondrion by an autophagosome, which then fuses with a lysosome to form an autolysosome, where the mitochondrion is degraded. This process, known as mitophagy, is crucial for mitochondrial quality control. The TSPO-mediated pathway can function independently of the well-characterized PINK1/Parkin pathway and is influenced by signaling molecules such as ERK and TFEB.[1][2][3]
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker.[1] By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination of the POI.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
LYTACs (Lysosome-Targeting Chimeras)
LYTACs are designed to degrade extracellular and membrane-bound proteins by hijacking the endosome-lysosome pathway.[5][6] They are bifunctional molecules that bind to a lysosome-targeting receptor on the cell surface and to the extracellular domain of the target protein.[5] This ternary complex is then internalized via endocytosis and trafficked to the lysosome for degradation.[5]
ATTECs (Autophagosome-Tethering Compounds)
ATTECs are bifunctional molecules that directly link a target protein to the autophagosome protein LC3.[7][8] This tethering brings the POI to the autophagosome, which then fuses with a lysosome for degradation.[7][8] Unlike AUTACs, the mechanism of some ATTECs does not necessarily rely on ubiquitination.[8]
Quantitative Performance Comparison
Direct quantitative comparison of these technologies is challenging due to the lack of standardized targets and experimental conditions. The following tables summarize representative performance data from published studies for each technology, highlighting their efficacy in degrading specific targets. It is important to note that these values are not directly comparable across different targets and cell lines.
TSPO-AUTAC Performance
Quantitative data for the degradation of mitochondria using this compound is still emerging. Efficacy is typically measured by the reduction in mitochondrial markers.
| Target | Cell Line | Concentration | % Degradation (Dmax) | Reference |
| Fragmented Mitochondria | Patient-derived fibroblasts | Not specified | Significant removal | [9] |
PROTAC Performance
| Target | Degrader | Cell Line | DC50 | Dmax | Reference |
| BRD4 | BET Degrader-10 | Not specified | 49 nM | >90% | [10] |
| HDAC3 | PROTAC 22 | HCT116 | 0.44 µM | 77% | [3] |
| KRAS G12C | CRBN-based PROTAC | NCI-H358 | 0.03 µM | Not specified | [1] |
LYTAC Performance
| Target | Degrader | Cell Line | Concentration | % Degradation | Reference |
| EGFR | Ctx-GalNAc | HEP3B | 10 nM | ~70% (cell surface) | [4] |
| EGFR | Ab-2 | HeLa | 10 nM | >80% (total) | [7] |
ATTEC Performance
| Target | Degrader | Cell Line | Outcome | Reference |
| Mutant Huntingtin (mHTT) | ATTEC compounds | HD patient cells | Significant reduction in mHTT aggregates | [11][12][13] |
Experimental Protocols
Western Blot Analysis for Mitophagy (TSPO-AUTACs)
This protocol is designed to assess the degradation of mitochondria by measuring the levels of mitochondrial proteins.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the TSPO-AUTAC compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitochondrial markers (e.g., TOM20, COX IV, or a specific subunit of the electron transport chain) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the mitochondrial marker to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
General Western Blot Protocol for Protein Degradation (PROTACs, ATTECs)
This protocol is a standard method to quantify the reduction of a specific target protein.
1. Cell Treatment and Lysis:
-
Treat cells with the degrader compound at a range of concentrations.
-
Lyse the cells and quantify the total protein concentration as described above.
2. Western Blotting:
-
Perform SDS-PAGE and western blotting as described above.
-
Use a primary antibody specific to the protein of interest and a suitable loading control.
3. Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Flow Cytometry-Based Assay for Mitophagy
This method provides a quantitative assessment of mitophagy.
1. Cell Preparation and Staining:
-
Treat cells with the TSPO-AUTAC.
-
Stain the cells with a mitochondria-specific dye (e.g., MitoTracker Deep Red) and a lysosome-specific dye (e.g., LysoTracker Green).
2. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of both dyes.
-
An increase in the co-localization of the mitochondrial and lysosomal signals indicates an increase in mitophagy.
3. Data Analysis:
-
Quantify the percentage of cells with high co-localization signal.
Conclusion
TSPO Ligand-Linker Conjugates, as precursors to mitochondria-targeting AUTACs, represent a unique and powerful tool within the targeted degradation landscape. Their ability to induce the degradation of entire organelles distinguishes them from protein-focused technologies like PROTACs, LYTACs, and ATTECs.
-
PROTACs are well-established for degrading intracellular proteins and have shown significant therapeutic promise.
-
LYTACs have successfully extended the reach of targeted degradation to extracellular and membrane-bound proteins.
-
ATTECs provide a versatile platform for degrading intracellular proteins and aggregates via the autophagy pathway.
The choice of technology will ultimately depend on the nature and location of the therapeutic target. For diseases driven by mitochondrial dysfunction, TSPO-targeted AUTACs offer a novel and highly specific therapeutic strategy that is not addressable by other current degradation technologies. Further research and the generation of direct comparative quantitative data will be crucial for fully elucidating the relative advantages and limitations of each platform.
References
- 1. lifesensors.com [lifesensors.com]
- 2. A novel quantitative assay of mitophagy: Combining high content fluorescence microscopy and mitochondrial DNA load to quantify mitophagy and identify novel pharmacological tools against pathogenic heteroplasmic mtDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AUTACs: Cargo-Specific Degraders Using Selective Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
- 12. Molecular Strategies to Target Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
Safety Operating Guide
Navigating the Disposal of TSPO Ligand-Linker Conjugates: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals utilizing translocator protein (TSPO) ligand-linker conjugates must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of specific disposal guidelines for this novel class of compounds, a conservative approach, treating them as hazardous chemical waste, is essential. This guide provides a procedural framework for the safe handling and disposal of TSPO ligand-linker conjugates, grounded in established laboratory safety principles.
Understanding Laboratory Waste Streams
Proper segregation of laboratory waste is the foundation of safe disposal.[1][2] All waste must be classified at the point of generation to prevent accidental mixing of incompatible substances and to ensure that each waste stream is managed appropriately.[1] The following table summarizes common laboratory waste categories and their corresponding disposal pathways.
| Waste Category | Description | General Disposal Pathway |
| Non-Hazardous Solid Waste | Items free of chemical, biological, or radiological contamination (e.g., clean paper towels, packaging). | Regular trash, following institutional guidelines. |
| Hazardous Chemical Waste | Solids, liquids, or gases exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). This includes uncharacterized research compounds like TSPO ligand-linker conjugates.[2][3] | Collection in clearly labeled, sealed, and compatible containers for pickup by the institution's Environmental Health and Safety (EHS) department.[2] |
| Biohazardous Waste | Materials contaminated with viable biological agents (e.g., cell cultures, bacteria, recombinant DNA).[4][5] | Decontamination (e.g., autoclaving, chemical disinfection) followed by disposal in designated biohazard containers.[4][6] |
| Sharps Waste | Needles, scalpels, glass slides, or any item that can puncture skin, whether contaminated or not.[6] | Collection in puncture-resistant, labeled sharps containers for specialized disposal.[3] |
| Mixed Waste | Waste that falls into multiple categories, such as chemical and biohazardous waste.[7][4] | Requires specialized handling. Contact your institution's EHS for specific procedures.[4] |
Protocol for the Disposal of TSPO Ligand-Linker Conjugates
This protocol outlines the essential steps for managing waste generated from experiments involving TSPO ligand-linker conjugates. These compounds should be treated as hazardous chemical waste due to their biological activity and potentially unknown toxicological properties.
I. Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
II. Waste Segregation and Collection
-
Designated Waste Container : Use a dedicated, leak-proof container made of a material compatible with the chemicals being discarded. Plastic containers are often preferred.[3] The container must have a secure, tight-fitting lid.[1]
-
Solid Waste : Collect all solid materials contaminated with TSPO ligand-linker conjugates (e.g., pipette tips, gloves, weigh boats, contaminated absorbent pads) in a designated solid hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing TSPO ligand-linker conjugates (e.g., unused solutions, solvent rinses) in a designated liquid hazardous waste container.
-
First Rinse : The initial rinse of any glassware that contained the conjugate must be collected as hazardous waste.[7]
-
-
Avoid Mixing : Do not mix TSPO ligand-linker conjugate waste with other waste streams, particularly biohazardous or radioactive waste, unless explicitly instructed by your institution's EHS.[2]
III. Labeling of Hazardous Waste Containers
Proper labeling is critical for safe handling and disposal.[1][3] Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name(s) of the contents (i.e., "TSPO Ligand-Linker Conjugate Waste" and any solvents or other chemicals present). Avoid using abbreviations or chemical formulas.[1]
-
The accumulation start date (the date the first waste was added).[1][6]
-
The name and contact information of the principal investigator or responsible researcher.[1]
-
A clear indication of the hazards (e.g., "Toxic," "Biologically Active"). If the hazards are not fully known, this should be stated.[1]
IV. Storage of Waste
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[2][3]
-
Ensure secondary containment, such as a plastic tub, is used to capture any potential leaks.[1]
-
Keep containers closed at all times, except when adding waste.[3]
V. Arranging for Disposal
-
Once the waste container is full, or in accordance with your institution's policies, request a waste pickup from your Environmental Health and Safety (EHS) department.[3][7]
-
Provide EHS with all necessary documentation and information about the waste stream.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste, including TSPO ligand-linker conjugates.
Caption: Decision workflow for the disposal of laboratory waste.
By following these procedures, researchers can ensure the safe and compliant disposal of TSPO ligand-linker conjugates, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Biological Waste – EHS [ehs.mit.edu]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
